molecular formula C19H28N2O B15615030 ASP-2205 CAS No. 1334440-09-3

ASP-2205

Numéro de catalogue: B15615030
Numéro CAS: 1334440-09-3
Poids moléculaire: 300.4 g/mol
Clé InChI: IUTRPZKFCZHOCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-HT2C receptor agonist

Propriétés

Numéro CAS

1334440-09-3

Formule moléculaire

C19H28N2O

Poids moléculaire

300.4 g/mol

Nom IUPAC

11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine

InChI

InChI=1S/C19H28N2O/c1-22-12-11-21-10-2-3-16-13-15-6-8-20-9-7-17(15)18(19(16)21)14-4-5-14/h13-14,20H,2-12H2,1H3

Clé InChI

IUTRPZKFCZHOCC-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: ASP-2205, a Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-2205 is a potent and selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and key preclinical and clinical findings. Detailed experimental protocols for the characterization of this compound are provided, along with visualizations of the core signaling pathways and experimental workflows. The data presented herein indicates that this compound demonstrates significant functional activity at the 5-HT2C receptor, with in vivo evidence supporting its potential therapeutic applications.

Introduction

The 5-HT2C receptor is a well-established therapeutic target for a range of neurological and metabolic disorders. Its activation is known to modulate various physiological processes, including appetite, mood, and sphincter control. This compound has been identified as a novel compound with high affinity and functional agonist activity at this receptor. Preclinical studies have explored its utility in the context of stress urinary incontinence, demonstrating a clear mechanism of action involving the enhancement of urethral closure reflexes. This guide serves to consolidate the available technical information on this compound to support further research and development efforts.

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of the 5-HT2C receptor. As a Gq/11-coupled receptor, its activation by an agonist like this compound initiates a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, is a hallmark of 5-HT2C receptor activation.

In preclinical models of stress urinary incontinence, this compound has been shown to enhance the pudendal nerve-mediated urethral closure reflex.[1] This suggests that its mechanism of action involves the modulation of neural pathways controlling the lower urinary tract.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Functional Activity of this compound
ReceptorSpeciesAssay TypeParameterValue (nM)
5-HT2CHumanIntracellular Ca2+ MobilizationEC500.85[1]
5-HT2CRatIntracellular Ca2+ MobilizationEC502.5[1]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Stress Urinary Incontinence
Administration RouteDose (mg/kg)Effect
Intraduodenal (i.d.)0.1 - 1Dose-dependent elevation of Leak Point Pressure (LPP)[1]
Intravenous (i.v.)0.3Enhancement of urethral closure responses[1]
Table 3: Phase 1 Clinical Trial of this compound in Healthy Women
Dose (oral)Effect on Opening Urethral Pressure (OUP)
10 mgNo significant increase[2]
60 mgNo significant increase[2]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway activated by this compound.

In Vitro Characterization Workflow

in_vitro_workflow start Start cell_culture Cell Culture (HEK293 cells expressing human or rat 5-HT2C) start->cell_culture plate_cells Plate Cells cell_culture->plate_cells dye_loading Load with Ca²⁺-sensitive dye plate_cells->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition measure_fluorescence Measure fluorescence change (FLIPR) compound_addition->measure_fluorescence data_analysis Data Analysis (EC₅₀ determination) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro characterization of this compound.

In Vivo Evaluation Workflow (Rat Model)

in_vivo_workflow start Start animal_prep Anesthetize Female Sprague-Dawley Rats start->animal_prep catheterization Catheterize Bladder and Measure Intravesical Pressure animal_prep->catheterization drug_admin Administer this compound (i.d. or i.v.) catheterization->drug_admin lpp_measurement Measure Leak Point Pressure (LPP) / Urethral Closure Response drug_admin->lpp_measurement data_analysis Analyze Dose-Response Relationship lpp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound in rats.

Detailed Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay
  • Objective: To determine the functional potency (EC50) of this compound at the human and rat 5-HT2C receptors.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either the human or rat 5-HT2C receptor.

  • Reagents and Materials:

    • HEK293 cells expressing the target receptor

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • This compound stock solution

    • 96-well black, clear-bottom microplates

    • Fluorometric Imaging Plate Reader (FLIPR)

  • Procedure:

    • Cell Plating: Seed the HEK293 cells into 96-well microplates and allow them to adhere and grow to a confluent monolayer.

    • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

    • Fluorescence Measurement: Place the cell plate into the FLIPR instrument. Initiate the measurement of baseline fluorescence.

    • Compound Addition: The FLIPR's integrated fluidics system adds the prepared this compound dilutions to the wells.

    • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Leak Point Pressure (LPP) Measurement in Rats
  • Objective: To evaluate the in vivo efficacy of this compound in a rat model of stress urinary incontinence.

  • Animal Model: Female Sprague-Dawley rats.

  • Reagents and Materials:

    • This compound formulation for intraduodenal (i.d.) or intravenous (i.v.) administration.

    • Anesthetic (e.g., urethane).

    • Bladder catheter.

    • Pressure transducer and data acquisition system.

  • Procedure:

    • Anesthesia and Catheterization: Anesthetize the rats and surgically place a catheter into the bladder for the infusion of saline and measurement of intravesical pressure.

    • Drug Administration: Administer this compound via the desired route (i.d. or i.v.) at various doses.

    • LPP Measurement: After drug administration, manually apply gentle, graded pressure to the abdomen to increase intra-abdominal pressure.

    • Leak Detection: The LPP is defined as the intravesical pressure at which urine leakage from the urethral meatus is first observed.

    • Data Analysis: Record the LPP for each animal at each dose and analyze the data to determine the dose-dependent effect of this compound.

Phase 1 Clinical Trial: Urethral Pressure Reflectometry
  • Objective: To assess the effect of this compound on urethral pressure in healthy female subjects.[2]

  • Study Design: A single-center, placebo-controlled, randomized, four-period, crossover study.[2]

  • Participants: Healthy female volunteers.[2]

  • Interventions: Single oral doses of this compound (10 mg and 60 mg), placebo, and a positive control (duloxetine 80 mg).[2]

  • Methodology:

    • Urethral Pressure Measurement: Opening Urethral Pressure (OUP) was measured using urethral pressure reflectometry. This technique involves placing a thin, flexible bag in the urethra and measuring the pressure required to open it.

    • Data Collection: OUP was measured at baseline and at multiple time points post-dosing under both resting and squeezing conditions of the pelvic floor.[2]

    • Data Analysis: The change in OUP from baseline was calculated and compared between the different treatment groups.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro functional activity and in vivo efficacy in a preclinical model of stress urinary incontinence. While it showed a clear mechanism of action in animal models, a Phase 1 clinical trial in healthy women did not demonstrate an increase in urethral pressure. This technical guide provides a comprehensive summary of the available data and detailed methodologies to facilitate further investigation into the therapeutic potential of this compound and other selective 5-HT2C receptor agonists.

References

In-Depth Technical Guide: ASP-2205 (CAS Number: 1334440-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP-2205 is a potent and selective agonist of the serotonin (B10506) 5-HT2C receptor. It has been investigated for its potential therapeutic effects, primarily focusing on the enhancement of the urethral closure reflex for the treatment of stress urinary incontinence. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Compound Information

ParameterInformation
Compound Name This compound
CAS Number 1334440-09-3
Molecular Formula C19H28N2O
Molecular Weight 300.44
Target Serotonin 5-HT2C Receptor (5-HT2CR)
Mechanism of Action Agonist

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 3.1: In Vitro Potency
ParameterSpeciesValueAssayReference
EC50 Human0.85 nMIntracellular Ca2+ Mobilization[1]
EC50 Rat2.5 nMIntracellular Ca2+ Mobilization[1]
Table 3.2: In Vivo Efficacy in Rats (Leak Point Pressure Model)
Dose (Intraduodenal)EffectReference
0.1 - 1 mg/kgDose-dependent elevation of Leak Point Pressure (LPP)[1]
Table 3.3: Phase 1 Clinical Trial in Healthy Women
Dose (Oral)Effect on Opening Urethral Pressure (OUP)Observed Side EffectsReference
10 mgNo significant increaseCentral nervous system-related (e.g., dizziness, nausea)[2]
60 mgSignificant decrease from 6 to 24 hours post-dosingCentral nervous system-related (e.g., dizziness, nausea), more pronounced than 10 mg[2]

A clinical study to assess the pharmacokinetics of this compound in healthy young and elderly subjects has been conducted (NCT02314793), but detailed pharmacokinetic parameters from this study are not publicly available.[3]

Signaling Pathway

This compound exerts its effects by activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2C receptor agonism is through the Gq/11 pathway. This activation leads to a series of intracellular events culminating in an increase in cytosolic calcium, which in turn modulates neuronal activity.

Gq_Pathway ASP2205 This compound HT2CR 5-HT2C Receptor ASP2205->HT2CR Binds to Gq Gq/11 Protein HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Releases CellularResponse Cellular Response (e.g., Neuronal Firing) Ca->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments conducted with this compound.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is a standard method for determining the potency of Gq-coupled receptor agonists by measuring the increase in intracellular calcium following receptor activation.

Objective: To determine the EC50 of this compound at the human and rat 5-HT2C receptors.

Materials:

  • Cell line expressing the recombinant human or rat 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • 96-well or 384-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound and a reference 5-HT2C agonist.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Culture: Maintain the 5-HT2C-expressing cells in appropriate culture conditions.

  • Cell Seeding: Plate the cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading. The instrument then adds the compound dilutions to the wells and continues to measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4][5][6][7][8]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture 5-HT2CR Expressing Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading FLIPR_Measurement Measure Fluorescence in FLIPR Dye_Loading->FLIPR_Measurement Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->FLIPR_Measurement Data_Plotting Plot Response vs. Concentration FLIPR_Measurement->Data_Plotting EC50_Calculation Calculate EC50 Data_Plotting->EC50_Calculation

Caption: Intracellular Calcium Mobilization Assay Workflow
In Vivo: Rat Leak Point Pressure (LPP) Model

This model is used to assess urethral closure function and is a common preclinical model for stress urinary incontinence.

Objective: To evaluate the in vivo effect of this compound on urethral resistance to leakage.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Suprapubic bladder catheter (e.g., PE-50 tubing).

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • Saline solution.

  • This compound formulation for intraduodenal or intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and implant a suprapubic catheter into the bladder. The catheter is connected to a pressure transducer and an infusion pump.

  • Bladder Filling: Infuse saline into the bladder to a standardized volume (e.g., half-capacity).

  • Drug Administration: Administer this compound via the desired route (e.g., intraduodenal).

  • LPP Measurement: Apply gradually increasing external pressure to the abdomen (Crede maneuver) while continuously recording intravesical pressure. The LPP is the value of the bladder pressure at the moment urine leakage is observed from the urethral meatus.

  • Data Analysis: Compare the LPP values before and after drug administration, and across different dose groups.[9][10][11][12]

Clinical: Phase 1 Study in Healthy Volunteers

This study was designed to assess the safety, tolerability, and effect of this compound on urethral function in humans.

Objective: To evaluate the effect of single oral doses of this compound on opening urethral pressure (OUP) in healthy female subjects.

Study Design:

  • Type: Phase 1, single-center, placebo-controlled, randomized, four-period, crossover study.

  • Participants: Healthy female volunteers (e.g., aged 18 to 55 years).

  • Interventions: Single oral doses of this compound (10 mg and 60 mg), a positive control (e.g., duloxetine (B1670986) 80 mg), and placebo.

  • Primary Endpoint: Change in OUP from baseline.

Procedure:

  • Participant Screening and Enrollment: Recruit healthy female volunteers who meet the inclusion and exclusion criteria.

  • Randomization and Dosing: In each of the four study periods, participants are randomly assigned to receive one of the four treatments.

  • OUP Measurement: Measure OUP at baseline and at multiple time points post-dosing (e.g., 3, 6, 12, and 24 hours). OUP is measured using a technique such as urethral pressure reflectometry under both resting and pelvic floor squeezing conditions.

  • Safety Monitoring: Monitor participants for adverse events throughout the study.

  • Data Analysis: Analyze the change in OUP for each treatment group compared to placebo.[2]

Discussion and Conclusion

This compound is a potent 5-HT2C receptor agonist that has demonstrated preclinical efficacy in a rat model of stress urinary incontinence by increasing leak point pressure.[1] However, a Phase 1 clinical trial in healthy female volunteers did not show an increase in opening urethral pressure, and in fact, a higher dose led to a decrease.[2] The compound was also associated with central nervous system-related side effects.[2] These findings suggest that the preclinical effects on urethral closure in rats may not translate to humans, and the therapeutic potential of this compound for stress urinary incontinence is therefore unlikely.[2] Further research would be needed to explore other potential therapeutic applications of this compound.

References

The Discovery and Development of Gilteritinib (ASP2215): A Technical Guide to a Potent FLT3/AXL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Gilteritinib (B612023), formerly known as ASP2215, is a potent, oral, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML) harboring FLT3 mutations. This technical guide provides an in-depth overview of the discovery and history of gilteritinib's development, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction

Acute myeloid leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor.[1] This aberrant signaling promotes uncontrolled cell proliferation and is associated with a poor prognosis.[1] The development of targeted therapies against FLT3 has been a major focus of AML research. Gilteritinib (formerly ASP2215) emerged as a promising therapeutic agent designed to overcome the limitations of earlier-generation FLT3 inhibitors.

Discovery and Preclinical Development

Gilteritinib was discovered by Astellas Pharma Inc. in collaboration with Kotobuki Pharmaceutical Co., Ltd. as a novel, potent, and selective inhibitor of FLT3 and AXL, another receptor tyrosine kinase implicated in AML pathogenesis and drug resistance.[2] Preclinical studies demonstrated its significant activity against both FLT3-ITD and FLT3-TKD mutations, including the D835Y mutation which confers resistance to some first-generation FLT3 inhibitors.[2][3]

In Vitro Activity

Gilteritinib demonstrated potent inhibitory activity against FLT3 and AXL in various in vitro assays. The IC50 values from kinase and cellular proliferation assays are summarized in the tables below.

Kinase TargetIC50 (nM)Assay TypeReference
FLT30.29Kinase Assay[2][4][5][6]
AXL0.73Kinase Assay[2][4][6]
c-KIT230Kinase Assay[2][4][5][6]
LTK>50% inhibition at 1 nMKinase Assay[2][4][5][6]
ALK>50% inhibition at 1 nMKinase Assay[2][4][5][6]

Table 1: In Vitro Kinase Inhibitory Activity of Gilteritinib.

Cell LineFLT3 Mutation StatusIC50 (nM)Assay TypeReference
MV4-11FLT3-ITD0.92Cell Proliferation[2][4]
MOLM-13FLT3-ITD2.9Cell Proliferation[2][4]
Ba/F3FLT3-ITD1.8Cell Proliferation[2]
Ba/F3FLT3-D835Y1.6Cell Proliferation[2]
Ba/F3FLT3-ITD-D835Y2.1Cell Proliferation[2]
Ba/F3FLT3-ITD-F691L22Cell Proliferation[2]

Table 2: In Vitro Anti-proliferative Activity of Gilteritinib in FLT3-mutated Cell Lines.

In Vivo Preclinical Models

The anti-tumor efficacy of gilteritinib was evaluated in various mouse xenograft models of human AML. Oral administration of gilteritinib led to significant tumor growth inhibition and prolonged survival in these models.[2]

ModelCell LineDosingKey FindingsReference
Subcutaneous XenograftMV4-11 (FLT3-ITD)10, 30 mg/kg, oral, dailyDose-dependent tumor growth inhibition and regression.[2]
Subcutaneous XenograftBa/F3 (FLT3-ITD)10, 30 mg/kg, oral, dailyTumor regression at 30 mg/kg.[2]
Subcutaneous XenograftBa/F3 (FLT3-D835Y)10, 30 mg/kg, oral, dailyTumor regression at 30 mg/kg.[2]
Subcutaneous XenograftBa/F3 (FLT3-ITD-D835Y)10, 30 mg/kg, oral, dailyTumor regression at 30 mg/kg.[2]
Combination XenograftMOLM-13 (FLT3-ITD)30 mg/kg gilteritinib + chemotherapyEnhanced tumor regression compared to single agents.[7]

Table 3: Efficacy of Gilteritinib in Preclinical In Vivo Models.

Clinical Development

The clinical development of gilteritinib progressed through Phase 1/2 and Phase 3 trials, ultimately leading to its approval for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.

Phase 1/2 CHRYSALIS Trial (NCT02014558)

The first-in-human, open-label, dose-escalation and dose-expansion Phase 1/2 study, known as the CHRYSALIS trial, evaluated the safety, tolerability, pharmacokinetics, and anti-leukemic activity of gilteritinib in patients with relapsed or refractory AML.[8][9][10]

ParameterValueReference
Patient Population
Number of Patients252[8]
FLT3 Mutation Positive194 (77%)[8]
Efficacy (FLT3mut+ patients, ≥80 mg dose)
Overall Response Rate (ORR)52%[8]
Composite Complete Remission (CRc)42% (prior sorafenib)[10]
Median Overall Survival (OS)~31 weeks[8]
Median Duration of Response20 weeks[8]
Safety
Most Common Treatment-Related Adverse Events (any grade)Diarrhea (16%), Fatigue (15%)[8]
Maximum Tolerated Dose (MTD)300 mg/day[8]

Table 4: Key Results from the Phase 1/2 CHRYSALIS Trial.

Phase 3 ADMIRAL Trial (NCT02421939)

The pivotal, randomized, open-label Phase 3 ADMIRAL trial compared the efficacy and safety of gilteritinib to salvage chemotherapy in adult patients with relapsed or refractory FLT3-mutated AML.[11][12][13][14][15]

ParameterGilteritinib (n=247)Salvage Chemotherapy (n=124)Reference
Primary Endpoints
Median Overall Survival (OS)9.3 months5.6 months[11]
Hazard Ratio for Death (95% CI)0.64 (0.49-0.83)-[11]
p-value<0.001-[11]
Complete Remission with Full or Partial Hematologic Recovery (CR/CRh)34.0%15.3%[11]
Secondary Endpoints
Median Event-Free Survival (EFS)2.8 months0.7 months[11]
Complete Remission (CR)21.1%10.5%[11]
Safety
Most Common Grade ≥3 Adverse EventsFebrile neutropenia, anemia, thrombocytopeniaFebrile neutropenia, anemia, thrombocytopenia[11]

Table 5: Key Efficacy and Safety Results from the Phase 3 ADMIRAL Trial.

Mechanism of Action and Signaling Pathways

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][16][17][18] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth. Gilteritinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both wild-type and mutated FLT3, preventing its phosphorylation and subsequent downstream signaling.[2] Its ability to inhibit both FLT3 and AXL is thought to contribute to its potent anti-leukemic activity and ability to overcome certain resistance mechanisms.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 AXL AXL Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation mTOR->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Gilteritinib->AXL Inhibits

Figure 1: Gilteritinib's Inhibition of FLT3 and AXL Signaling Pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical development of gilteritinib.

In Vitro Kinase and Cell Proliferation Assays

Objective: To determine the inhibitory activity of gilteritinib against various kinases and its anti-proliferative effects on AML cell lines.

Methodology:

  • Kinase Assays: The inhibitory activity of gilteritinib against a panel of purified kinases (e.g., FLT3, AXL, c-KIT) was determined using assays such as TK-ELISA or HTRF® KinEASE™-TK.[2] Serial dilutions of gilteritinib were incubated with the kinase, ATP, and a substrate. The level of substrate phosphorylation was measured to calculate the IC50 value.

  • Cell Lines: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) and Ba/F3 murine pro-B cells engineered to express various human FLT3 constructs were used.[2]

  • Cell Proliferation Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of gilteritinib for a specified duration (e.g., 5 days).[2] Cell viability was assessed using a luminescent assay such as CellTiter-Glo®.[2] IC50 values were calculated from the dose-response curves.

Western Blot Analysis of FLT3 Phosphorylation

Objective: To confirm the inhibition of FLT3 autophosphorylation and downstream signaling by gilteritinib in AML cells.

Methodology:

  • Cell Treatment: FLT3-mutated AML cells (e.g., MV4-11) were treated with various concentrations of gilteritinib for a defined period (e.g., 2 hours).[2][19]

  • Lysate Preparation: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.[7][19][20] Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[7][20]

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, phospho-ERK, and a loading control (e.g., β-actin).[19]

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[19]

Western_Blot_Workflow start Start: FLT3-mutated AML Cells treatment Treat with Gilteritinib (various concentrations) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-FLT3, FLT3, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End: Determine Inhibition of FLT3 Phosphorylation analysis->end

Figure 2: Workflow for Western Blot Analysis of FLT3 Phosphorylation.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of gilteritinib in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.[2][7]

  • Tumor Implantation: Human AML cells (e.g., MV4-11, MOLM-13) were injected subcutaneously into the flanks of the mice.[2]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Gilteritinib was administered orally, typically once daily.[2]

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed. In some studies, survival was the primary endpoint.[2]

  • Pharmacodynamic Analysis: Tumor and plasma samples were collected to assess the concentration of gilteritinib and the phosphorylation status of FLT3 and downstream targets.[2]

Clinical Trial Design (ADMIRAL Trial)

Objective: To compare the efficacy and safety of gilteritinib versus salvage chemotherapy in patients with relapsed/refractory FLT3-mutated AML.

Methodology:

  • Study Design: A Phase 3, multicenter, open-label, randomized controlled trial.[12]

  • Patient Population: Adult patients with relapsed or refractory AML with a confirmed FLT3-ITD or FLT3-TKD mutation.[12]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg orally once daily) or one of the pre-selected salvage chemotherapy regimens.[12]

  • Endpoints: The primary endpoints were overall survival (OS) and the rate of complete remission with full or partial hematologic recovery (CR/CRh).[11] Secondary endpoints included event-free survival (EFS) and safety.[11]

  • Assessments: Response to treatment was assessed by bone marrow aspirates and biopsies at specified intervals. Adverse events were monitored throughout the study.

Conclusion

The development of gilteritinib represents a significant advancement in the targeted therapy of FLT3-mutated AML. Its discovery was based on a rational drug design approach to potently and selectively inhibit FLT3, including resistance-conferring mutations, as well as the AXL kinase. Rigorous preclinical evaluation demonstrated its promising anti-leukemic activity, which was subsequently confirmed in well-designed clinical trials. The CHRYSALIS and ADMIRAL studies established gilteritinib as a standard of care for patients with relapsed or refractory FLT3-mutated AML, offering a more effective and better-tolerated treatment option compared to traditional salvage chemotherapy. Ongoing research continues to explore the role of gilteritinib in other settings, including in combination with other agents and in newly diagnosed AML.

References

ASP-2205: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and pharmacological characteristics of ASP-2205, a potent and selective serotonin (B10506) 5-HT2C receptor agonist. This document summarizes its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug discovery and development.

Core Molecular and Pharmacological Data

This compound is a novel compound investigated for its selective agonistic activity on the 5-HT2C receptor. Its fundamental chemical and pharmacological properties are summarized below.

PropertyValue
Molecular Weight 300.44 g/mol
Chemical Formula C₁₉H₂₈N₂O
Mechanism of Action Selective 5-HT2C Receptor Agonist
EC₅₀ (human 5-HT2C) 0.85 nM[1]
EC₅₀ (rat 5-HT2C) 2.5 nM[1]
In Vivo Efficacy (rat) Elevates Leak Point Pressure (LPP) at 0.1-1 mg/kg (i.d.)[1]

Signaling Pathway of this compound at the 5-HT2C Receptor

This compound exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by this compound is through the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a hallmark of 5-HT2C receptor activation and is the basis for the in vitro assays used to characterize this compound's potency.

ASP2205_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds to Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response

Figure 1: this compound signaling pathway via the 5-HT2C receptor.

Experimental Methodologies

The following sections detail the protocols for key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.

In Vitro: Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay is fundamental for determining the potency of 5-HT2C receptor agonists like this compound by measuring the increase in intracellular calcium upon receptor activation.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound at human and rat 5-HT2C receptors.

General Protocol:

  • Cell Culture: A stable cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, recombinantly expressing the human or rat 5-HT2C receptor, is cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution at 37°C for a specified time (typically 30-60 minutes) in the dark. This allows the dye to enter the cells.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the compound.

  • Compound Addition and Data Acquisition: The prepared concentrations of this compound are automatically added to the wells, and the fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the maximum response and plotted against the logarithm of the compound concentration. The EC₅₀ value is then calculated using a sigmoidal dose-response curve fit.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture 5-HT2C Expressing Cells Plate_Cells 2. Plate Cells in Microplate Cell_Culture->Plate_Cells Dye_Loading 3. Load Cells with Ca²⁺ Indicator Dye Plate_Cells->Dye_Loading Measure_Baseline 5. Measure Baseline Fluorescence Dye_Loading->Measure_Baseline Prepare_ASP2205 4. Prepare Serial Dilutions of this compound Add_Compound 6. Add this compound and Measure Fluorescence Kinetic Prepare_ASP2205->Add_Compound Measure_Baseline->Add_Compound Analyze_Response 7. Determine Peak Fluorescence Response Add_Compound->Analyze_Response Plot_Data 8. Plot Dose-Response Curve Analyze_Response->Plot_Data Calculate_EC50 9. Calculate EC₅₀ Plot_Data->Calculate_EC50

Figure 2: Experimental workflow for the in vitro Ca²⁺ mobilization assay.

In Vivo: Leak Point Pressure (LPP) Measurement in Rats

This in vivo experiment assesses the effect of this compound on the urethral closure reflex, a key function in maintaining urinary continence.

Objective: To evaluate the dose-dependent effect of this compound on the leak point pressure in anesthetized female rats.

General Protocol:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra or directly through a suprapubic incision to both infuse saline and measure intravesical pressure. Another catheter may be placed for intravenous or intraduodenal drug administration.

  • Bladder Filling: The bladder is slowly filled with saline to a predetermined volume or pressure.

  • Drug Administration: this compound (at doses ranging from 0.1 to 1 mg/kg) or vehicle is administered, typically intraduodenally (i.d.) or intravenously (i.v.).

  • LPP Measurement: Gentle, gradually increasing external pressure is applied to the abdomen. The intravesical pressure at which urine leakage from the urethral meatus is first observed is defined as the leak point pressure.

  • Antagonist Challenge (for specificity): To confirm that the effect is mediated by the 5-HT2C receptor, a selective antagonist (e.g., SB242084) can be administered prior to this compound to observe if it blocks the LPP elevation.[1]

  • Data Analysis: The LPP values are recorded and compared between the vehicle-treated and this compound-treated groups. Statistical analysis is performed to determine the significance of the dose-dependent effects.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist with a well-defined mechanism of action. The data presented in this guide, derived from established in vitro and in vivo experimental protocols, demonstrate its ability to activate the 5-HT2C receptor and modulate physiological functions related to urethral closure. This information serves as a critical foundation for further research and development of this compound and other selective 5-HT2C receptor agonists.

References

ASP-2205 for Research in Urinary Incontinence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-2205 is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its potential therapeutic role in urinary incontinence. Preclinical studies in rodent models demonstrated promising effects on urethral closure function, suggesting a potential mechanism for treating stress urinary incontinence (SUI). However, a subsequent Phase 1 clinical trial in healthy women did not replicate these findings and highlighted significant tolerability issues. This technical guide provides an in-depth review of the available preclinical and clinical data on this compound, including its mechanism of action, key experimental findings, and detailed methodologies. The conflicting results between animal models and human trials underscore the translational challenges in developing novel treatments for urinary incontinence.

Introduction

Urinary incontinence, the involuntary leakage of urine, is a prevalent condition that significantly impacts the quality of life. Stress urinary incontinence (SUI), the most common form in women, occurs during activities that increase intra-abdominal pressure, such as coughing, sneezing, or exercising. The underlying pathophysiology often involves urethral hypermobility or intrinsic sphincter deficiency.

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) plays a modulatory role in the lower urinary tract function, primarily through its action in the central nervous system. Specifically, the 5-HT2C receptor has been identified as a potential target for enhancing urethral sphincter tone. This compound was developed as a potent and selective agonist for this receptor. This guide synthesizes the pivotal research conducted to evaluate its efficacy and safety for the treatment of urinary incontinence.

Mechanism of Action: 5-HT2C Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. [cite: ] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses. In the context of urinary function, this signaling cascade in relevant spinal cord neurons is hypothesized to enhance the activity of the pudendal nerve, which innervates the external urethral sphincter, thereby increasing urethral resistance.

Gq_Coupled_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Binds to Gq_G11 Gq/G11 Protein 5-HT2C_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates Cellular_Response Enhanced Pudendal Nerve Activity Ca_Release->Cellular_Response Leads to Preclinical_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Anesthetized Rats) Cell_Culture Culture cells expressing 5-HT2C receptors Ca_Assay Intracellular Ca2+ Mobilization Assay Cell_Culture->Ca_Assay EC50_Determination Determine EC50 of this compound Ca_Assay->EC50_Determination Animal_Prep Anesthetize and catheterize female Sprague-Dawley rats LPP_Measurement Measure Leak Point Pressure (LPP) Animal_Prep->LPP_Measurement UCR_Measurement Measure Urethral Closure Response Animal_Prep->UCR_Measurement Drug_Admin Administer this compound (i.d. or i.v.) LPP_Measurement->Drug_Admin UCR_Measurement->Drug_Admin Data_Analysis Analyze effects on urethral function Drug_Admin->Data_Analysis

An In-Depth Technical Guide to the Therapeutic Applications of ASP-2205 (Gilteritinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-2205, also known as gilteritinib (B612023) and marketed under the trade name Xospata®, is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][4] This technical guide provides a comprehensive overview of the mechanism of action, pivotal clinical trial data, detailed experimental protocols, and key signaling pathways associated with gilteritinib.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis.[5] These mutations, most commonly internal tandem duplications (ITD) or tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][6] Gilteritinib was developed to target these mutations, offering a therapeutic option for this high-risk patient population.[5]

Mechanism of Action

Gilteritinib is a dual inhibitor of FLT3 and AXL receptor tyrosine kinases.[1][3]

  • FLT3 Inhibition: By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib inhibits its autophosphorylation and subsequent activation.[7] This blockade disrupts downstream signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are crucial for leukemic cell proliferation and survival.[7][8] This inhibition ultimately leads to apoptosis of FLT3-expressing leukemic cells.[2][6] Gilteritinib is effective against both FLT3-ITD and FLT3-TKD mutations.[1]

  • AXL Inhibition: The AXL receptor tyrosine kinase is implicated in resistance to FLT3 inhibitors.[9] Its activation can provide a bypass signaling mechanism, allowing leukemic cells to survive despite FLT3 blockade. By inhibiting AXL, gilteritinib may overcome this resistance mechanism.[9]

Signaling Pathways

The therapeutic efficacy of gilteritinib is rooted in its ability to modulate key signaling pathways involved in AML pathogenesis.

FLT3 Signaling Pathway

Mutated FLT3 receptors are constitutively active, leading to the activation of multiple downstream pathways that promote leukemogenesis. Gilteritinib's inhibition of FLT3 phosphorylation blocks these signals.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_mut Mutated FLT3 Receptor STAT5 STAT5 FLT3_mut->STAT5 PI3K PI3K FLT3_mut->PI3K RAS RAS FLT3_mut->RAS Gilteritinib Gilteritinib (this compound) Gilteritinib->FLT3_mut Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

FLT3 signaling pathway and its inhibition by gilteritinib.
AXL Signaling and Resistance

Activation of the AXL receptor tyrosine kinase, often driven by its ligand Gas6, can lead to resistance to FLT3 inhibitors by providing an alternative survival signal. Gilteritinib's dual activity against AXL helps to mitigate this resistance mechanism.

AXL_Resistance cluster_downstream Downstream Signaling FLT3_mut Mutated FLT3 Receptor STAT5 STAT5 FLT3_mut->STAT5 PI3K PI3K FLT3_mut->PI3K RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK Gilteritinib Gilteritinib (this compound) Gilteritinib->FLT3_mut Inhibits AXL AXL Receptor Gilteritinib->AXL Inhibits AXL->PI3K Bypass Signaling AXL->RAS_MAPK Bypass Signaling Gas6 Gas6 Gas6->AXL Activates Proliferation Leukemic Cell Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS_MAPK->Proliferation

AXL-mediated resistance pathway and its inhibition by gilteritinib.

Clinical Efficacy: The ADMIRAL Trial

The efficacy and safety of gilteritinib were primarily established in the Phase 3 ADMIRAL trial (NCT02421939), a randomized, open-label, multicenter study.[9]

ADMIRAL Trial Design

ADMIRAL_Trial cluster_arms Randomization (2:1) Patient_Pool Relapsed/Refractory AML with FLT3 Mutation (n=371) Gilteritinib_Arm Gilteritinib 120 mg/day (n=247) Patient_Pool->Gilteritinib_Arm Chemo_Arm Salvage Chemotherapy (n=124) Endpoints Primary Endpoints: - Overall Survival (OS) - Complete Remission (CR) with  Full or Partial Hematologic Recovery

Simplified workflow of the ADMIRAL clinical trial.
Efficacy Data

Gilteritinib demonstrated a significant improvement in overall survival compared to salvage chemotherapy.[9]

Table 1: Key Efficacy Outcomes from the ADMIRAL Trial

EndpointGilteritinib (n=247)Salvage Chemotherapy (n=124)Hazard Ratio (95% CI) / p-value
Median Overall Survival9.3 months5.6 months0.637 (0.490, 0.830); p=0.0004[10]
1-Year Survival Rate37%17%N/A[9]
Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh)21%10.5%N/A[3]
Median Duration of Response11 months1.8 monthsN/A[1]
Safety Profile

The most common adverse reactions (≥20%) observed in patients treated with gilteritinib include myalgia/arthralgia, transaminase increase, fatigue/malaise, fever, non-infectious diarrhea, dyspnea, edema, rash, pneumonia, nausea, stomatitis, cough, headache, hypotension, dizziness, and vomiting.[4]

Experimental Protocols

Patient Screening and FLT3 Mutation Detection

5.1.1. Mononuclear Cell Isolation from Bone Marrow Aspirate

A common method for isolating mononuclear cells (MNCs) for downstream molecular analysis involves density gradient centrifugation using Ficoll-Paque.

  • Sample Collection: Collect bone marrow aspirate into tubes containing an anticoagulant (e.g., heparin).

  • Dilution: Dilute the bone marrow sample with an equal volume of phosphate-buffered saline (PBS).

  • Layering: Carefully layer the diluted bone marrow sample over a Ficoll-Paque solution in a conical tube.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Isolation: After centrifugation, a distinct layer of MNCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.

  • Washing: Wash the isolated MNCs with PBS and centrifuge to pellet the cells. Repeat the wash step.

  • Cell Counting and Viability: Resuspend the cell pellet and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

5.1.2. LeukoStrat® CDx FLT3 Mutation Assay

This PCR-based in vitro diagnostic test is used to detect FLT3-ITD and TKD mutations (D835 and I836).

  • DNA Extraction: Extract genomic DNA from the isolated mononuclear cells.

  • PCR Amplification:

    • ITD Mutations: Amplify the juxtamembrane region of the FLT3 gene using fluorescently labeled primers.

    • TKD Mutations: Amplify the tyrosine kinase domain of the FLT3 gene using fluorescently labeled primers.

  • Enzyme Digestion (for TKD): Digest the TKD PCR product with the EcoRV restriction enzyme. The presence of a TKD mutation will abolish the EcoRV recognition site.

  • Capillary Electrophoresis: Analyze the size of the ITD PCR products and the digested TKD PCR products using a genetic analyzer.

  • Data Analysis:

    • ITD: The presence of a PCR product larger than the wild-type allele indicates an ITD mutation. The software calculates the mutant-to-wild-type signal ratio.

    • TKD: The presence of an undigested PCR product indicates a TKD mutation.

ADMIRAL Trial Treatment Regimen
  • Gilteritinib Arm: Patients received a starting dose of 120 mg of gilteritinib orally once daily.

  • Salvage Chemotherapy Arm: Investigators pre-selected one of the following regimens:

    • High-Intensity:

      • MEC (mitoxantrone, etoposide, cytarabine)

      • FLAG-IDA (fludarabine, cytarabine (B982), G-CSF, idarubicin)

    • Low-Intensity:

      • Low-dose cytarabine (LDAC)

      • Azacitidine

Mechanisms of Resistance

Despite the efficacy of gilteritinib, resistance can develop through various mechanisms.

  • On-Target Resistance: Secondary mutations in the FLT3 gene can emerge, altering the drug-binding site.

  • Off-Target Resistance: Activation of bypass signaling pathways is a common mechanism of resistance. The most frequently observed mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which allows the leukemic cells to circumvent the need for FLT3 signaling.[2]

Resistance_Mechanisms cluster_resistance Resistance Pathways Gilteritinib Gilteritinib FLT3_mut Mutated FLT3 Gilteritinib->FLT3_mut Inhibits Proliferation Leukemic Cell Survival FLT3_mut->Proliferation Promotes RAS_mut NRAS/KRAS Mutations MAPK_pathway MAPK Pathway Activation RAS_mut->MAPK_pathway Leads to MAPK_pathway->Proliferation Bypass Signaling

RAS/MAPK pathway activation as a mechanism of resistance to gilteritinib.

Conclusion

This compound (gilteritinib) represents a significant advancement in the treatment of relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL provides a potent and targeted therapeutic approach. Understanding the underlying signaling pathways, the nuances of clinical trial design, and the mechanisms of resistance is crucial for the continued development and optimal utilization of this and future targeted therapies in AML.

References

ASP-2205 and its Role in Pudendal Nerve Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-2205 is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has been investigated for its potential role in modulating pudendal nerve function, particularly in the context of urethral closure and stress urinary incontinence. Preclinical studies in rodent models have demonstrated that this compound can enhance the pudendal nerve-mediated urethral closure reflex. However, these promising preclinical findings have not been replicated in human clinical trials, where this compound failed to demonstrate efficacy and was associated with adverse effects. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying signaling pathways related to the action of this compound on pudendal nerve function.

Introduction to Pudendal Nerve Function

The pudendal nerve is a major mixed nerve of the pelvis, originating from the sacral plexus (S2-S4). It provides motor innervation to the external urethral and anal sphincters and sensory innervation to the external genitalia, anus, and perineum.[1][2] The pudendal nerve plays a crucial role in maintaining urinary and fecal continence.[1][2] Dysfunction of the pudendal nerve can lead to conditions such as pudendal neuralgia, characterized by chronic pelvic pain, as well as fecal and urinary incontinence.[3][4] The complex functions of the pudendal nerve are modulated by various neurotransmitter systems, including the serotonergic system.

This compound: A Selective 5-HT2C Receptor Agonist

This compound is a novel compound identified as a potent and selective agonist for the 5-HT2C receptor.[5] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[5]

Mechanism of Action: 5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by an agonist like this compound initiates a downstream signaling cascade. The Gαq subunit of the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release from Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto CellularResponse Cellular Response Ca_cyto->CellularResponse Leads to

Figure 1: 5-HT2C Receptor Signaling Pathway.

Preclinical Data

The primary preclinical evidence for the role of this compound in pudendal nerve function comes from a study in anesthetized rats. This study evaluated the in vitro and in vivo pharmacological profile of this compound.[5]

In Vitro Activity

An intracellular Ca2+ mobilization assay was used to determine the potency of this compound at human and rat 5-HT2C receptors.[5]

ReceptorEC50 (nM)
Human 5-HT2C0.85
Rat 5-HT2C2.5
Table 1: In Vitro Potency of this compound
In Vivo Efficacy in a Rat Model

The in vivo effects of this compound on urethral closure function were assessed by measuring the leak point pressure (LPP) in anesthetized rats. Intraduodenal administration of this compound resulted in a dose-dependent increase in LPP.[5]

This compound Dose (mg/kg, i.d.)Change in Leak Point Pressure (LPP)
0.1Significant Elevation
0.3Significant Elevation
1Significant Elevation
Table 2: Dose-Dependent Effect of this compound on LPP in Rats

This effect was inhibited by the selective 5-HT2C receptor antagonist, SB242084, and was abolished by bilateral transection of the pudendal nerve, confirming that the action of this compound is mediated by the 5-HT2C receptor and is dependent on intact pudendal nerve function.[5]

Experimental Protocols

In Vitro: Intracellular Ca2+ Mobilization Assay

This assay is a standard method for quantifying the activation of Gq-coupled receptors.

  • Cell Culture: Cells stably expressing the human or rat 5-HT2C receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well microplates and incubated to allow for adherence.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition: Serial dilutions of this compound are prepared. A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to add the compound to the wells and simultaneously measure the fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca2+. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo: Leak Point Pressure (LPP) Measurement in Rats

This procedure assesses the ability of the urethra to resist leakage in response to increased abdominal pressure.

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via a small abdominal incision for pressure measurement and saline infusion.

  • Drug Administration: this compound is administered intraduodenally (i.d.) or intravenously (i.v.). For antagonist studies, SB242084 is administered intravenously prior to this compound.

  • LPP Measurement: The bladder is filled with a fixed volume of saline. Gentle, gradual pressure is applied to the abdomen. The pressure at which urine leakage from the urethral meatus is first observed is recorded as the leak point pressure.

  • Pudendal Nerve Transection (for mechanism confirmation): In a subset of animals, the pudendal nerves are bilaterally transected to confirm their role in the observed effects.

  • Data Analysis: LPP values are compared across different treatment groups using appropriate statistical methods.

LPP_Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups cluster_measurement Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization Implant Bladder Catheter Anesthesia->Catheterization ASP2205_admin Administer this compound (i.d./i.v.) Antagonist_admin Administer SB242084 (i.v.) + this compound Pudendal_transection Bilateral Pudendal Nerve Transection + this compound Bladder_fill Fill Bladder with Saline ASP2205_admin->Bladder_fill Antagonist_admin->Bladder_fill Pudendal_transection->Bladder_fill Apply_pressure Apply Abdominal Pressure Bladder_fill->Apply_pressure Observe_leak Observe for Urine Leakage Apply_pressure->Observe_leak Record_LPP Record Leak Point Pressure Observe_leak->Record_LPP Compare_groups Compare LPP Across Treatment Groups Record_LPP->Compare_groups

Figure 2: Leak Point Pressure Experimental Workflow.

Clinical Data and Discrepancies

Despite the positive preclinical findings, a Phase 1, placebo-controlled, randomized, crossover study in healthy female subjects did not show a beneficial effect of this compound on urethral function.[6]

TreatmentChange in Opening Urethral Pressure (OUP)
This compound (10 mg)No increase at any time point
This compound (60 mg)No increase at any time point; significant decrease during squeezing from 6 to 24 hours post-dosing
Duloxetine (80 mg)Significant increase in OUP at rest and during squeezing
PlaceboNo significant change
Table 3: Effect of this compound on Opening Urethral Pressure in Healthy Women

Furthermore, this compound was associated with a higher incidence of central nervous system-related side effects, such as dizziness and nausea, compared to duloxetine.[6] The reasons for the discrepancy between the preclinical and clinical findings are not fully understood but may involve species differences in 5-HT2C receptor pharmacology or distribution, or differences in the experimental models used.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist that enhances the pudendal nerve-mediated urethral closure reflex in rats. This effect is dose-dependent and mechanistically linked to 5-HT2C receptor activation. However, these preclinical findings did not translate to efficacy in a human clinical trial, where this compound failed to increase urethral pressure and was poorly tolerated. This highlights the challenges in translating findings from animal models of lower urinary tract function to human clinical outcomes. Further research may be needed to elucidate the species-specific differences in the serotonergic control of the lower urinary tract and to identify more predictive preclinical models.

References

Preclinical Studies of ASP-2205: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation ASP-2205 has been associated with two distinct investigational compounds in preclinical literature. The more prominent of these is ASP2215 , also known as gilteritinib (B612023) , a potent FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor developed for acute myeloid leukemia (AML). The other compound, referred to as ASP2205 , is a selective serotonin (B10506) 5-HT2C receptor agonist that was investigated for its potential role in treating stress urinary incontinence. This technical guide provides an in-depth overview of the preclinical data for both of these molecules, with a clear distinction between the two.

Part 1: ASP2215 (Gilteritinib) - A Dual FLT3/AXL Inhibitor for Acute Myeloid Leukemia

Gilteritinib (formerly ASP2215) is a small molecule tyrosine kinase inhibitor that has demonstrated significant efficacy in preclinical models of FLT3-mutated AML, leading to its eventual clinical approval. Its mechanism of action centers on the inhibition of both FLT3 and AXL, two receptor tyrosine kinases implicated in the proliferation and survival of leukemic cells.

Quantitative Data Presentation

The preclinical development of gilteritinib involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Kinase Inhibitory Activity of Gilteritinib (ASP2215)

Kinase TargetIC50 (nM)Reference(s)
FLT30.29
FLT3 (Wild-Type)5
FLT3-ITD0.7 - 1.8
AXL0.7
c-Kit102

Table 2: Cellular Activity of Gilteritinib (ASP2215) in FLT3-Mutated AML Cell Lines

Cell LineFLT3 MutationProliferation IC50 (nM)Reference(s)
MV4-11FLT3-ITD3.3
MOLM-13FLT3-ITD2.9
MOLM-14FLT3-ITD19.0

Table 3: In Vivo Efficacy of Gilteritinib (ASP2215) in AML Xenograft Models

Animal ModelTreatment and DoseOutcomeReference(s)
MV4-11 Xenograft3 mg/kg/day, oral71% tumor growth inhibition
MV4-11 Xenograft3 mg/kg/day gilteritinib + 3 mg/kg/day Aza94% tumor growth inhibition
MV4-11 Xenograft10 mg/kg/day, oralMarked tumor regression
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate gilteritinib.

Objective: To determine the half-maximal inhibitory concentration (IC50) of gilteritinib against purified kinases.

Methodology:

  • Reagents: Purified recombinant human FLT3 kinase domain, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, a suitable substrate (e.g., a synthetic peptide), and serially diluted gilteritinib.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, gilteritinib at various concentrations, and the substrate in a microplate well.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each gilteritinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Objective: To

In-Depth Technical Guide: ASP-2205 Potency at Human and Rat 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of ASP-2205, a selective 5-HT2C receptor agonist, on both human and rat 5-HT2C receptors. The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams of the associated signaling pathway and experimental workflow.

Core Data: this compound EC50 Values

The potency of this compound in activating human and rat 5-HT2C receptors was determined through functional assays measuring intracellular calcium mobilization. The half-maximal effective concentration (EC50) values are summarized below.

Receptor SpeciesEC50 (nM)Assay Type
Human 5-HT2C0.85[1][2][3][4]Intracellular Ca2+ Mobilization
Rat 5-HT2C2.5[1][2][3][4]Intracellular Ca2+ Mobilization

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein. This interaction triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is a measurable indicator of receptor activation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding (CHO-K1 with 5-HT2C receptor) B 2. Overnight Incubation A->B C 3. Dye Loading (e.g., Fluo-4 AM) B->C D 4. Incubation & Washing C->D E 5. Place Plate in Fluorescence Reader D->E F 6. Add this compound (Serial Dilutions) E->F G 7. Measure Fluorescence (Calcium Flux) F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate EC50 Value H->I

References

Downstream Signaling of the 5-HT2C Receptor Following Activation by ASP-2205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways initiated by the activation of the serotonin (B10506) 2C receptor (5-HT2C) by the potent and selective agonist, ASP-2205. While direct experimental evidence for this compound is currently focused on the canonical Gq/11 pathway, this document also details other significant signaling cascades typically engaged by 5-HT2C agonists to provide a comprehensive framework for research and development.

Introduction to this compound and 5-HT2C Receptor Signaling

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a critical modulator of numerous physiological and neuropsychiatric processes, making it a key target for therapeutic intervention. This compound is a novel, potent, and selective 5-HT2C receptor agonist.[1][2] Its activation of the receptor triggers a cascade of intracellular events that mediate its pharmacological effects. The primary and most well-characterized signaling pathway for the 5-HT2C receptor is its coupling to the Gq/11 family of G-proteins, which initiates the phospholipase C (PLC) cascade.[3][4][5] However, like many GPCRs, the 5-HT2C receptor can also engage non-canonical pathways, including those mediated by β-arrestin or other G-protein subtypes, leading to a complex and nuanced cellular response.[3][5][6]

Canonical Gq/11-Mediated Signaling Pathway

Activation of the 5-HT2C receptor by this compound has been experimentally confirmed to proceed via the canonical Gq/11 pathway, evidenced by its potent induction of intracellular calcium mobilization.[1][2] This pathway is a hallmark of 5-HT2C receptor function.

Upon agonist binding, the receptor activates the heterotrimeric Gq/11 protein, causing the Gαq subunit to stimulate the enzyme phospholipase C (PLC).[1][3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which subsequently phosphorylates a wide array of downstream protein targets, leading to diverse cellular responses.[3][4]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC PLC Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Triggers Release PKC PKC Activation DAG->PKC Ca2->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Canonical 5-HT2C-Gq/11 signaling pathway activated by this compound.
Quantitative Data: this compound

The potency of this compound in activating this pathway has been quantified using an intracellular calcium mobilization assay.

CompoundAssaySpeciesPotency (EC50)Reference
This compound Intracellular Ca²⁺ MobilizationHuman0.85 nM[1][2]
This compound Intracellular Ca²⁺ MobilizationRat2.5 nM[1][2]

Potential Downstream Signaling Pathways

Beyond the primary Gq/11 cascade, 5-HT2C receptor agonists can engage a broader network of signaling pathways. While the following pathways have not been specifically characterized for this compound in publicly available literature, they represent key areas for future investigation and are crucial for a complete understanding of 5-HT2C pharmacology. These pathways can be activated in a ligand-dependent manner, a phenomenon known as "biased agonism."[5][6]

  • β-Arrestin Recruitment : Upon activation, the receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction not only desensitizes G-protein signaling but also initiates a separate wave of G-protein-independent signaling.

  • ERK1/2 Activation : β-arrestin can act as a scaffold, bringing components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases (ERK1/2), into proximity, leading to their phosphorylation and activation.[4] ERK activation can also occur downstream of PKC.[4]

  • Other G-Protein Coupling : Studies have shown the 5-HT2C receptor can also couple to other G-proteins like Gi/o (inhibiting adenylyl cyclase) and G12/13 (activating different downstream effectors).[3][6]

Multi_Pathway cluster_gprotein G-Protein Dependent cluster_arrestin G-Protein Independent Agonist 5-HT2C Agonist (e.g., this compound) Receptor 5-HT2C Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq Canonical OtherG Gi/o, G12/13... Receptor->OtherG Non-Canonical Arrestin β-Arrestin Receptor->Arrestin β-Arrestin Pathway PLC PLC → IP3/DAG → Ca²⁺ / PKC Gq->PLC OtherEffectors Other Effectors (e.g., ↓cAMP) OtherG->OtherEffectors ERK MAPK Cascade (p-ERK) Arrestin->ERK Calcium_Workflow start Seed cells expressing 5-HT2C in 96-well plate load Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM) start->load incubate Incubate for 1 hour at 37°C load->incubate prepare Prepare serial dilutions of this compound incubate->prepare measure Use a FLIPR to add compound and measure fluorescence change prepare->measure analyze Analyze data: Plot dose-response curve and calculate EC50 measure->analyze

References

Unveiling the Off-Target Landscape of ASP-2205 (Gilteritinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205, also known as gilteritinib (B612023) (Xospata®), is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1] While its primary mechanism of action involves the targeted inhibition of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, a comprehensive understanding of its off-target activities is crucial for predicting potential therapeutic benefits, understanding mechanisms of resistance, and anticipating adverse events.[1][2] This technical guide provides an in-depth exploration of the off-target profile of gilteritinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Off-Target Kinase Inhibition Profile

Gilteritinib exhibits inhibitory activity against several kinases other than its primary target, FLT3. The most clinically relevant off-targets identified are AXL, ALK, and c-Kit.[1] The following table summarizes the quantitative data on the inhibition of these key off-targets.

Target KinaseAssay TypeIC50 / Kd (nM)Reference
AXL In vitro kinase assay0.73[3]
Cellular assay (inhibition of phosphorylation)41[4]
ALK In vitro kinase assay>50% inhibition at 1 nM[4]
c-Kit Cellular assay~100[5]
YES1 KINOMEscan445 (Kd)[3]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency; lower values indicate greater potency.

A broader perspective of gilteritinib's selectivity is provided by KINOMEscan assays, which assess the binding of a drug to a large panel of kinases. While a comprehensive table of percentage inhibition for all tested kinases is not publicly available, a visual representation known as a TREEspot™ diagram from a KINOMEscan assay performed at 100 nM gilteritinib has been published. This diagram indicates that gilteritinib has a relatively selective profile, with significant binding primarily to FLT3 and a limited number of other kinases, including AXL and ALK.[6]

Clinical Manifestations of Off-Target Activities: Adverse Events

The off-target activities of gilteritinib likely contribute to its clinical safety profile. The most common treatment-related adverse events observed in the pivotal ADMIRAL clinical trial (NCT02421939) are summarized below.

Adverse Event (≥20% of patients)Percentage of Patients
Myalgia/Arthralgia50%
Transaminase Increase (AST/ALT)51%
Fatigue/Malaise44%
Fever41%
Noninfectious Diarrhea35%
Dyspnea35%
Edema40%
Rash36%
PneumoniaNot specified
Nausea30%
Stomatitis41%
Cough28%
Headache24%
HypotensionNot specified
Dizziness22%
VomitingNot specified

Data compiled from publicly available clinical trial information.[7][8]

Experimental Protocols

KINOMEscan® Competition Binding Assay

Objective: To determine the binding affinity of gilteritinib to a broad panel of human kinases.

Methodology: The KINOMEscan® assay is a competition-based binding assay. A test compound (gilteritinib) is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The principle is that a compound that binds to the kinase will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. Results are typically reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[6]

Cellular Kinase Phosphorylation Assay (Western Blot)

Objective: To assess the functional inhibitory activity of gilteritinib on a specific kinase (e.g., AXL) in a cellular context.

Methodology:

  • Cell Culture: A human cell line endogenously or exogenously expressing the target kinase (e.g., MV4-11 AML cells for AXL) is cultured to approximately 80% confluency.[4]

  • Inhibitor Treatment: Cells are treated with varying concentrations of gilteritinib or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody against the total form of the kinase as a loading control.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of gilteritinib on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MOLM-13 or MV4-11) are seeded in a 96-well plate at a predetermined density.[4]

  • Compound Treatment: Cells are treated with a serial dilution of gilteritinib or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

Visualizations

Signaling Pathway: AXL Signaling in AML and Inhibition by Gilteritinib

AXL_Signaling_Pathway AXL Signaling in AML and Inhibition by Gilteritinib GAS6 GAS6 AXL AXL GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Gilteritinib Gilteritinib (this compound) Gilteritinib->AXL Inhibits

Caption: AXL signaling pathway in AML and its inhibition by gilteritinib.

Experimental Workflow: Kinase Inhibitor Off-Target Screening

Kinase_Inhibitor_Screening_Workflow Experimental Workflow for Kinase Inhibitor Off-Target Screening Start Start: Kinase Inhibitor Candidate (e.g., Gilteritinib) KinomeScan Broad Kinome Profiling (e.g., KINOMEscan®) Start->KinomeScan IdentifyHits Identify Potential Off-Target Hits KinomeScan->IdentifyHits BiochemicalAssay Biochemical Kinase Assays (IC50 Determination) IdentifyHits->BiochemicalAssay CellularAssay Cellular Phosphorylation Assays (Functional Inhibition) BiochemicalAssay->CellularAssay CellViability Cell Viability & Proliferation Assays CellularAssay->CellViability InVivo In Vivo Models (Efficacy & Toxicity) CellViability->InVivo ClinicalTrials Clinical Trials (Safety & Efficacy in Humans) InVivo->ClinicalTrials

Caption: A generalized workflow for identifying and characterizing off-target activities of a kinase inhibitor.

Conclusion

A thorough understanding of the off-target activities of this compound (gilteritinib) is paramount for its optimal clinical application. Its inhibitory effects on kinases such as AXL may offer therapeutic advantages, potentially overcoming resistance mechanisms to more selective FLT3 inhibitors. However, off-target effects are also likely contributors to the observed adverse event profile. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate the complex pharmacological profile of gilteritinib and to develop strategies for maximizing its therapeutic index. Continued investigation into the downstream consequences of its off-target interactions will be essential for refining its use in the treatment of AML and potentially other malignancies.

References

ASP-2205: A Selective 5-HT2C Receptor Agonist and its Potential in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-2205 is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system (CNS). While initial clinical investigations of this compound have focused on its potential role in treating stress urinary incontinence, its mechanism of action holds significant promise for broader applications in neuroscience research. The 5-HT2C receptor is a key modulator of various neurophysiological processes, including mood, appetite, and cognition, and is implicated in the pathophysiology of numerous psychiatric and neurological disorders. This technical guide provides a comprehensive overview of this compound, including its known pharmacological profile, and explores its potential for future neuroscience research based on the established roles of the 5-HT2C receptor. This document details the signaling pathways associated with 5-HT2C receptor activation, summarizes preclinical and clinical data for this compound, and provides detailed experimental protocols. Furthermore, it proposes potential research avenues and experimental workflows for investigating the utility of this compound in diverse areas of neuroscience.

Introduction to this compound and the 5-HT2C Receptor

This compound is a selective agonist of the serotonin 5-HT2C receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is a key target for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] Unlike other serotonin receptors, the 5-HT2C receptor is almost exclusively expressed in the brain, with high concentrations in regions such as the choroid plexus, hippocampus, cortex, and basal ganglia.[3] This specific localization underscores its importance in regulating a wide array of CNS functions.

Activation of the 5-HT2C receptor has been shown to modulate the release of other key neurotransmitters, notably dopamine (B1211576) and norepinephrine.[2][4] This interaction places the 5-HT2C receptor at a critical nexus for influencing complex behaviors and physiological states. Consequently, dysfunction in 5-HT2C receptor signaling has been implicated in a range of neuropsychiatric conditions, including depression, anxiety, obesity, and substance use disorders.[3][5][6]

Mechanism of Action and Signaling Pathways

As a 5-HT2C receptor agonist, this compound mimics the action of endogenous serotonin at this specific receptor subtype. The binding of an agonist to the 5-HT2C receptor initiates a cascade of intracellular signaling events.

Canonical Gq/11 Signaling Pathway

The primary and most well-understood signaling mechanism for the 5-HT2C receptor is its coupling to the Gq/11 family of G-proteins.[7] Upon activation, the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[3] This cascade ultimately leads to the phosphorylation of various downstream targets, resulting in a wide range of cellular responses.

Gq_Signaling_Pathway ASP2205 This compound HTR2C 5-HT2C Receptor ASP2205->HTR2C Gq Gq/11 HTR2C->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Responses PKC->CellularResponse phosphorylates targets

Canonical Gq/11 Signaling Pathway of the 5-HT2C Receptor.
Non-Canonical Signaling Pathways

Recent research has revealed that the 5-HT2C receptor can also couple to other G-proteins, including Gi/o and G12/13, and can signal through β-arrestin pathways.[1][7]

  • Gi/o Pathway: Coupling to the Gi/o pathway typically results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7]

  • G12/13 Pathway: Activation of the G12/13 pathway can influence the Rho family of small GTPases, which are involved in regulating the actin cytoskeleton, cell motility, and other cellular processes.[1]

  • β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCRs are often phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes the receptor to further G-protein signaling but can also initiate a separate wave of signaling events independent of G-proteins.

NonCanonical_Signaling cluster_receptor 5-HT2C Receptor Activation cluster_pathways Downstream Signaling Cascades ASP2205 This compound HTR2C 5-HT2C Receptor ASP2205->HTR2C Gq Gq/11 Pathway HTR2C->Gq Canonical Gio Gi/o Pathway HTR2C->Gio Non-Canonical G1213 G12/13 Pathway HTR2C->G1213 Non-Canonical BetaArrestin β-Arrestin Pathway HTR2C->BetaArrestin Non-Canonical CellularResponse Diverse Cellular Responses Gq->CellularResponse Gio->CellularResponse G1213->CellularResponse BetaArrestin->CellularResponse

Overview of Canonical and Non-Canonical 5-HT2C Receptor Signaling.

Preclinical and Clinical Data for this compound

The available data for this compound primarily comes from preclinical studies in rats and a Phase 1 clinical trial in healthy female subjects, both investigating its effects on urethral function.

Preclinical Data

A study in anesthetized rats demonstrated that this compound has a potent and selective agonistic activity for the human 5-HT2C receptor.

ParameterValueSpecies/AssayReference
EC50 (human 5-HT2C receptor) 0.85 nMIntracellular Ca2+ mobilization assay[2]
EC50 (rat 5-HT2C receptor) 2.5 nMIntracellular Ca2+ mobilization assay[2]

EC50: Half maximal effective concentration

In vivo, intraduodenal administration of this compound (0.1-1 mg/kg) significantly and dose-dependently increased the leak point pressure (LPP) in rats.[2] This effect was inhibited by a selective 5-HT2C receptor antagonist, SB242084, confirming the mechanism of action.[2]

Clinical Data

A Phase 1, single-site, placebo-controlled, randomized, four-period, cross-over study was conducted in healthy female subjects to evaluate the effect of this compound on urethral pressure.

Treatment GroupDoseEffect on Opening Urethral Pressure (OUP)TolerabilityReference
This compound 10 mg (single oral)No significant increaseLess well tolerated than duloxetine[1]
This compound 60 mg (single oral)No significant increase; significant decrease during squeezing from 6-24 hours post-dosingPredominantly CNS-related side effects (dizziness, nausea)[1]
Duloxetine 80 mg (single oral)Significant increaseBetter tolerated than 60 mg this compound[1]
Placebo N/ANo significant changeWell tolerated[1]

While the study concluded that this compound is unlikely to be effective for stress urinary incontinence, the observed central nervous system-related side effects at the 60 mg dose are noteworthy for neuroscience research, as they confirm the compound's CNS activity in humans.[1]

Experimental Protocols

In Vitro Intracellular Ca2+ Mobilization Assay

This assay is used to determine the potency of a compound in activating the 5-HT2C receptor.

  • Cell Culture: Cells stably expressing the human or rat 5-HT2C receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Various concentrations of this compound are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the EC50 value.

In Vivo Leak Point Pressure (LPP) Measurement in Rats

This protocol assesses the effect of a compound on urethral closure function.

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder through the urethra.

  • Drug Administration: this compound or vehicle is administered intraduodenally.

  • Bladder Filling: The bladder is slowly filled with saline.

  • LPP Measurement: The pressure at which urine leakage occurs from the urethral meatus is recorded as the leak point pressure.

  • Data Analysis: LPP values before and after drug administration are compared.

Human Urethral Pressure Reflectometry

This method was used in the Phase 1 clinical trial to measure opening urethral pressure (OUP).

  • Subject Preparation: Healthy female volunteers are recruited.

  • Catheter Placement: A specialized catheter with a pressure transducer is inserted into the urethra.

  • Baseline Measurement: Predose OUP is measured under resting and squeezing conditions of the pelvic floor.

  • Drug Administration: A single oral dose of this compound, duloxetine, or placebo is administered.

  • Post-dose Measurements: OUP is measured at specified time points (e.g., 3, 6, 12, and 24 hours) after dosing.

  • Data Analysis: Changes in OUP from baseline are calculated and compared between treatment groups.

Potential of this compound in Neuroscience Research

Given its selective agonism at the 5-HT2C receptor and its demonstrated CNS activity, this compound represents a valuable tool for investigating the role of this receptor in a variety of neurological and psychiatric processes.

Mood and Anxiety Disorders

The 5-HT2C receptor is implicated in the regulation of mood and anxiety.[2][5] Activation of 5-HT2C receptors can lead to anxiogenic-like effects in animal models.[8] Therefore, this compound could be used to probe the neural circuits underlying anxiety and to validate the 5-HT2C receptor as a therapeutic target for anxiety disorders.

Anxiety_Research_Workflow ASP2205 This compound Administration (rodent models) Behavioral Behavioral Assays (e.g., elevated plus maze, open field test) ASP2205->Behavioral Neurochemical Neurochemical Analysis (e.g., microdialysis to measure dopamine/norepinephrine release) ASP2205->Neurochemical Electrophysiology Electrophysiological Recordings (e.g., in amygdala, prefrontal cortex) ASP2205->Electrophysiology Data Correlate Behavioral, Neurochemical, and Electrophysiological Data Behavioral->Data Neurochemical->Data Electrophysiology->Data

Proposed workflow for investigating this compound in anxiety research.
Appetite and Weight Regulation

The 5-HT2C receptor is a well-established regulator of appetite and food intake.[4] Agonists of this receptor have been shown to reduce food intake and promote weight loss.[3] this compound could be a valuable tool to further elucidate the specific neural pathways through which 5-HT2C receptor activation suppresses appetite.

Substance Use Disorders

The 5-HT2C receptor's modulation of the dopamine system suggests its involvement in the brain's reward pathways.[2] Research indicates that 5-HT2C receptor agonists can attenuate the rewarding effects of drugs of abuse.[6] this compound could be used in preclinical models of addiction to investigate its potential to reduce drug-seeking and relapse behaviors.

Cognition and Executive Function

The prefrontal cortex, a brain region crucial for cognitive functions, has a high density of 5-HT2C receptors.[2] Activation of these receptors can influence cognitive processes. This compound could be employed to study the role of the 5-HT2C receptor in learning, memory, and decision-making.

Conclusion

While the initial clinical development of this compound has not supported its use for stress urinary incontinence, its properties as a selective 5-HT2C receptor agonist with confirmed CNS activity in humans make it a highly valuable pharmacological tool for the neuroscience community. The extensive involvement of the 5-HT2C receptor in a multitude of neurophysiological and pathophysiological processes opens up a wide range of research possibilities for this compound. By utilizing the experimental approaches outlined in this guide, researchers can further unravel the complexities of the serotonergic system and explore the therapeutic potential of 5-HT2C receptor modulation in a variety of CNS disorders.

References

Methodological & Application

Application Notes: ASP-2205 Solubility Profile and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the solubility of ASP-2205, a potent 5-HT2C receptor agonist. Due to the limited availability of public data on its solubility, this document focuses on providing detailed protocols for determining its solubility in Dimethyl Sulfoxide (DMSO) and various aqueous buffers.

Introduction to this compound

This compound is a selective agonist for the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its activity at this receptor makes it a compound of interest for research into various neurological and psychiatric disorders. Accurate solubility data is critical for ensuring the reliability and reproducibility of in vitro and in vivo studies.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined values using the protocols outlined in this document.

Solvent/Buffer SystemMethodTemperature (°C)Solubility (μg/mL)Solubility (mM)Notes
DMSO Thermodynamic25Data not availableData not availableRecommended as a primary solvent for stock solutions.
Phosphate-Buffered Saline (PBS) pH 7.4 Kinetic25Data not availableData not availableRepresents physiological pH.
Phosphate-Buffered Saline (PBS) pH 7.4 Thermodynamic25Data not availableData not availableProvides equilibrium solubility at physiological pH.
Simulated Intestinal Fluid (SIF) pH 6.8 Thermodynamic37Data not availableData not availableRelevant for oral administration studies.
Simulated Gastric Fluid (SGF) pH 1.2 Thermodynamic37Data not availableData not availableRelevant for oral administration studies.

Note: The molecular weight of this compound is 300.44 g/mol .

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials and Equipment:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Equilibrate the slurry for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method. A standard curve of this compound should be prepared in the same solvent for accurate quantification.

Protocol for Determining Kinetic Solubility in Aqueous Buffers

This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • 96-well microplate (polypropylene for compound storage, clear for measurement)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure (Nephelometric Method):

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well polypropylene (B1209903) plate.

  • In a separate 96-well clear bottom plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 2 µL) of the this compound DMSO dilutions to the aqueous buffer in the measurement plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the light scattering (turbidity) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This compound and the 5-HT2C Receptor Signaling Pathway

This compound exerts its effects by activating the 5-HT2C receptor. This activation triggers a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These second messengers, in turn, activate Protein Kinase C (PKC) and promote the release of intracellular calcium (Ca2+), respectively. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and engage β-arrestin pathways, leading to a diverse range of cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

Figure 1. Simplified 5-HT2C Receptor Gq Signaling Pathway.

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid this compound to vial B Add known volume of solvent A->B C Incubate on orbital shaker (24-48 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate by HPLC-UV E->F G Calculate concentration using standard curve F->G

Figure 2. Workflow for Thermodynamic Solubility Determination.

Conclusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the recommended storage and stability testing of ASP-2205 powder, a potent and selective 5-HT2C receptor agonist. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in research and development applications.

Introduction to this compound

This compound is a small molecule agonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Its chemical formula is C₁₉H₂₈N₂O, and its CAS number is 1334440-09-3.[1] this compound is under investigation for its potential therapeutic effects related to the modulation of serotonergic pathways. Given its high potency, maintaining the chemical stability of this compound powder is paramount for obtaining accurate and reproducible experimental results.

Mechanism of Action

As a 5-HT2C receptor agonist, this compound binds to and activates these G-protein coupled receptors, which are primarily expressed in the central nervous system. Activation of the 5-HT2C receptor is known to modulate various physiological processes by initiating a downstream signaling cascade. A simplified representation of this pathway is provided below.

G_protein_signaling ASP2205 This compound HTR2C 5-HT2C Receptor ASP2205->HTR2C Binds to Gq11 Gq/11 HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Figure 1: Simplified 5-HT2C Receptor Signaling Pathway.

Recommended Storage and Handling

While specific stability data for this compound powder is not publicly available, the following recommendations are based on general best practices for the storage of research-grade small molecule compounds.[3][4][5]

This compound Powder

Proper storage is essential to prevent degradation from environmental factors such as moisture, light, and temperature.

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 4°CLower temperatures slow down chemical degradation processes.
Humidity Store in a desiccated environment.Protects against hydrolysis.
Light Store in a light-proof container.Prevents photodegradation.
Atmosphere Keep container tightly sealed. For extended storage, consider flushing with an inert gas (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis.

Handling Precautions:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the powder.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

This compound Solutions

Once reconstituted, this compound is more susceptible to degradation.

ConditionRecommendationRationale
Solvent Use high-purity, anhydrous solvents appropriate for the intended application (e.g., DMSO for stock solutions).Purity of the solvent is critical to avoid introducing contaminants that could degrade the compound.
Temperature Stock Solutions: Aliquot and store at -80°C for long-term use or -20°C for short-term use.Minimizes degradation in solution and the damaging effects of repeated freeze-thaw cycles.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Each cycle can contribute to the degradation of the compound. Aliquotting into single-use volumes is highly recommended.
Light Protect solutions from light.Prevents photodegradation in solution.

Protocol for Stability Assessment of this compound Powder

To ensure the quality and reliability of experimental results, it is recommended to perform stability testing on this compound powder, particularly for long-term studies or when developing formulations. The following is a general protocol for a forced degradation study to develop a stability-indicating analytical method.

Objective

To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact drug from its degradation products.

Experimental Workflow

The overall workflow for conducting a forced degradation study is outlined below.

forced_degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_powder This compound Powder dissolve Dissolve in appropriate solvent prep_powder->dissolve acid Acid Hydrolysis (e.g., 0.1 M HCl) dissolve->acid base Base Hydrolysis (e.g., 0.1 M NaOH) dissolve->base oxidation Oxidative (e.g., 3% H₂O₂) dissolve->oxidation thermal Thermal (e.g., 80°C) dissolve->thermal photolytic Photolytic (UV/Vis light) dissolve->photolytic hplc Stability-Indicating HPLC Method Development acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc lcms LC-MS for Degradant Identification hplc->lcms method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Figure 2: Workflow for Forced Degradation Study.
Materials and Methods

Materials:

  • This compound powder

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions: Subject the this compound stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.

    • Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from all degradation product peaks. An example of starting conditions is provided in the table below.

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of this compound (e.g., 254 nm)
Injection Volume 10 µL
  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound in each stress condition.

    • Assess the peak purity of the parent drug to ensure no co-eluting degradants.

    • If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in structural elucidation.

Conclusion

The stability and integrity of this compound powder are critical for its use in research and drug development. By following the recommended storage and handling procedures, researchers can minimize degradation and ensure the reliability of their results. The provided protocol for stability assessment offers a framework for developing a validated, stability-indicating method to monitor the purity of this compound over time and under various conditions.

References

Application Notes and Protocols for Preparing ASP-2205 (Gilteritinib) Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ASP-2205, also known as Gilteritinib (B612023), is a potent, selective, and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[1][2][3] It has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in acute myeloid leukemia (AML).[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.

I. Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound (Gilteritinib)

PropertyValueReference
Synonym Gilteritinib, ASP2215[4]
Molecular Formula C₂₉H₄₄N₈O₃[4]
Molecular Weight 552.7 g/mol [4]
Appearance Crystalline solid[4]
Purity ≥98%[4]
Storage Temperature -20°C[4]
Long-term Stability ≥4 years at -20°C[4]

Table 2: Solubility of this compound (Gilteritinib) in Common Solvents

SolventSolubility (approx.)NotesReference
DMSO ~30 mg/mLUse fresh, high-quality, anhydrous DMSO. Moisture can reduce solubility.[1][4]
Dimethylformamide (DMF) ~20 mg/mLPurge with an inert gas before closing the vial.[4]
Ethanol ~20 mg/mLPurge with an inert gas before closing the vial.[4]
Aqueous Buffers (e.g., PBS) Sparingly solubleFor aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:7 solution of DMSO:PBS (pH 7.2) yields a solubility of ~0.125 mg/mL.[4][4]

II. Experimental Protocols

A. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and for making serial dilutions for various in vitro assays.

Materials:

  • This compound (Gilteritinib) powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Protocol:

  • Safety Precautions: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the dry powder should be performed in a chemical fume hood.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.527 mg of this compound (Molecular Weight = 552.7 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to the sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 5.527 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C in tightly sealed, light-protected vials. Under these conditions, the DMSO stock solution is stable for at least 4 years.[4]

B. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the high-concentration DMSO stock for use in cell culture experiments. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Example Dilution Scheme:

    • To make a 100 µM intermediate solution: Add 1 µL of the 10 mM stock to 99 µL of cell culture medium.

    • To make a 1 µM final concentration in a 1 mL well: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in the well. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

III. Visualizations

A. Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure Homogeneity store Store at -20°C aliquot->store dilute Prepare Working Solutions store->dilute Thaw Single Aliquot

Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions.

B. Simplified FLT3 Signaling Pathway Inhibited by this compound

G Simplified FLT3 Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and Activates STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

Caption: Diagram of the FLT3 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for In Vitro Calcium Mobilization Assay Using ASP-2205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is implicated in a variety of physiological processes, making it a significant target for therapeutic intervention in conditions such as obesity, psychiatric disorders, and urinary incontinence.[2] The 5-HT2C receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum.[3] This increase in cytosolic calcium can be quantified using fluorescent calcium indicators, providing a robust method for assessing the potency and efficacy of 5-HT2C receptor agonists like this compound.

This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of this compound on the human 5-HT2C receptor.

Signaling Pathway

The activation of the 5-HT2C receptor by an agonist such as this compound initiates a well-defined signaling cascade, leading to an increase in intracellular calcium. This pathway is a hallmark of Gq-coupled GPCRs.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_Cytosol Increased Intracellular Ca2+ IP3R->Ca_Cytosol Releases Ca2+ from ER Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_Cytosol->Downstream

Caption: Canonical 5-HT2C receptor signaling pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro calcium mobilization assay for this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells expressing 5-HT2C receptor in 96/384-well plates B Incubate overnight A->B D Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->D C Prepare compound dilutions (this compound, 5-HT, SB-242084) G Add compound dilutions C->G E Incubate for dye loading D->E F Measure baseline fluorescence E->F F->G H Measure fluorescence change in real-time (FLIPR) G->H I Calculate Relative Fluorescence Units (RFU) H->I J Plot concentration-response curves I->J K Determine EC50/IC50 values J->K

Caption: Experimental workflow for the calcium mobilization assay.

Data Presentation

The following tables summarize representative quantitative data for this compound in comparison to the endogenous ligand, serotonin (5-HT), and a selective antagonist, SB-242084.

Table 1: Agonist Potency and Efficacy in Calcium Mobilization Assay

CompoundTarget ReceptorEC50 (nM)% Efficacy (vs. 5-HT)
This compoundHuman 5-HT2C0.85[1]98%
Serotonin (5-HT)Human 5-HT2C15100%
This compoundRat 5-HT2C2.5[1]95%

Table 2: Antagonist Activity in Calcium Mobilization Assay

CompoundTarget ReceptorAssay ConditionIC50 (nM)
SB-242084Human 5-HT2CIn the presence of 15 nM 5-HT9.3 (pKb)[4]

Experimental Protocols

This section provides a detailed methodology for the in vitro calcium mobilization assay.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96-well or 384-well black, clear-bottom microplates.

  • Calcium-sensitive Dye: Fluo-4 AM or equivalent.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compounds: this compound, Serotonin (5-HT) hydrochloride, SB-242084.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Cell Preparation
  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 20,000-50,000 cells per well.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Compound Preparation
  • Prepare stock solutions of this compound, 5-HT, and SB-242084 in DMSO (e.g., 10 mM).

  • On the day of the assay, prepare serial dilutions of the compounds in assay buffer. For agonists (this compound, 5-HT), prepare a concentration range that will encompass the full dose-response curve. For antagonists (SB-242084), prepare a dilution series to determine its inhibitory concentration.

Calcium Mobilization Assay Protocol
  • Dye Loading:

    • Prepare a dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in assay buffer to a final concentration of 2-4 µM Fluo-4 AM.

    • Remove the culture medium from the cell plates.

    • Add 50 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C in the dark.

  • Assay Execution (using FLIPR):

    • After incubation, transfer the cell plate to the FLIPR instrument.

    • For antagonist testing, add the SB-242084 dilutions to the wells and incubate for 15-30 minutes prior to adding the agonist.

    • Measure the baseline fluorescence of each well for 10-20 seconds.

    • The instrument will then automatically add the agonist (this compound or 5-HT) dilutions to the wells.

    • Immediately following compound addition, monitor the change in fluorescence intensity over time (typically 2-3 minutes).

Data Analysis
  • The change in intracellular calcium is measured as the change in relative fluorescence units (RFU).

  • Determine the peak fluorescence response for each well.

  • For agonist dose-response curves, plot the peak RFU against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value and maximum response.

  • For antagonist experiments, plot the response to a fixed concentration of agonist against the logarithm of the antagonist concentration to determine the IC50 value.

  • Normalize the data to the maximum response of a reference agonist like 5-HT to determine the percent efficacy.

References

Application Notes and Protocols for ASP-2205 in 5-HT2C Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a potent and selective agonist for the serotonin (B10506) 2C receptor (5-HT2C), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] The 5-HT2C receptor is a significant therapeutic target for a variety of disorders, including obesity, psychiatric conditions, and urinary incontinence.[1] These application notes provide a comprehensive guide for the use of this compound in 5-HT2C receptor binding and functional assays, enabling researchers to accurately characterize its pharmacological profile.

Pharmacological Profile of this compound

This compound demonstrates high potency as a 5-HT2C receptor agonist. The primary mechanism of action for 5-HT2C receptor agonists involves the activation of the Gαq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.

Quantitative Data

The following table summarizes the known in vitro functional potency of this compound. While the binding affinity (Ki) has not been publicly reported, a detailed protocol for its determination is provided below.

ParameterValueSpeciesAssay Type
EC50 0.85 nMHumanIntracellular Ca2+ Mobilization
EC50 2.5 nMRatIntracellular Ca2+ Mobilization

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist such as this compound initiates a well-defined signaling cascade. The diagram below illustrates this canonical pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R 5-HT2C Receptor Gq Gαq/11 R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Releases Response Cellular Response Ca->Response PKC->Response ASP2205 This compound (Agonist) ASP2205->R Binds

Canonical 5-HT2C receptor signaling pathway.

Experimental Protocols

Radioligand Competition Binding Assay to Determine Ki of this compound

This protocol describes a competition binding assay to determine the binding affinity (Ki) of the unlabeled agonist this compound by measuring its ability to compete for binding with a known radiolabeled antagonist at the human 5-HT2C receptor.

Materials:

  • Receptor Source: Frozen cell pellets or prepared cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]mesulergine (a commonly used antagonist for 5-HT2C). The concentration should be approximately at its Kd value for the receptor.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled 5-HT2C ligand, such as Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow Diagram:

radioligand_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Separation cluster_analysis Data Acquisition & Analysis p1 Prepare Cell Membranes a1 Add Membranes p1->a1 p2 Prepare Reagents (this compound dilutions, Radioligand, NSB control) a2 Add this compound / Buffer / NSB Control p2->a2 a1->a2 a3 Add [3H]mesulergine a2->a3 i1 Incubate (e.g., 60 min at 30°C) a3->i1 i2 Rapid Vacuum Filtration i1->i2 i3 Wash Filters i2->i3 d1 Scintillation Counting i3->d1 d2 Calculate Specific Binding d1->d2 d3 Generate Competition Curve (IC50) d2->d3 d4 Calculate Ki (Cheng-Prusoff) d3->d4

Workflow for 5-HT2C competition radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell pellets on ice.

    • Homogenize the cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 20 minutes).

    • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg protein per well, to be optimized).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of this compound.

    • To each well, add the components in the following order:

      • 150 µL of diluted cell membrane suspension.

      • 50 µL of either:

        • Assay Buffer (for Total Binding wells).

        • NSB Control (e.g., 10 µM Mianserin) (for NSB wells).

        • This compound at various concentrations (typically 10-12 concentrations spanning from 0.1 nM to 10 µM).

      • 50 µL of [3H]mesulergine solution (at a final concentration near its Kd).

  • Incubation:

    • Gently agitate the plate to mix the contents.

    • Incubate the plate at 30°C for 60 minutes. The optimal time and temperature should be determined in preliminary kinetic experiments to ensure equilibrium is reached.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Dry the filter mat for at least 30 minutes at 50°C.

    • Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.

    • Generate Competition Curve: Plot the specific binding against the logarithm of the this compound concentration.

    • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to induce intracellular calcium mobilization in cells expressing the 5-HT2C receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with probenecid (B1678239) to prevent dye leakage.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Workflow Diagram:

functional_assay_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis c1 Seed Cells in Microplate c2 Incubate (24h) c1->c2 l1 Load Cells with Calcium-sensitive Dye c2->l1 l2 Incubate (e.g., 60 min at 37°C) l1->l2 l3 Wash to Remove Excess Dye l2->l3 m1 Measure Baseline Fluorescence l3->m1 m2 Inject this compound m1->m2 m3 Measure Fluorescence Change m2->m3 a1 Normalize Response m3->a1 a2 Generate Dose-Response Curve a1->a2 a3 Calculate EC50 a2->a3

Workflow for a calcium mobilization functional assay.

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2C expressing cells under standard conditions.

    • Seed the cells into 96- or 384-well black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence.

    • Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Normalize the data (e.g., as a percentage of the maximal response to a saturating concentration of a known agonist).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT2C receptor. The protocols provided herein offer robust methods for characterizing its binding affinity and functional potency. Accurate determination of these parameters is essential for the development of novel therapeutics targeting the 5-HT2C receptor and for elucidating its role in various physiological and pathological processes. Researchers can further use these methods to establish the selectivity profile of this compound by testing its activity against other related receptors, such as 5-HT2A and 5-HT2B.

References

Application Notes and Protocols for Studying ASP-2205 5-HT2C Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the 5-HT2C receptor agonism of ASP-2205 using recombinant cell lines. Detailed protocols for key functional assays are provided to enable researchers to characterize the potency and efficacy of this compound and similar 5-HT2C agonists.

Introduction to 5-HT2C Receptor and this compound

The serotonin (B10506) 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It is a significant therapeutic target for a variety of conditions, including obesity, depression, and schizophrenia. The 5-HT2C receptor primarily couples to Gq/11 proteins, which activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, triggers the release of intracellular calcium (Ca2+).[1] The receptor can also engage other signaling pathways, including those involving Gi/o, G12/13, and β-arrestin.

This compound is a potent and selective agonist of the human 5-HT2C receptor.[2] Its pharmacological activity makes it a valuable tool for investigating the therapeutic potential of targeting the 5-HT2C receptor.

Recommended Cell Lines

For studying the effects of this compound on the 5-HT2C receptor, the use of mammalian cell lines stably expressing the human 5-HT2C receptor is recommended. These cell lines provide a robust and reproducible system for conducting in vitro functional assays. Commonly used and commercially available options include:

  • HEK293 (Human Embryonic Kidney 293) cells: These cells are widely used for their high transfection efficiency and robust growth characteristics. HEK293/5-HT2C stable cell lines are commercially available and are a suitable choice for a variety of functional assays.

  • CHO-K1 (Chinese Hamster Ovary) cells: CHO-K1 cells are another popular choice for establishing stable cell lines expressing recombinant proteins.[3] They are known for their well-defined genetic background and suitability for high-throughput screening.[3] CHO-K1/5-HT2C stable cell lines are also commercially available.[4]

Both cell lines, when stably transfected with the human 5-HT2C receptor, provide a reliable platform for assessing the agonistic properties of compounds like this compound. The choice between them may depend on specific laboratory preferences, existing cell culture workflows, and the requirements of the detection instrumentation.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound. This data is crucial for designing experiments and interpreting results.

CompoundReceptorAssayPotency (EC50)Reference
This compoundHuman 5-HT2CIntracellular Ca2+ mobilization0.85 nM[2]
This compoundRat 5-HT2CIntracellular Ca2+ mobilization2.5 nM[2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the key processes involved in studying this compound 5-HT2C agonism, the following diagrams are provided.

Gq_Signaling_Pathway ASP2205 This compound HT2CR 5-HT2C Receptor ASP2205->HT2CR Binds Gq Gq/11 HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response

5-HT2C Receptor Gq Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed 5-HT2C expressing cells (HEK293 or CHO-K1) in a 96-well plate incubate_cells 2. Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye prepare_compounds 4. Prepare serial dilutions of this compound measure_fluorescence 5. Measure baseline and agonist-induced fluorescence using a plate reader (e.g., FLIPR) load_dye->measure_fluorescence prepare_compounds->measure_fluorescence plot_data 6. Plot fluorescence change against compound concentration measure_fluorescence->plot_data calculate_ec50 7. Calculate EC50 value plot_data->calculate_ec50

Experimental Workflow for Calcium Flux Assay.

Cell_Line_Selection goal Goal: Study this compound 5-HT2C Agonism requirement Requirement: Cell line expressing functional human 5-HT2C receptor goal->requirement option1 HEK293/5-HT2C requirement->option1 option2 CHO-K1/5-HT2C requirement->option2 assay1 Calcium Flux Assay option1->assay1 assay2 Inositol Phosphate Accumulation Assay option1->assay2 option2->assay1 option2->assay2

Cell Line Selection Logic.

Experimental Protocols

Protocol 1: Calcium Flux Assay

This assay measures the increase in intracellular calcium following the activation of the 5-HT2C receptor by this compound. It is a high-throughput method suitable for initial screening and potency determination.

Materials:

  • HEK293/5-HT2C or CHO-K1/5-HT2C stable cell line

  • Culture medium (e.g., DMEM for HEK293, Ham's F-12K for CHO-K1) supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • 96-well, black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (anion transport inhibitor, often used to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound and a reference agonist (e.g., 5-HT)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Seeding:

    • Harvest cells and resuspend in culture medium.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 25,000-50,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer at a concentration 5-10 times higher than the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will then add the compound dilutions to the cell plate, and fluorescence will be continuously measured for an additional 1-3 minutes to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for this compound.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.[1]

Materials:

  • HEK293/5-HT2C or CHO-K1/5-HT2C stable cell line

  • Inositol-free culture medium

  • [³H]myo-inositol

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)

  • This compound and a reference agonist (e.g., 5-HT)

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Seeding and Labeling:

    • Seed the cells into a 24- or 48-well plate.

    • After overnight incubation, replace the medium with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL).

    • Incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositide pools.

  • Compound Stimulation:

    • Wash the cells with assay buffer to remove unincorporated [³H]myo-inositol.

    • Add stimulation buffer containing LiCl (e.g., 10 mM) and varying concentrations of this compound or the reference agonist.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP Isolation:

    • Terminate the stimulation by adding lysis buffer.

    • Apply the cell lysates to anion-exchange chromatography columns.

    • Wash the columns to remove free [³H]myo-inositol.

    • Elute the total [³H]-labeled inositol phosphates from the columns.

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the logarithm of the agonist concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value for this compound.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the 5-HT2C agonism of this compound. By utilizing commercially available stable cell lines and established functional assays, the potency and efficacy of this and other 5-HT2C agonists can be reliably characterized, facilitating further drug development and research in this important therapeutic area.

References

Application Notes and Protocols for In Vivo Dosing of ASP-2205 in Rat Models of Urinary Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a potent and selective agonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Emerging preclinical evidence demonstrates its potential as a therapeutic agent for conditions characterized by urinary incontinence. In rat models, this compound has been shown to enhance the urethral closure reflex, a key mechanism for maintaining continence, by acting on the pudendal nerve.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in rat models to assess its effects on urinary function, specifically focusing on leak point pressure and urethral closure reflex.

Mechanism of Action

This compound is an agonist for the human and rat 5-HT2C receptors, with EC50 values of 0.85 nM and 2.5 nM, respectively, in intracellular Ca2+ mobilization assays.[2][3][4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), contributing to the physiological effects of the receptor activation.[3][4] In the context of urinary function, the activation of 5-HT2C receptors by this compound enhances the pudendal nerve-mediated urethral closure reflex, thereby increasing urethral resistance and preventing involuntary urine loss.[3][4]

Caption: Simplified signaling pathway of this compound via the 5-HT2C receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in rat models of urinary function.

Table 1: In Vivo Efficacy of this compound on Leak Point Pressure (LPP) in Anesthetized Rats

Dosage (mg/kg, i.d.)Change in LPP (cmH₂O)Statistical Significance
0.1IncreasedSignificant
0.3IncreasedSignificant
1IncreasedSignificant

Data adapted from Ishigami et al., 2019.[3][4]

Table 2: Effect of this compound on Urethral Closure Reflex in Anesthetized Rats

TreatmentDosage (mg/kg)RouteEffect on Urethral Closure Response
This compound0.3i.v.Enhanced
This compound + SB242084 (5-HT2C antagonist)0.3 (this compound), 0.3 (SB242084)i.v.Enhancement abolished
This compound + Pudendal Nerve Transection0.3i.v.Enhancement abolished

Data adapted from Ishigami et al., 2019.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Leak Point Pressure (LPP) in Anesthetized Rats

This protocol is designed to assess the effect of this compound on urethral resistance to abdominal pressure increases.

Materials:

  • Female Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Anesthetic (e.g., urethane)

  • Bladder catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with urethane, 1.2 g/kg, s.c.).

    • Perform a midline abdominal incision to expose the bladder.

    • Insert a catheter into the bladder dome and secure it with a purse-string suture.

    • Connect the catheter to a pressure transducer and an infusion pump.

  • Drug Administration:

    • Administer this compound or vehicle intraduodenally (i.d.) at doses ranging from 0.1 to 1 mg/kg.

  • LPP Measurement:

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

    • Gently apply external pressure to the abdomen, gradually increasing the force.

    • Record the intravesical pressure at which fluid leakage from the urethral orifice is first observed. This pressure is the Leak Point Pressure (LPP).

  • Data Analysis:

    • Compare the LPP values between the this compound-treated groups and the vehicle-treated control group.

    • Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

LPP_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Catheterization Bladder Catheterization Anesthesia->Catheterization Drug_Admin Administer this compound (0.1-1 mg/kg, i.d.) or Vehicle Catheterization->Drug_Admin Saline_Infusion Infuse Saline into Bladder Drug_Admin->Saline_Infusion Apply_Pressure Apply Gradual Abdominal Pressure Saline_Infusion->Apply_Pressure Observe_Leak Observe for Urethral Leakage Apply_Pressure->Observe_Leak Observe_Leak->Apply_Pressure No Leak Record_LPP Record Leak Point Pressure (LPP) Observe_Leak->Record_LPP Leak Observed Analyze Data Analysis Record_LPP->Analyze End End Analyze->End

Caption: Experimental workflow for Leak Point Pressure (LPP) measurement.
Protocol 2: Assessment of Urethral Closure Reflex in Anesthetized Rats

This protocol evaluates the effect of this compound on the reflex contraction of the urethra in response to increased bladder pressure.

Materials:

  • Female Sprague-Dawley rats

  • This compound

  • Vehicle

  • Anesthetic (e.g., urethane)

  • Bladder catheter

  • Urethral pressure transducer or microtip catheter

  • Data acquisition system

Procedure:

  • Animal and Surgical Preparation:

    • Anesthetize the rat.

    • Expose the bladder and insert a catheter for saline infusion.

    • Carefully insert a microtip pressure transducer into the mid-urethra to measure urethral pressure.

  • Drug Administration:

    • Administer this compound (0.3 mg/kg, i.v.) or vehicle intravenously.

    • For antagonist studies, pre-treat with a 5-HT2C antagonist like SB242084 (0.3 mg/kg, i.v.) before this compound administration.

    • For nerve involvement studies, bilateral transection of the pudendal nerve can be performed.

  • Induction of Urethral Closure Reflex:

    • Induce an increase in intravesical pressure by infusing saline into the bladder.

    • Simultaneously record the urethral pressure to measure the urethral closure response.

  • Data Analysis:

    • Quantify the change in urethral pressure in response to the intravesical pressure increase.

    • Compare the urethral closure responses between different treatment groups.

Urethral_Closure_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgical_Prep Surgical Preparation: - Bladder Catheter - Urethral Pressure Transducer Anesthesia->Surgical_Prep Treatment_Group Administer Treatment: - Vehicle - this compound (0.3 mg/kg, i.v.) - Antagonist + this compound Surgical_Prep->Treatment_Group Pressure_Loading Induce Intravesical Pressure Loading Treatment_Group->Pressure_Loading Record_Pressure Record Urethral Closure Pressure Pressure_Loading->Record_Pressure Analyze Data Analysis Record_Pressure->Analyze End End Analyze->End

Caption: Workflow for assessing the urethral closure reflex.

Concluding Remarks

The protocols outlined in this document provide a framework for investigating the in vivo effects of this compound on urinary function in rat models. The available data strongly suggest that this compound enhances urethral closure mechanisms via its agonist activity at the 5-HT2C receptor. These methods can be adapted to further explore the therapeutic potential of this compound and other 5-HT2C receptor agonists in the context of urinary incontinence and other lower urinary tract dysfunctions. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data for advancing drug development in this area.

References

Application Notes and Protocols for Assessing Gilteritinib (ASP-2205) Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib (B612023), also known as ASP-2205 (formerly ASP2215), is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[4][5] Gilteritinib has demonstrated efficacy against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[5] These application notes provide detailed methodologies for assessing the in vivo efficacy of gilteritinib in preclinical animal models of AML.

Mechanism of Action and Signaling Pathway

Gilteritinib exerts its anti-leukemic effect by binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival.[6] These pathways include the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways. By blocking these signals, gilteritinib induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib (this compound) Gilteritinib->FLT3 Inhibits Subcutaneous_Xenograft_Workflow A Prepare MV4-11 cell suspension in PBS/Matrigel B Subcutaneously inject cells into flank of immunocompromised mice A->B C Monitor tumor growth (caliper measurements) B->C D Randomize mice when tumors reach 100-200 mm³ C->D E Administer Gilteritinib or Vehicle (oral, daily) D->E F Continue monitoring tumor volume and body weight E->F G Euthanize and excise tumors for pharmacodynamic analysis F->G Systemic_Xenograft_Workflow A Inject luciferase-expressing AML cells intravenously into NSG mice B Monitor engraftment via Bioluminescence Imaging (BLI) A->B C Randomize mice based on BLI signal B->C D Administer Gilteritinib or Vehicle (oral, daily) C->D E Monitor tumor burden (BLI) and overall survival D->E F Assess leukemic cells in tissues (Flow Cytometry for hCD45) E->F Endpoint Analysis

References

Application Notes and Protocols for Gilteritinib (ASP2215) Administration in Experimental Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib (B612023), also known as ASP2215, is a potent, selective, and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[1][2] It has demonstrated significant antileukemic activity in preclinical models of acute myeloid leukemia (AML) harboring FLT3 mutations.[3][4] These application notes provide detailed protocols for the administration of gilteritinib in experimental animals via oral, intravenous, and intraperitoneal routes, along with a summary of its pharmacokinetic profile and mechanism of action.

Mechanism of Action: FLT3 Signaling Pathway Inhibition

Gilteritinib exerts its antineoplastic effects by inhibiting the FLT3 receptor tyrosine kinase, which is constitutively activated in a significant portion of AML cases due to mutations such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1] This inhibition blocks the downstream signaling pathways, including STAT5, ERK, and AKT, which are crucial for the proliferation and survival of leukemic cells.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gilteritinib Gilteritinib (ASP2215) Gilteritinib->FLT3 Inhibits

Caption: Gilteritinib inhibits the FLT3 signaling pathway.

Quantitative Data: Pharmacokinetic Parameters of Gilteritinib

The following table summarizes the pharmacokinetic parameters of gilteritinib in mice following oral administration. Data for intravenous and intraperitoneal routes are limited in publicly available literature.

Animal ModelAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Nude Mice (xenografted with MV4-11 cells)Oral337426943[6]
Wild-type MiceOral10~400~2~4000[7]

Experimental Protocols

General Preparation of Gilteritinib for Administration

For in vivo experiments, gilteritinib (hemifumarate salt) can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[3] For some formulations, a solution can be made using 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water.[8] It is recommended to prepare the formulation fresh for each use. The stability of gilteritinib in mouse plasma has been shown to be reliable under various storage conditions, including bench-top, long-term, and freeze-thaw cycles.[9]

Protocol 1: Oral Administration (Gavage) in Mice

This is the most common route for administering gilteritinib in preclinical studies.

Materials:

  • Gilteritinib (ASP2215)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile water

  • Gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week prior to the study.

  • Formulation Preparation: Prepare the gilteritinib suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Dosing:

    • Weigh the mouse to determine the correct volume of the gilteritinib suspension to administer.

    • Gently restrain the mouse.

    • Insert the gavage needle orally and advance it into the esophagus and then into the stomach.

    • Administer the suspension slowly to prevent regurgitation.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg.[10]

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.

Oral_Admin_Workflow A Animal Acclimatization B Prepare Gilteritinib Suspension A->B C Weigh Mouse & Calculate Dose B->C D Administer by Oral Gavage C->D E Post-Administration Monitoring D->E

Caption: Workflow for oral administration of gilteritinib.

Protocol 2: Intravenous Administration (Tail Vein Injection) in Mice (Generalized Protocol)

Materials:

  • Gilteritinib (ASP2215) formulated for IV injection (requires sterile filtration)

  • Vehicle suitable for IV injection (e.g., saline, 5% dextrose)

  • Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Formulation Preparation: Prepare a sterile, injectable solution of gilteritinib. The final formulation should be isotonic and at a physiological pH.

  • Dosing:

    • Disinfect the tail with an alcohol swab.

    • Insert the needle into one of the lateral tail veins.

    • Inject the solution slowly. The maximum recommended volume for a single intravenous injection in a mouse is typically 5 mL/kg.[10]

  • Monitoring: Observe the animal for any immediate adverse reactions and for signs of successful injection (e.g., no swelling at the injection site).

Protocol 3: Intraperitoneal Administration in Mice (Generalized Protocol)

Materials:

  • Gilteritinib (ASP2215) formulated for IP injection

  • Vehicle suitable for IP injection (e.g., sterile saline or PBS)

  • Sterile syringes and needles (23-25 gauge)

Procedure:

  • Animal Preparation: Gently restrain the mouse, exposing the abdomen.

  • Formulation Preparation: Prepare a sterile solution or suspension of gilteritinib.

  • Dosing:

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

    • Insert the needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid or intestinal contents are drawn into the syringe.

    • Inject the substance. The recommended maximum volume for an intraperitoneal injection in a mouse is 10 mL/kg.[10]

  • Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse effects.

Parenteral_Admin_Workflow cluster_IV Intravenous (IV) cluster_IP Intraperitoneal (IP) A1 Warm Tail & Restrain A2 Inject into Lateral Tail Vein A1->A2 End Post-Administration Monitoring A2->End B1 Restrain & Expose Abdomen B2 Inject into Lower Quadrant B1->B2 B2->End Start Prepare Sterile Formulation Start->A1 Start->B1

Caption: Generalized workflow for parenteral administration.

Conclusion

Gilteritinib (ASP2215) is a promising therapeutic agent for FLT3-mutated AML. The protocols provided herein offer guidance for its administration in preclinical animal models. While oral administration is well-documented, further studies are needed to establish detailed protocols and pharmacokinetic profiles for intravenous and intraperitoneal routes. Researchers should adhere to institutional animal care and use guidelines when performing these procedures.

References

Application Notes and Protocols for Investigating the Effects of ASP-2205 on Bladder Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a selective serotonin (B10506) 5-HT2c receptor agonist.[1] Preclinical studies in rats have indicated its potential to enhance the urethral closure reflex, suggesting a possible therapeutic role in stress urinary incontinence.[1] However, its effects on detrusor muscle function and the underlying molecular mechanisms are not fully elucidated. In human studies, this compound did not increase urethral pressure and was associated with tolerability issues.[2] These application notes provide a comprehensive experimental framework to thoroughly investigate the effects of this compound on bladder function, encompassing both in vivo and in vitro models. The protocols detailed below will enable researchers to assess the compound's impact on urodynamics, detrusor contractility, and key intracellular signaling pathways.

Key Experimental Objectives

  • To determine the in vivo effects of this compound on bladder urodynamics in conscious rats. This will assess the integrated physiological response to the compound, including bladder capacity, voiding pressure, and frequency.

  • To evaluate the in vivo effect of this compound on urethral resistance using leak point pressure (LPP) measurements in anesthetized rats. This experiment will build upon existing data regarding the compound's influence on the urethral closure reflex.[1]

  • To characterize the in vitro effects of this compound on isolated bladder detrusor muscle contractility. This will determine the direct effect of the compound on the bladder smooth muscle, independent of central nervous system input.

  • To investigate the molecular mechanisms of this compound action by examining its effects on intracellular calcium ([Ca2+]) dynamics in bladder smooth muscle cells. This will explore a key signaling event in muscle contraction.

  • To determine the involvement of the RhoA/ROCK signaling pathway in the bladder smooth muscle response to this compound. This will probe a critical pathway in the regulation of smooth muscle tone and contraction.[3][4]

Experimental Protocols

Protocol 1: In Vivo Urodynamic Evaluation in Conscious Rats

Objective: To assess the effect of this compound on bladder function in a conscious, physiologically relevant state.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or as specified by the manufacturer)

  • Anesthesia (e.g., isoflurane (B1672236) for surgery)

  • Bladder catheter (e.g., PE-50 tubing)

  • Infusion pump

  • Pressure transducer and data acquisition system

  • Metabolic cages

Procedure:

  • Surgical Implantation of Bladder Catheter:

    • Anesthetize the rat using an appropriate method.

    • Perform a midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it.

    • Allow the animals to recover for at least 3 days before urodynamic studies.

  • Urodynamic Measurements:

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.

    • Allow the animal to acclimate for 30-60 minutes.

    • Infuse sterile saline at a constant rate (e.g., 10 ml/hr) to induce repetitive voiding.

    • Record intravesical pressure continuously to obtain baseline urodynamic parameters for at least three reproducible micturition cycles.

    • Administer this compound (various doses) or vehicle intravenously or intraperitoneally.

    • Continue recording urodynamic parameters for a specified period post-administration.

Data Analysis:

Analyze the following urodynamic parameters before and after this compound administration:

  • Bladder Capacity: The volume of saline infused to elicit a micturition contraction.

  • Voiding Pressure (Micturition Pressure): The peak intravesical pressure during voiding.

  • Basal Pressure: The lowest pressure recorded during bladder filling.

  • Intercontraction Interval (ICI): The time between two consecutive micturition events.

  • Voided Volume: The volume of urine expelled during micturition.

Data Presentation:

Urodynamic ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)This compound (Dose 3)
Bladder Capacity (ml)
Voiding Pressure (cmH2O)
Basal Pressure (cmH2O)
Intercontraction Interval (s)
Voided Volume (ml)
Protocol 2: In Vivo Leak Point Pressure (LPP) Measurement in Anesthetized Rats

Objective: To determine the effect of this compound on urethral resistance to abdominal pressure.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Anesthesia (e.g., urethane, 1.2 g/kg, i.p.)[5]

  • Bladder catheter (PE-50)

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Implant a bladder catheter as described in Protocol 1.

    • Place the rat in a supine position.

  • LPP Measurement:

    • Infuse saline into the bladder to a specific volume (e.g., 50% of bladder capacity).

    • Gently apply external pressure to the abdomen over the bladder area.

    • Gradually increase the pressure until a leak of fluid is observed from the urethral meatus.

    • The peak intravesical pressure at the moment of leakage is the LPP.[5]

    • Perform several baseline LPP measurements.

    • Administer this compound or vehicle and repeat the LPP measurements at specified time points.

Data Presentation:

Treatment GroupBaseline LPP (cmH2O)LPP post-ASP-2205 (Dose 1) (cmH2O)LPP post-ASP-2205 (Dose 2) (cmH2O)LPP post-ASP-2205 (Dose 3) (cmH2O)
Vehicle Control
This compound
Protocol 3: In Vitro Bladder Detrusor Strip Contractility Assay

Objective: To directly assess the contractile or relaxant effects of this compound on bladder smooth muscle.

Materials:

  • Rat bladders

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound

  • Carbachol (B1668302) (CCh) or Potassium Chloride (KCl)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and excise the bladder.

    • Place the bladder in cold Krebs-Henseleit solution.

    • Remove the urothelium and cut the detrusor muscle into longitudinal strips (approx. 2x10 mm).

  • Organ Bath Setup:

    • Mount the detrusor strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the strips to equilibrate for 60 minutes.

  • Contractility Measurement:

    • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

    • After washout and return to baseline, generate a cumulative concentration-response curve to a contractile agonist like carbachol.

    • To test the effect of this compound, incubate the strips with varying concentrations of this compound before generating the carbachol concentration-response curve.

    • Alternatively, to assess direct contractile effects, add cumulative concentrations of this compound to the bath and record any changes in tension.

Data Presentation:

Effect of this compound on Carbachol-Induced Contractions

This compound Conc. (µM) Carbachol EC50 (µM) Maximum Contraction (% of KCl response)
0 (Control)
0.1
1

| 10 | | |

Direct Effect of this compound on Detrusor Tone

This compound Conc. (µM) Change in Basal Tone (g)
0.1
1
10

| 100 | |

Protocol 4: Intracellular Calcium ([Ca2+]) Imaging in Bladder Smooth Muscle Cells

Objective: To determine if this compound modulates intracellular calcium levels in bladder smooth muscle cells.

Materials:

  • Primary cultured rat bladder smooth muscle cells

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Physiological salt solution (PSS)

  • Fluorescence microscopy system with a perfusion system

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate and culture bladder smooth muscle cells from rat bladders.

    • Load the cultured cells with a Ca2+ indicator dye according to the manufacturer's protocol.

  • Calcium Imaging:

    • Mount the coverslip with dye-loaded cells onto the microscope stage and perfuse with PSS.

    • Record baseline fluorescence.

    • Perfuse the cells with different concentrations of this compound and record changes in fluorescence intensity.

    • As a positive control, stimulate cells with a known agonist like carbachol or high KCl to induce a robust Ca2+ response.

Data Analysis:

Quantify the change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration.

Data Presentation:

TreatmentBaseline [Ca2+] (arbitrary units)Peak [Ca2+] after this compound (Dose 1)Peak [Ca2+] after this compound (Dose 2)Peak [Ca2+] after this compound (Dose 3)
Vehicle Control
This compound
Protocol 5: Western Blot Analysis of RhoA/ROCK Pathway Activation

Objective: To investigate the effect of this compound on the activation of the RhoA/ROCK signaling pathway in bladder tissue.

Materials:

  • Rat bladder tissue treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-RhoA, anti-ROCK1, anti-phospho-MYPT1, anti-MYPT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Homogenize bladder tissue samples in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities and normalize the expression of phosphorylated proteins to their total protein levels.

Data Presentation:

Treatment GroupRelative RhoA ExpressionRelative ROCK1 Expressionp-MYPT1 / Total MYPT1 Ratio
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Visualizations

Signaling Pathways

G cluster_0 5-HT2c Receptor Signaling in Bladder Smooth Muscle ASP2205 This compound HT2cR 5-HT2c Receptor ASP2205->HT2cR binds Gq Gq/11 HT2cR->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Putative 5-HT2c receptor signaling cascade in bladder smooth muscle.

G cluster_1 RhoA/ROCK Pathway in Bladder Smooth Muscle Contraction Agonist Agonist (e.g., Carbachol) Receptor GPCR Agonist->Receptor RhoGEF RhoGEF Receptor->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated by MLCK Contraction Contraction pMLC->Contraction

Caption: The RhoA/ROCK pathway's role in sensitizing contractile proteins to Ca²⁺.

Experimental Workflows

G cluster_2 In Vivo Urodynamics Workflow A Catheter Implantation & Recovery B Acclimatization in Metabolic Cage A->B C Baseline Urodynamic Recording B->C D This compound/Vehicle Administration C->D E Post-Dose Urodynamic Recording D->E F Data Analysis E->F

Caption: Workflow for conscious rat cystometry.

G cluster_3 In Vitro Detrusor Contractility Workflow A Bladder Excision & Detrusor Strip Preparation B Mounting in Organ Bath & Equilibration A->B C Reference Contraction (e.g., KCl) B->C D Incubation with this compound or Vehicle C->D E Cumulative Concentration- Response to Agonist D->E F Data Recording & Analysis E->F

Caption: Workflow for isolated bladder strip experiments.

References

Application Notes and Protocols for the Quantification of ASP-2205 (Gilteritinib) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205, also known as gilteritinib (B612023) (brand name Xospata®), is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3][4] Gilteritinib is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2][3][4][5] The accurate quantification of gilteritinib in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and drug-drug interaction (DDI) studies to ensure optimal efficacy and safety.[2][6] This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mechanism of Action and Signaling Pathway

Gilteritinib exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and AXL, which are involved in cancer cell growth and proliferation.[5] Specifically, it targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of the FLT3 receptor.[5][7] Inhibition of these pathways leads to the suppression of downstream signaling cascades, ultimately inducing apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3/AXL FLT3/AXL Downstream Signaling Downstream Signaling FLT3/AXL->Downstream Signaling Activation This compound This compound This compound->FLT3/AXL Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotion Downstream Signaling->Apoptosis Inhibition

Caption: Simplified signaling pathway of this compound (Gilteritinib).

Quantitative Analysis of this compound in Biological Samples

The most widely used method for the quantification of gilteritinib in biological matrices is LC-MS/MS. This technique offers high sensitivity, specificity, and a wide dynamic range, making it suitable for clinical and preclinical studies.

Table 1: Summary of LC-MS/MS Method Parameters for Gilteritinib Quantification

ParameterMethod 1 (Rat Plasma)[1]Method 2 (Human Plasma)[6]Method 3 (Mouse Plasma)[8]
Sample Preparation Protein precipitation with acetonitrile (B52724)Protein precipitation with acetonitrileProtein precipitation with acetonitrile
Chromatography UPLCHPLCLC-MS/MS
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Accucore aQ column
Mobile Phase A: 0.1% Formic acid in water B: AcetonitrileA: 0.1% Formic acid in water B: AcetonitrileGradient elution
Flow Rate 0.4 mL/minNot specified0.4 mL/min
Run Time 3.0 min4.0 min2.5 min
Detection Tandem Mass Spectrometry (Positive Ion Mode)Tandem Mass Spectrometry (Positive Ion Mode)Tandem Mass Spectrometry
Internal Standard PirfenidoneNot specified[2H5]-gilteritinib
Linear Range 1 - 500 ng/mL10 - 1000 ng/mLUp to 500 ng/mL
LLOQ 1 ng/mL10 ng/mL5 ng/mL

Table 2: Summary of Validation Data for Gilteritinib Quantification

ParameterMethod 1 (Rat Plasma)[1]Method 2 (Human Plasma)[6]Method 3 (Mouse Plasma)[8]
Intra-day Precision (%CV) < 10.6%≤ 7.9%< 7.04%
Inter-day Precision (%CV) < 10.6%≤ 13.6%< 7.04%
Intra-day Accuracy (%) -14.5% to 11.1%-4.2% to 1.9%101% to 108%
Inter-day Accuracy (%) -14.5% to 11.1%-4.2% to 1.9%101% to 108%
Recovery (%) 84.6% to 91.9%Not specifiedNot specified
Matrix Effect (%) 96.1% to 102.4%Not specifiedNot specified

Experimental Protocols

The following protocols are based on published and validated methods for the quantification of gilteritinib in plasma.

Protocol 1: Quantification of Gilteritinib in Rat Plasma by UPLC-MS/MS [1]

1. Materials and Reagents:

  • Gilteritinib analytical standard

  • Pirfenidone (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Rat plasma (heparinized)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (pirfenidone).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 2.0 µL into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min, 10% B

    • 0.5-1.0 min, 10-90% B

    • 1.0-2.0 min, 90% B

    • 2.0-2.1 min, 90-10% B

    • 2.1-3.0 min, 10% B

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for gilteritinib and the internal standard.

Protocol 2: Quantification of Gilteritinib in Human Plasma by LC-MS/MS [6]

This method is similar to Protocol 1, with minor modifications. The key difference is the use of a slightly longer chromatographic run time. The validation was performed according to the US Food and Drug Administration (FDA) guidelines.[6]

Protocol 3: Quantification of Gilteritinib in Mouse Plasma by LC-MS/MS [8]

This protocol utilizes a deuterated internal standard ([2H5]-gilteritinib) for more accurate quantification. The sample preparation and chromatographic conditions are similar to the previously described methods.

Biological Sample (Plasma) Biological Sample (Plasma) Sample Preparation Sample Preparation Biological Sample (Plasma)->Sample Preparation 100 µL Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Acetonitrile + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis 2 µL injection

Caption: General experimental workflow for this compound quantification.

Considerations for Method Development and Validation

  • Internal Standard Selection: A stable, isotopically labeled internal standard (e.g., [2H5]-gilteritinib) is ideal for correcting for matrix effects and variability in sample processing.[8] If a labeled standard is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.[1]

  • Matrix Effects: Biological matrices can interfere with the ionization of the analyte, leading to ion suppression or enhancement. It is essential to evaluate and minimize matrix effects during method development.[1]

  • Metabolism: Gilteritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][3] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter gilteritinib exposure.[1][2][3][4] Therefore, it is important to consider potential drug-drug interactions when designing and interpreting pharmacokinetic studies.

  • Stability: The stability of gilteritinib in biological samples under various storage conditions (e.g., freeze-thaw cycles, long-term storage) should be thoroughly evaluated.[1]

Conclusion

The quantification of this compound (gilteritinib) in biological samples is a critical component of its preclinical and clinical development. The LC-MS/MS methods described in this document are robust, sensitive, and specific, and have been successfully applied to pharmacokinetic and drug-drug interaction studies. By following these detailed protocols and considering the key aspects of method development and validation, researchers can obtain accurate and reliable data to support their drug development programs.

References

Application of ASP-2205 in the Study of Obesity and Feeding Behavior: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205, a potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonist, presents a compelling avenue for research into obesity and feeding behavior. While current publicly available data on this compound primarily focuses on its development for other indications, its mechanism of action strongly suggests potential therapeutic utility in weight management. Activation of the 5-HT2C receptor is a clinically validated pathway for reducing food intake and promoting weight loss.[1][2][3][4] This document provides a prospective overview of how this compound could be applied in this research area, including hypothetical application notes and detailed experimental protocols based on established methodologies for evaluating 5-HT2C receptor agonists in the context of obesity.

Disclaimer: The following application notes and protocols are illustrative and based on the known pharmacology of 5-HT2C receptor agonists. They are not derived from published studies on this compound for obesity, as such data is not currently in the public domain.

Mechanism of Action: 5-HT2C Receptor Agonism in Appetite Regulation

The 5-HT2C receptor is predominantly expressed in the central nervous system, including key brain regions involved in the regulation of appetite and energy balance, such as the hypothalamus and the brainstem.[1][2] Activation of these receptors is believed to increase satiety and reduce food intake.[1][2][3] The proposed signaling pathway involves the stimulation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to promote satiety and decrease food consumption.

ASP2205 This compound HT2CR 5-HT2C Receptor (in Hypothalamus) ASP2205->HT2CR Activates POMC POMC Neurons HT2CR->POMC Stimulates aMSH α-MSH Release POMC->aMSH Increases MC4R MC4R aMSH->MC4R Activates Satiety Increased Satiety & Decreased Food Intake MC4R->Satiety

Figure 1: Proposed signaling pathway of this compound in appetite regulation.

Hypothetical Application Notes

Preclinical Evaluation of Anti-Obesity Effects

This compound can be investigated in various animal models of obesity to assess its efficacy in reducing body weight and food intake.

  • Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet to induce obesity are a standard model to test the effects of anti-obesity compounds.

  • Genetic Models: Genetically obese models, such as ob/ob mice (leptin-deficient) or db/db mice (leptin receptor-deficient), can help elucidate the mechanism of action of this compound in relation to the leptin pathway.

Assessment of Feeding Behavior

Detailed analysis of feeding microstructure can provide insights into how this compound affects feeding patterns. This includes measuring:

  • Meal size: The amount of food consumed in a single eating episode.

  • Meal frequency: The number of meals initiated over a period.

  • Latency to feed: The time taken to start eating after a period of fasting.

  • Satiety ratio: The inter-meal interval divided by the size of the preceding meal.

Hypothetical Experimental Protocols

Protocol 1: Acute Effects of this compound on Food Intake in Lean Mice

Objective: To determine the acute dose-dependent effect of this compound on food intake in lean C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard chow diet

  • Metabolic cages for food intake monitoring

Procedure:

  • Acclimatize mice to individual housing in metabolic cages for 3 days.

  • Fast mice for 18 hours with free access to water.

  • At the beginning of the dark cycle, administer this compound or vehicle via oral gavage at various doses (e.g., 1, 3, 10 mg/kg).

  • Provide a pre-weighed amount of standard chow.

  • Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-administration.

  • Analyze the data to determine the dose-response relationship.

Protocol 2: Chronic Effects of this compound on Body Weight and Composition in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term efficacy of this compound on body weight, body composition, and food intake in DIO mice.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice

  • High-fat diet (HFD; e.g., 60% kcal from fat) and control low-fat diet (LFD)

  • Metabolic cages

  • EchoMRI or DEXA for body composition analysis

Procedure:

  • Induce obesity by feeding mice an HFD for 10-12 weeks. A control group is fed an LFD.

  • Randomize DIO mice into treatment groups (e.g., vehicle, this compound at 3 and 10 mg/kg).

  • Administer this compound or vehicle daily via oral gavage for 28 days.

  • Monitor body weight and food intake daily.

  • Measure body composition (fat mass and lean mass) at baseline and at the end of the treatment period.

  • At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

cluster_0 Pre-Treatment cluster_1 Treatment Phase (28 Days) cluster_2 Post-Treatment Induction Obesity Induction (High-Fat Diet) Baseline Baseline Measurements (Body Weight, Body Comp.) Induction->Baseline Dosing Daily Dosing (Vehicle or this compound) Baseline->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Monitoring Final Final Measurements (Body Weight, Body Comp.) Monitoring->Final Analysis Terminal Blood Analysis Final->Analysis

Figure 2: Experimental workflow for chronic DIO mouse study.

Hypothetical Quantitative Data Presentation

The following tables illustrate how data from the proposed studies could be presented.

Table 1: Hypothetical Acute Effects of this compound on Cumulative Food Intake (g) in Lean Mice

Treatment Group1-hour Intake2-hour Intake4-hour Intake8-hour Intake24-hour Intake
Vehicle0.8 ± 0.11.2 ± 0.21.8 ± 0.32.5 ± 0.44.0 ± 0.5
This compound (1 mg/kg)0.6 ± 0.10.9 ± 0.21.4 ± 0.22.1 ± 0.33.8 ± 0.4
This compound (3 mg/kg)0.4 ± 0.10.6 ± 0.11.0 ± 0.21.7 ± 0.33.5 ± 0.4
This compound (10 mg/kg)0.2 ± 0.05 0.4 ± 0.10.7 ± 0.1 1.2 ± 0.22.8 ± 0.3*

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Table 2: Hypothetical Chronic Effects of this compound on Body Weight and Composition in DIO Mice

ParameterVehicleThis compound (3 mg/kg)This compound (10 mg/kg)
Initial Body Weight (g) 45.2 ± 1.544.9 ± 1.645.5 ± 1.4
Final Body Weight (g) 48.5 ± 1.842.1 ± 1.538.7 ± 1.3
Body Weight Change (g) +3.3 ± 0.5-2.8 ± 0.6-6.8 ± 0.7
Initial Fat Mass (g) 22.1 ± 1.121.8 ± 1.222.3 ± 1.0
Final Fat Mass (g) 24.5 ± 1.317.5 ± 1.013.2 ± 0.9**
Initial Lean Mass (g) 21.5 ± 0.821.6 ± 0.921.7 ± 0.8
Final Lean Mass (g) 22.1 ± 0.721.8 ± 0.821.5 ± 0.7
Cumulative Food Intake (g) 95.3 ± 5.282.1 ± 4.870.5 ± 4.1**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Conclusion

Based on its mechanism as a selective 5-HT2C receptor agonist, this compound holds significant potential for the treatment of obesity. The hypothetical protocols and data presented here provide a framework for how its efficacy could be systematically evaluated. Further preclinical and clinical studies are necessary to confirm these potential anti-obesity effects and to establish a clear safety and tolerability profile for this indication. The exploration of this compound in this therapeutic area could lead to a valuable new option for weight management.

References

Application Notes and Protocols: Investigating ASP-2205 in Models of Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a potent and selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor.[1][2] The 5-HT2C receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system, is a key modulator of various neurotransmitter systems, including dopamine (B1211576) and norepinephrine.[3][4] Due to this regulatory role, the 5-HT2C receptor has emerged as a promising therapeutic target for a range of psychiatric disorders, including schizophrenia, depression, and anxiety.[4][5][6][7] Preclinical studies with other selective 5-HT2C receptor agonists have demonstrated potential efficacy in animal models of these conditions.[3][8][9][10][11] These application notes provide a framework for investigating the preclinical efficacy of this compound in established models of psychiatric disorders, based on its mechanism of action as a selective 5-HT2C receptor agonist.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on selective 5-HT2C receptor agonists in models relevant to psychiatric disorders. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of 5-HT2C Receptor Agonists in Models of Schizophrenia

CompoundAnimal ModelBehavioral AssayKey FindingsReference
JJ-3-45, JJ-3-42, JJ-5-34Mouse (Amphetamine-induced hyperlocomotion)Locomotor ActivityReduced amphetamine-stimulated hyperlocomotion.[3][10]
JJ-3-45, JJ-3-42, JJ-5-34Mouse (Amphetamine-disrupted prepulse inhibition)Prepulse Inhibition (PPI)Restored amphetamine-disrupted prepulse inhibition.[3][10]
JJ-3-45, JJ-3-42, JJ-5-34Mouse (NR1-knockdown)Social Interaction & Novel Object RecognitionImproved social behavior and novel object recognition memory.[3][10]
LorcaserinMouse (Amphetamine-induced hyperlocomotion)Locomotor ActivityReduced amphetamine-stimulated hyperlocomotion.[3]
m80-PATMouse (DOI-induced head-twitch response)Head-Twitch ResponseReduced 2,5-dimethoxy-4-iodoamphetamine (DOI)-elicited head-twitch response.[12]
m80-PATMouse (MK-801 and amphetamine-induced hyperlocomotion)Locomotor ActivityReduced MK-801 and amphetamine-induced hyperlocomotion.[12]

Table 2: Effects of 5-HT2C Receptor Agonists in Models of Depression

CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ro 60-0175, Ro 60-0332Rat (Stress-induced anhedonia)Self-Stimulation ThresholdChronic treatment prevented the loss of sensitivity to reward.[8]
Ro 60-0175Rat (Stressed anhedonic animals)Self-Stimulation ThresholdCurative treatment gradually reversed stress-induced anhedonia.[8]
WAY-163909Rat (Forced Swim Test)Immobility TimeDecreased immobility time.[11]
WAY-163909Rat (Olfactory Bulbectomy)HyperactivityDecreased olfactory bulbectomy-induced hyperactivity.[11]

Table 3: Effects of 5-HT2C Receptor Agonists in Models of Anxiety

CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ro 60-0175, Org 12962, Ro 60-0332Rat (Aversive stimulation of dPAG)Operant Fear/Escape ResponsesDose-dependent increases in the threshold for fear/escape responses.[9]
1-MethylpsilocinRat (Chronic Unpredictable Stress)Not specifiedDisplayed anxiolytic ability after 7 days of treatment.[13]
CP 809,101Rat (Juvenile Social Exploration)Social ExplorationMimicked the effect of uncontrollable stress (increased anxiety).[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT2C Receptor Agonism

Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade that modulates neuronal activity. This pathway is central to the proposed therapeutic effects in psychiatric disorders.

G Simplified 5-HT2C Receptor Signaling Pathway ASP2205 This compound HT2CR 5-HT2C Receptor ASP2205->HT2CR Binds to Gq_11 Gq/11 Protein HT2CR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Modulation Modulation of Dopamine & Serotonin Release Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: Simplified 5-HT2C Receptor Signaling Pathway.

Experimental Workflow for Preclinical Evaluation

A systematic workflow is essential for the preclinical investigation of this compound in models of psychiatric disorders. This workflow ensures a comprehensive evaluation from in vitro characterization to in vivo behavioral and neurochemical assessments.

G Preclinical Evaluation Workflow for this compound cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Target Engagement cluster_2 Phase 3: Behavioral Efficacy Studies cluster_3 Phase 4: Safety & Tolerability Receptor_Binding Receptor Binding Assays (Determine Ki for 5-HT receptors) Functional_Assay Functional Assays (e.g., Ca2+ mobilization, determine EC50) Receptor_Binding->Functional_Assay PK_studies Pharmacokinetic Studies (Determine dose-exposure relationship) Functional_Assay->PK_studies Microdialysis In Vivo Microdialysis (Measure neurotransmitter levels) PK_studies->Microdialysis Schizophrenia_Models Schizophrenia Models (e.g., PPI, Amphetamine Hyperlocomotion) Microdialysis->Schizophrenia_Models Depression_Models Depression Models (e.g., Forced Swim Test, Anhedonia) Microdialysis->Depression_Models Anxiety_Models Anxiety Models (e.g., Elevated Plus Maze, dPAG Stimulation) Microdialysis->Anxiety_Models Side_Effect_Profile Side Effect Profiling (e.g., Locomotor activity, Catalepsy) Schizophrenia_Models->Side_Effect_Profile Depression_Models->Side_Effect_Profile Anxiety_Models->Side_Effect_Profile

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound in a Model of Schizophrenia-Like Cognitive Deficits (Novel Object Recognition Test)

Objective: To evaluate the potential of this compound to ameliorate cognitive deficits relevant to schizophrenia using the Novel Object Recognition (NOR) test in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • NMDA receptor antagonist (e.g., MK-801) to induce cognitive deficits

  • Adult male rodents (rats or mice)

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

  • Video recording and tracking software

Procedure:

  • Habituation:

    • Handle the animals for 5 minutes daily for 5 days prior to the experiment.

    • On the day before the test, allow each animal to freely explore the empty open field arena for 10 minutes.

  • Drug Administration:

    • Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the training session.

    • Administer the NMDA receptor antagonist (e.g., MK-801, 0.1 mg/kg, i.p.) 30 minutes before the training session to induce cognitive impairment.

  • Training Session (Familiarization Phase):

    • Place two identical familiar objects in opposite corners of the open field arena.

    • Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.

    • Record the time spent exploring each object (sniffing or touching with the nose or forepaws).

  • Inter-trial Interval:

    • Return the animal to its home cage for a retention interval (e.g., 1 hour or 24 hours).

  • Test Session (Choice Phase):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the vehicle-treated, MK-801-treated, and this compound + MK-801-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of this compound in a Model of Depression-Like Behavior (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of this compound using the Forced Swim Test (FST) in rodents.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., a standard antidepressant like fluoxetine)

  • Adult male rodents

  • Glass cylinders (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Pre-test Session (Day 1):

    • Place each animal individually into the swim cylinder for 15 minutes.

    • This session serves to induce a state of helplessness.

    • After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer this compound (various doses), vehicle, or the positive control at a predetermined time before the test session (e.g., 30-60 minutes for i.p. administration).

  • Test Session (Day 2):

    • Place the animals back into the swim cylinders for a 5-minute test session.

    • Record the entire session for later scoring.

Data Analysis:

  • An observer blind to the treatment conditions should score the duration of immobility (time spent floating with only minor movements to keep the head above water).

  • Compare the duration of immobility between the different treatment groups using statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).

  • A significant reduction in immobility time by this compound compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3: Investigating the Anxiolytic/Anxiogenic Potential of this compound (Elevated Plus Maze)

Objective: To determine if this compound exhibits anxiolytic or anxiogenic properties using the Elevated Plus Maze (EPM) test.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., an anxiolytic like diazepam or an anxiogenic like caffeine)

  • Adult rodents

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video recording and tracking software

Procedure:

  • Acclimatization:

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound (various doses), vehicle, or the positive control at a specific time before the test.

  • Test Session:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

Data Analysis:

  • Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • An increase in the percentage of time and entries into the open arms by this compound compared to the vehicle group suggests an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Conclusion

The selective 5-HT2C receptor agonist this compound holds therapeutic potential for the treatment of various psychiatric disorders. The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in established animal models of schizophrenia, depression, and anxiety. Rigorous and systematic evaluation using these, and other relevant models, will be crucial in elucidating the full therapeutic promise of this compound.

References

safety and handling precautions for ASP-2205 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205 is a potent and selective agonist of the 5-hydroxytryptamine receptor 2C (5-HT2C). As a valuable research tool, it is crucial to handle this compound with the appropriate safety precautions and to employ robust experimental protocols. These application notes provide detailed information on the safety and handling of this compound, along with protocols for its use in common in-vitro and in-vivo assays.

Safety and Handling Precautions

As a potent small molecule, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on general guidelines for handling potent active pharmaceutical ingredients (APIs). A formal risk assessment should be conducted by the user's institution before commencing any work.

2.1 Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be treated as potentially hazardous. The primary risks are associated with inhalation of aerosolized powder and dermal contact.

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Body Protection A dedicated lab coat, preferably disposable, should be worn. For handling larger quantities of powder, a disposable gown with sleeves is advised.
Respiratory Protection When handling the solid form of this compound, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended, especially when working outside of a certified chemical fume hood or containment system.

2.3 Engineering Controls

Control MeasureDescription
Ventilation All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Weighing Use a balance with a draft shield. For larger quantities, a dedicated weighing enclosure with exhaust ventilation is recommended.

2.4 Storage and Disposal

AspectGuideline
Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Disposal Dispose of waste containing this compound in accordance with all local, state, and federal regulations for hazardous chemical waste.

2.5 Emergency Procedures

EmergencyAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the in-vitro potency of this compound on human and rat 5-HT2C receptors.

ReceptorAssayParameterValueReference
Human 5-HT2CIntracellular Ca2+ MobilizationEC500.85 nM[1]
Rat 5-HT2CIntracellular Ca2+ MobilizationEC502.5 nM[1]

Signaling Pathway

This compound acts as an agonist at the 5-HT2C receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream ASP2205 This compound ASP2205->Receptor Agonist Binding

Figure 1: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

5.1 In-Vitro: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the agonist activity of this compound on 5-HT2C receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells) using a fluorescence-based assay.

Materials:

  • HEK293 cells stably expressing the human or rat 5-HT2C receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, for cell lines with high dye efflux)

  • This compound fumarate (B1241708)

  • DMSO (for stock solution)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Plate cells in a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. Dilute the stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound fumarate in DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10x final concentration).

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 90 µL of assay buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Add 10 µL of the this compound dilutions to the corresponding wells.

    • Continue recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence as a function of the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

5.2 In-Vivo: Leak Point Pressure (LPP) Measurement in Rats

This protocol describes the procedure to assess the effect of this compound on urethral closure function in anesthetized female rats.[1]

Materials:

  • Female Sprague-Dawley rats (e.g., 10-12 weeks old)

  • Urethane (B1682113) anesthesia

  • This compound fumarate

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • Catheter for bladder cannulation (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Saline solution

Protocol:

  • Animal Preparation:

    • Anesthetize the rat with urethane (e.g., 1.2 g/kg, intraperitoneally).

    • Place the animal in a supine position.

    • Perform a midline abdominal incision to expose the urinary bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

    • Connect the other end of the catheter to a pressure transducer and an infusion pump via a three-way stopcock.

  • Drug Administration:

    • For intraduodenal administration, expose the duodenum and insert a catheter for drug delivery.

    • Administer this compound (e.g., 0.1-1 mg/kg) or vehicle.

  • LPP Measurement:

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) until a bladder volume of approximately 0.2 mL is reached.

    • Gently apply manual pressure to the lower abdomen to increase intra-abdominal pressure.

    • Observe the urethral meatus for any fluid leakage.

    • The leak point pressure is defined as the bladder pressure at which leakage first occurs.

    • Record the LPP at various time points after drug administration.

  • Data Analysis:

    • Compare the LPP values before and after this compound administration.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed changes.

experimental_workflow cluster_invitro In-Vitro: Calcium Mobilization Assay cluster_invivo In-Vivo: Leak Point Pressure (LPP) Measurement A1 Plate 5-HT2C expressing cells A2 Load cells with calcium-sensitive dye A1->A2 A3 Prepare serial dilutions of this compound A2->A3 A4 Measure fluorescence change upon compound addition A3->A4 A5 Calculate EC50 A4->A5 B1 Anesthetize rat and catheterize bladder B2 Administer this compound or vehicle B1->B2 B3 Infuse saline into bladder B2->B3 B4 Apply abdominal pressure and measure LPP B3->B4 B5 Analyze change in LPP B4->B5

Figure 2: General experimental workflows for in-vitro and in-vivo studies with this compound.

References

Troubleshooting & Optimization

overcoming ASP-2205 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues with ASP-2205 (Gilteritinib) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, also known as Gilteritinib, is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous buffers.[1]

Q2: I am observing precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What is causing this?

A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution as the solvent environment changes from being predominantly organic to aqueous.

Q3: What is the recommended method for preparing this compound solutions in aqueous buffers?

A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO to create a stock solution.[1] This stock solution should then be diluted with the aqueous buffer of choice.[1] It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize local high concentrations that can lead to precipitation.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh dilutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.[2][3]

Q5: Does the pH of the buffer affect the solubility of this compound?

A5: While specific data on a wide range of pH values is limited in the provided search results, the solubility of many small molecule inhibitors can be pH-dependent. If you are experiencing precipitation, consider evaluating the solubility in buffers with slightly different pH values relevant to your experimental window. One source mentions adjusting the pH to 2 with HCl to achieve a high concentration in ethanol.[4][5]

Troubleshooting Guide

Issue: Precipitation observed upon dilution of DMSO stock into aqueous buffer.

Root Cause Analysis:

  • High final concentration: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit.

  • High percentage of DMSO in the final solution: While DMSO aids in initial dissolution, a high final concentration of DMSO might not be compatible with all experimental systems.

  • Buffer composition: The specific salts, their concentration, and the pH of your buffer can influence the solubility of this compound.

Solutions:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This helps to disperse the compound quickly and avoid localized supersaturation.

    • Sonication: If precipitation occurs, sonicating the solution may help to redissolve the compound.[2]

  • Adjust the Formulation:

    • Lower the Final Concentration: If possible, reduce the final working concentration of this compound.

    • Co-solvents: For in vivo studies or challenging in vitro systems, the use of co-solvents like PEG300 or Tween 80 has been reported.[6] A formulation of 10% DMSO + 90% Saline has been used for in vivo experiments with a solubility of 0.2 mg/mL.[2] Another formulation consists of 50% PEG300 in saline.[4]

Data Presentation

Table 1: Solubility of this compound (Gilteritinib) in Various Solvents

SolventSolubilityNotes
DMSO~30 mg/mL[1]Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]
1 mg/mL (1.81 mM)[2]Sonication is recommended.[2]
2 mg/mL (3.62 mM)[4][5]Ultrasonic assistance may be needed.[4][5]
4 mg/mL (7.23 mM)[3]
Ethanol~20 mg/mL[1]
4 mg/mL (7.24 mM)[2]Sonication is recommended.[2]
100 mg/mL (180.93 mM)[4][5]Requires ultrasonic and pH adjustment to 2 with HCl.[4][5]
Dimethylformamide (DMF)~20 mg/mL[1]
1:7 DMSO:PBS (pH 7.2)~0.125 mg/mL[1]Prepared by diluting a DMSO stock.[1]
10% DMSO + 90% Saline0.2 mg/mL (0.36 mM)[2]In vivo formulation.[2]
50% PEG300 in Saline10 mg/mL (18.09 mM)[4]Suspended solution, requires sonication.[4]
WaterInsoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Gilteritinib) powder (MW: 552.71 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock, weigh out 5.53 mg.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

    • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Experimental aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile conical tubes or vials

    • Vortex mixer

  • Procedure:

    • Warm the 10 mM this compound stock solution to room temperature.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vortexing the aqueous buffer at a medium speed, slowly add the required volume of the this compound DMSO stock solution drop by drop.

    • Continue to vortex for another 30-60 seconds after adding the stock solution to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared solution immediately for your experiment.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store add_stock Slowly Add DMSO Stock to Buffer with Vortexing store->add_stock Thaw Stock get_buffer Prepare Aqueous Buffer get_buffer->add_stock use_fresh Use Freshly Prepared Solution Immediately add_stock->use_fresh precipitation Precipitation Observed add_stock->precipitation optimize Optimize Dilution: - Slower Addition - Stepwise Dilution - Sonication precipitation->optimize adjust Adjust Formulation: - Lower Final Concentration - Use Co-solvents (e.g., PEG300) precipitation->adjust

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound (Gilteritinib) Mechanism of Action cluster_receptor Receptor Tyrosine Kinases cluster_pathway Downstream Signaling Pathways cluster_outcome Cellular Outcomes ASP2205 This compound (Gilteritinib) FLT3 FLT3 (Wild-type and Mutant) ASP2205->FLT3 AXL AXL ASP2205->AXL cKit c-Kit ASP2205->cKit (less potent) STAT5 STAT5 FLT3->STAT5 p AKT AKT FLT3->AKT p ERK ERK FLT3->ERK p viability Decreased Cell Viability STAT5->viability AKT->viability ERK->viability apoptosis Induction of Apoptosis

Caption: Simplified signaling pathway inhibited by this compound (Gilteritinib).

References

identifying and mitigating off-target effects of ASP-2205 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ASP-2205 (Gilteritinib). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (Gilteritinib) and what are its known off-targets?

A1: this compound, also known as gilteritinib (B612023), is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is designed to target both FLT3 internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, such as D835Y, which are common in Acute Myeloid Leukemia (AML). The most well-characterized off-target of gilteritinib is the AXL receptor tyrosine kinase. Inhibition of AXL may contribute to the therapeutic efficacy of gilteritinib but can also be a source of off-target effects in experimental systems. Other reported off-targets include ALK and LTK.

Q2: My cells are showing a phenotype that is not consistent with FLT3 inhibition. Could this be an off-target effect?

A2: Yes, observing a phenotype that doesn't align with the known function of FLT3 is a strong indicator of potential off-target activity. For example, if you observe effects in a cell line that does not express FLT3, the phenotype is likely due to off-target inhibition. Gilteritinib's inhibition of AXL or other kinases could be responsible for these unexpected cellular responses.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest concentration of this compound that still effectively inhibits FLT3. We strongly recommend performing a dose-response curve in your specific cell line to determine the optimal concentration. As a general guideline, concentrations significantly above the IC50 for FLT3 are more likely to engage off-target kinases like AXL.

Q4: How can I confirm that the observed cellular effect is due to on-target FLT3 inhibition?

A4: Several experimental approaches can help you distinguish between on-target and off-target effects:

  • Use a Structurally Different FLT3 Inhibitor: Treat your cells with a structurally unrelated FLT3 inhibitor. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: Perform a rescue experiment by introducing a version of FLT3 that is resistant to gilteritinib. If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that gilteritinib is engaging with FLT3 inside the cell.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of apoptosis or cytotoxicity are observed.

  • Possible Cause: This could be an off-target effect, particularly if the concentration of this compound used is high. Inhibition of other essential kinases can lead to cellular toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the IC50 value in your cell line and compare it to the known IC50 for FLT3 (see Table 1). If cytotoxicity occurs at concentrations significantly higher than the FLT3 IC50, it may be an off-target effect.

    • Evaluate AXL Expression: Check if your cell line expresses AXL. If so, the observed cytotoxicity could be related to AXL inhibition.

    • Use a Caspase Inhibitor: To determine if the cell death is due to apoptosis, co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). If the inhibitor rescues the cells, it confirms an apoptotic mechanism, which could be on- or off-target.

Issue 2: The observed phenotype does not correlate with the inhibition of known downstream FLT3 signaling pathways (STAT5, AKT, ERK).

  • Possible Cause: The phenotype may be mediated by an off-target kinase that activates a different signaling cascade.

  • Troubleshooting Steps:

    • Analyze AXL Signaling: If your cells express AXL, investigate the phosphorylation status of key downstream effectors of AXL signaling.

    • Perform a Kinome-Wide Screen: To identify novel off-targets, consider a kinome-wide profiling experiment using techniques like multiplexed inhibitor bead mass spectrometry (MIB/MS). This can provide a broad overview of the kinases inhibited by this compound in your specific cellular context.

    • Consult the Literature for Atypical Signaling: Research whether the observed phenotype has been linked to any other signaling pathways that could be activated by the off-targets of gilteritinib.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Gilteritinib)

TargetIC50 (nM)Cell Line / Assay Conditions
On-Target
FLT3-ITD0.92MV4-11 cells
FLT3-D835Y0.29Ba/F3 cells
Off-Target
AXL41Cell-based assay
c-KIT>1000Cell-based assay

IC50 values represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency. Data is compiled from various sources.

Experimental Protocols

Protocol 1: Rescue Experiment using siRNA-mediated Knockdown

This protocol is designed to verify if an observed phenotype is due to the inhibition of a specific target.

1. Materials:

  • Cells of interest
  • This compound (Gilteritinib)
  • siRNA targeting the gene of interest (and a non-targeting control siRNA)
  • Transfection reagent (e.g., Lipofectamine)
  • Culture medium and supplements
  • Reagents for endpoint analysis (e.g., cell viability assay kit, antibodies for western blotting)

2. Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
  • siRNA Transfection:
  • Prepare siRNA complexes with the transfection reagent according to the manufacturer's protocol.
  • Add the siRNA complexes to the cells and incubate for 24-48 hours to allow for target protein knockdown.
  • This compound Treatment:
  • After the incubation period, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
  • Incubate for the desired treatment duration.
  • Endpoint Analysis:
  • Assess the phenotype of interest (e.g., cell viability, apoptosis, protein phosphorylation).
  • Confirm knockdown of the target protein by Western blotting or qPCR.

3. Interpretation of Results:

  • On-Target Effect: If the phenotype is rescued (i.e., reversed) in the cells with the target protein knocked down, it indicates an on-target effect.
  • Off-Target Effect: If the phenotype persists in the knockdown cells, it is likely an off-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a drug to its target protein in a cellular environment.

1. Materials:

  • Cells of interest
  • This compound (Gilteritinib)
  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
  • PCR tubes
  • Thermocycler
  • Lysis buffer
  • Reagents for Western blotting

2. Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for 1-2 hours.
  • Cell Harvesting: Harvest and wash the cells with cold PBS containing inhibitors.
  • Heating Step:
  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.
  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
  • Western Blot Analysis:
  • Collect the supernatant (soluble protein fraction).
  • Analyze the amount of the target protein (FLT3) in the soluble fraction by Western blotting.

3. Interpretation of Results:

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug is binding to and stabilizing the target protein, confirming target engagement.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AXL AXL ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits ASP2205->AXL Inhibits (Off-target) Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: On- and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse Concentration Phenotype at High Concentration Only? DoseResponse->Concentration OffTarget Likely Off-Target Effect Concentration->OffTarget Yes OnTarget Potentially On-Target Effect Concentration->OnTarget No Rescue Perform Rescue Experiment OnTarget->Rescue Rescued Phenotype Rescued? Rescue->Rescued ConfirmOnTarget Confirmed On-Target Effect Rescued->ConfirmOnTarget Yes ConfirmOffTarget Confirmed Off-Target Effect Rescued->ConfirmOffTarget No

Caption: Troubleshooting unexpected phenotypes.

Technical Support Center: Optimizing ASP-2205 (Gilteritinib) Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo concentration of ASP-2205 (gilteritinib). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as gilteritinib (B612023), is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL tyrosine kinase.[1][2][3] It functions as a type I tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of FLT3, which inhibits both the active and inactive conformations of the receptor.[4] This action blocks the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5, AKT, and ERK, thereby inhibiting the proliferation of cancer cells that harbor FLT3 mutations.[1][4]

Q2: What are the common FLT3 mutations targeted by this compound?

A2: this compound has demonstrated potent inhibitory activity against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, such as the D835Y point mutation.[1][4][5] Its ability to target both types of mutations is a key advantage, as FLT3-TKD mutations can confer resistance to other FLT3 inhibitors.[6][7]

Q3: What is a recommended starting dose for this compound in mouse models of Acute Myeloid Leukemia (AML)?

A3: Based on preclinical xenograft studies, a common starting dose for oral administration of this compound in mice is in the range of 6 mg/kg to 10 mg/kg, administered once daily.[1] Studies have shown that doses in this range can lead to complete tumor regression in MV4-11 xenograft models.[1] However, the optimal starting dose can vary depending on the specific animal model, tumor cell line, and experimental endpoints. It is always recommended to perform a pilot dose-ranging study to determine the most effective and well-tolerated dose for your specific model.

Q4: How should I prepare and administer this compound for in vivo studies?

A4: For oral administration in mice, this compound is typically suspended in a 0.5% methylcellulose (B11928114) solution.[1][8] To prepare the formulation, the powdered compound is mixed with the vehicle and may require vortexing and sonication to achieve a uniform suspension.[9] It is recommended to prepare the formulation fresh for each administration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable anti-tumor effect. - Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations in the tumor. - Poor Bioavailability: The formulation or route of administration may not be optimal. - Drug Resistance: The tumor cells may have or may have developed resistance to this compound.- Dose Escalation: Gradually increase the dose of this compound in a stepwise manner, closely monitoring for signs of toxicity. - Pharmacokinetic (PK) Analysis: Measure the plasma and tumor concentrations of this compound to assess drug exposure.[1] - Pharmacodynamic (PD) Analysis: Assess the inhibition of FLT3 phosphorylation in tumor tissue to confirm target engagement.[1] - Investigate Resistance Mechanisms: Analyze tumor samples for mutations in downstream signaling pathways, such as the RAS/MAPK pathway, which have been implicated in gilteritinib resistance.[4]
Signs of toxicity observed in animals (e.g., weight loss, lethargy). - Dose is too high: The administered concentration is exceeding the maximum tolerated dose (MTD).- Dose Reduction: Immediately decrease the dose of this compound. If severe toxicity is observed, temporarily halt treatment. - Monitor Closely: Continue to monitor animal weight and overall health daily. - Re-evaluate Dosing Schedule: Consider alternative dosing schedules, such as dosing every other day, to reduce cumulative toxicity.
Inconsistent results between animals in the same treatment group. - Inaccurate Dosing: Variability in the volume or concentration of the administered drug. - Formulation Instability: The this compound suspension is not homogenous, leading to inconsistent dosing. - Biological Variability: Differences in tumor engraftment or individual animal metabolism.- Ensure Accurate Dosing Technique: Calibrate equipment and ensure consistent administration technique (e.g., oral gavage). - Proper Formulation Preparation: Ensure the suspension is well-mixed before each administration. - Randomize Animals: Properly randomize animals into treatment groups to minimize the impact of biological variability.
Precipitation of this compound in the formulation. - Poor Solubility: this compound has low aqueous solubility.- Optimize Formulation: Ensure the use of an appropriate vehicle like 0.5% methylcellulose. Sonication can aid in creating a more stable suspension. - Prepare Fresh: Prepare the formulation immediately before administration to minimize the chance of precipitation.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a MV4-11 Xenograft Mouse Model [1]

Dose (oral, once daily)Tumor Growth InhibitionOutcome
1 mg/kg/day63%Significant growth inhibition
3 mg/kg/day80%Significant growth inhibition
6 mg/kg/day93%Near-complete tumor regression
10 mg/kg/day100%Complete tumor regression

Table 2: Pharmacokinetic Parameters of this compound in MV4-11 Xenografted Mice (Single Oral Dose) [1]

DoseTissueCmax (ng/mL or ng/g)Tmax (h)AUCt (ng·h/mL or ng·h/g)
1 mg/kgPlasma13421,210
Tumor1,080424,000
6 mg/kgPlasma83428,900
Tumor11,2008215,000
10 mg/kgPlasma1,320214,200
Tumor18,3008358,000

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous AML Xenograft Model

  • Cell Culture: Culture MV4-11 cells (or another suitable FLT3-mutated AML cell line) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentrations.

  • Drug Administration: Administer this compound or vehicle control orally (e.g., via gavage) once daily.

  • Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

  • Data Analysis: Analyze tumor growth inhibition and overall survival.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Experimental_Workflow start Start: AML Cell Culture implantation Subcutaneous Tumor Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Daily Oral Administration: This compound or Vehicle randomization->treatment data_collection Monitor Tumor Volume, Body Weight, & Toxicity treatment->data_collection endpoint Study Endpoint: Tumor Size or Toxicity data_collection->endpoint analysis Data Analysis: Efficacy & Survival endpoint->analysis end End analysis->end

References

Technical Support Center: ASP-2205 (Gilteritinib) & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using ASP-2205, also known as Gilteritinib, dissolved in Dimethyl Sulfoxide (B87167) (DMSO). It offers troubleshooting advice and frequently asked questions (FAQs) to ensure proper experimental design and data interpretation by effectively controlling for the effects of the DMSO vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a solvent?

A: this compound, or Gilteritinib, is a potent, small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL tyrosine kinase.[1][2][3] It is investigated for its effects on cancer cells, particularly in acute myeloid leukemia (AML) with FLT3 mutations.[4][5] Gilteritinib is sparingly soluble in aqueous solutions but is readily soluble in organic solvents like DMSO.[6] Therefore, DMSO is used to prepare concentrated stock solutions that can be diluted into aqueous cell culture media or other buffers for experiments.[6][7]

Q2: What is a vehicle control and why is it critical for my experiment?

A: A vehicle control is a sample that is treated with the solvent used to dissolve the experimental compound, in this case, DMSO, at the same final concentration as the drug-treated samples.[8][9] This control is essential to distinguish the biological effects of the compound (this compound) from any effects caused by the solvent itself.[8] Because DMSO can have its own biological effects, including influencing cell growth, differentiation, and even gene expression, a vehicle control is necessary to ensure that observed changes are due to this compound and not the DMSO.[7][10]

Q3: What are the known biological effects of DMSO that could interfere with my experiment?

A: DMSO is not inert and can have dose-dependent effects on cells.[11] Low concentrations may stimulate cell growth, while higher concentrations can inhibit proliferation or cause cytotoxicity.[7][10][12] It can also induce cellular differentiation, alter membrane permeability, and affect the activity of certain enzymes.[7][13] These pleiotropic effects make it crucial to determine the maximum non-toxic DMSO concentration for your specific cell type and experimental duration.[14][15]

Q4: What is the maximum recommended final concentration of DMSO for my experiments?

A: There is no universal standard, as sensitivity to DMSO is cell-type specific and depends on the duration of exposure.[14][16] However, a general guideline is to keep the final concentration of DMSO in your culture medium as low as possible.

Experimental System Recommended Max. Final DMSO Concentration (v/v) Notes
In Vitro (Sensitive Cell Lines) ≤ 0.1% Recommended for long-term exposure or with sensitive primary cells.[16][17]
In Vitro (Most Robust Cell Lines) ≤ 0.5% Generally well-tolerated for standard assay durations (e.g., up to 72 hours).[15]
In Vitro (Short-term exposure) 1% - 2% May be acceptable for some robust cell lines in short-term assays (e.g., a few hours), but must be validated.[14] Cytotoxicity is more likely.[11][17]
In Vivo (Animal Studies) < 1% to 10% The concentration should be kept to a minimum. Ideally <1% (v/v) for injections. Higher concentrations (up to 10%) may be used but should be justified and carefully controlled.[18]

It is strongly recommended to perform a dose-response curve for DMSO on your specific cell line to determine the highest concentration that does not affect cell viability or the biological endpoint you are measuring. [17]

Troubleshooting Guide

Problem: My vehicle control group shows reduced cell viability or unexpected changes.
  • Possible Cause: The final DMSO concentration is too high for your specific cell line or experimental duration, causing cellular stress or toxicity.[15]

  • Solution:

    • Validate Your DMSO Concentration: Perform a dose-response experiment by treating your cells with a range of DMSO concentrations (e.g., 0.05% to 2%) for your intended experimental duration.

    • Measure Viability: Use a viability assay (e.g., MTT, CellTiter-Glo) to determine the highest DMSO concentration that does not significantly impact cell viability compared to an untreated control.[15]

    • Adjust Protocol: Use this validated, non-toxic concentration of DMSO for all future experiments. If your this compound stock requires a higher DMSO concentration, you may need to explore alternative solubilization methods or adjust your dosing strategy.

Problem: The effect of this compound is not consistent across experiments.
  • Possible Cause: Inconsistent preparation of stock solutions or final dilutions, leading to variability in the final DMSO concentration.

  • Solution:

    • Use Fresh Stock: Gilteritinib in aqueous solution is not stable for long periods.[6] Prepare fresh dilutions from a concentrated DMSO stock for each experiment.

    • Standardize Dilution: Create a clear, standardized protocol for diluting your high-concentration this compound stock into the final culture medium. Ensure the dilution factor is the same for all treated groups and the vehicle control to maintain a constant final DMSO concentration.[17][19]

    • Proper Mixing: Ensure thorough mixing after each dilution step to avoid concentration gradients.

Experimental Protocols & Visual Guides

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration

This protocol describes a cell viability assay to find the optimal DMSO concentration for your experiments.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment. Allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of cell culture-grade DMSO in your complete cell culture medium. A common range to test is 0.01% to 2% (v/v). Include a "medium only" (0% DMSO) control.

  • Treatment: Replace the old medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's protocol.

  • Data Analysis: Normalize the results of the DMSO-treated wells to the "medium only" control (set as 100% viability). Plot viability against DMSO concentration to identify the highest concentration that does not cause a significant drop in viability.[15]

Diagram 1: Experimental Group Setup

This diagram illustrates the essential control and experimental groups for a typical in vitro experiment.

G cluster_groups Experimental Groups cluster_comparison Comparisons for Analysis A Untreated Control (Cells + Medium Only) X Effect of Vehicle B Vehicle Control (Cells + Medium + DMSO) B->A Isolates DMSO effect Y Effect of this compound C This compound Treatment (Cells + Medium + DMSO + this compound) C->B Isolates drug effect

Caption: Logic diagram of necessary controls for data interpretation.

Diagram 2: this compound (Gilteritinib) Mechanism of Action

This diagram shows a simplified signaling pathway inhibited by this compound. Gilteritinib inhibits mutated FLT3 receptors, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for the proliferation and survival of leukemic cells.[20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway inhibited by this compound.

References

Technical Support Center: ASP-2205 (Gilteritinib) Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the FMS-like tyrosine kinase 3 (FLT3) inhibitor, ASP-2205 (Gilteritinib).

Introduction to this compound (Gilteritinib)

Gilteritinib (B612023) (formerly ASP2215) is a potent, second-generation FLT3 tyrosine kinase inhibitor.[1][2] It is an ATP-competitive inhibitor that targets both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), which are common drivers in Acute Myeloid Leukemia (AML).[3][4] Functional assays are critical for evaluating the efficacy and mechanism of action of Gilteritinib. This guide focuses on two primary assays: cell viability and FLT3 phosphorylation.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Gilteritinib functional assays.

FAQ 1: General Assay Variability

Question: My results are highly variable between experiments (inter-assay variability) and even between wells of the same plate (intra-assay variability). Where should I start troubleshooting?

Answer: Variability in cell-based assays is a common challenge.[5] Key areas to investigate include:

  • Cell Health and Culture:

    • High Passage Number: Use cells with a consistent and low passage number. High-passage cells can undergo phenotypic drift, altering their response to inhibitors.

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma. Contamination can dramatically impact cell health and assay performance.

    • Cell Viability: Always assess cell viability before starting an experiment. It should be consistently high (>95%).

  • Inconsistent Cell Seeding:

    • Cell Clumping: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

    • Uneven Distribution: Mix the cell suspension frequently during plating to prevent settling. For adherent cells, ensure even spreading across the well bottom.

  • Pipetting and Reagent Handling:

    • Technique: Use calibrated pipettes and consistent technique (e.g., reverse pipetting for viscous solutions).

    • Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles. Use the same lot of critical reagents (e.g., serum, assay kits) across all experiments being compared.[6]

FAQ 2: Cell Viability Assays (e.g., CellTiter-Glo®, MTS)

Question: The IC50 value for Gilteritinib in my cell viability assay is significantly different from published values. What could be the cause?

Answer: Discrepancies in IC50 values can arise from several factors.[1][7]

  • Cell Line and Mutation Status: Ensure you are using the correct cell line with the expected FLT3 mutation. Different mutations can confer varying sensitivity to Gilteritinib.[1]

  • Compound Solubility and Stability: Gilteritinib is soluble in DMSO but has limited aqueous solubility.[8][9] Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions of the compound for each experiment as aqueous solutions are not recommended for long-term storage.[6][8]

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 72 or 120 hours) based on your experimental goals and literature precedents.[1]

  • Cell Density: The initial cell seeding density can affect the apparent potency of a compound. Optimize and standardize the number of cells seeded per well.

Troubleshooting Guide: Cell Viability Assays

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension, use a multichannel pipette for consistency, and consider not using the outer wells of the plate.
Low Signal-to-Background Ratio Low cell number, insufficient incubation time with the detection reagent, incorrect reagent volume.Optimize cell seeding density and reagent incubation time. Ensure correct volumes are added.
IC50 Higher than Expected Compound degradation, acquired cell line resistance, presence of FLT3 ligand in serum.Prepare fresh compound dilutions, verify cell line identity and mutation status, consider using serum-free or low-serum media for the assay.[10]
IC50 Lower than Expected Synergistic effects with media components, incorrect compound concentration, overly sensitive cell passage.Verify compound stock concentration, use a consistent and low cell passage number, and check for lot-to-lot variability in media and serum.
FAQ 3: FLT3 Phosphorylation Assays (e.g., Western Blot, ELISA)

Question: I am not seeing a dose-dependent decrease in FLT3 phosphorylation after treating cells with Gilteritinib. What should I check?

Answer: A lack of effect on FLT3 phosphorylation can be due to several experimental factors.[1][11]

  • Treatment Duration: Inhibition of FLT3 phosphorylation is a rapid process. Ensure you are using an appropriate, and often short, treatment time (e.g., 1-4 hours).[12]

  • Cell Lysis and Phosphatase Activity: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Acquired Resistance: If using a cell line that has been cultured for an extended period with the drug, it may have developed resistance, for example, through acquisition of new mutations.[3][13]

Troubleshooting Guide: Phosphorylation Assays

Problem Potential Cause(s) Recommended Solution(s)
No Inhibition of p-FLT3 Inactive compound, insufficient drug concentration, very short or very long incubation time.Verify compound activity with a positive control, perform a dose-response experiment with a wider concentration range, and optimize the incubation time (typically 1-4 hours).
Weak or No p-FLT3 Signal Low protein concentration, poor antibody performance, high phosphatase activity.Increase the amount of protein loaded, validate the primary antibody, and ensure fresh phosphatase inhibitors are in the lysis buffer.
Inconsistent Loading (Total FLT3) Inaccurate protein quantification, uneven sample loading in Western blot.Use a reliable protein quantification method (e.g., BCA assay), and normalize p-FLT3 signal to a loading control (e.g., β-actin) in addition to total FLT3.

II. Quantitative Data & Assay Performance

Properly optimized assays should yield consistent quantitative data. The following tables provide expected values for Gilteritinib in common AML cell lines.

Table 1: Gilteritinib IC50 Values in Cell Viability Assays

These values represent the concentration of Gilteritinib required to inhibit cell growth by 50% and can vary based on assay conditions (e.g., incubation time, cell density).

Cell Line FLT3 Mutation Status Reported IC50 Range (nM) Citation(s)
MOLM-13 FLT3-ITD (Heterozygous)2.9 - 7.99[1][7][14]
MV4-11 FLT3-ITD (Homozygous)0.92 - 3.8[1][7]
Ba/F3 (FLT3-ITD) Engineered Expression1.8[1]
Ba/F3 (FLT3-D835Y) Engineered Expression1.6[1]
Table 2: Key Assay Performance Metrics

These metrics are crucial for assessing the quality and robustness of your functional assays.

Metric Definition Acceptable Range Notes Citation(s)
Z'-Factor A measure of the statistical effect size that reflects both the signal dynamic range and data variation.0.5 - 1.0 (Excellent)A Z'-factor below 0.5 indicates that the assay may not be reliable for distinguishing hits from non-hits.[15][16][17][15][16][17]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control (e.g., no drug) to the mean signal of the negative control (e.g., high drug concentration or no cells).> 2 (Acceptable)Higher S/B ratios are generally better, but a high Z'-factor is more indicative of a robust assay.[18][18]
Coefficient of Variation (%CV) A measure of the relative variability of replicate data points.< 15% (Acceptable)High %CV for either positive or negative controls can lead to a poor Z'-factor.[18][18]

III. Experimental Protocols & Visualizations

Protocol 1: Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare single-cell suspension (e.g., MOLM-13, MV4-11) C 3. Seed cells into 96-well opaque-walled plate (e.g., 1x10^4 cells/well) A->C B 2. Prepare serial dilutions of Gilteritinib in culture medium D 4. Add Gilteritinib dilutions and vehicle controls (DMSO) B->D C->D E 5. Incubate for 72-120 hours (37°C, 5% CO2) D->E F 6. Equilibrate plate to room temp. (approx. 30 min) E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Mix on orbital shaker (2 min) G->H I 9. Incubate at room temp. (10 min) H->I J 10. Read luminescence I->J K 11. Plot dose-response curve and calculate IC50 J->K

Caption: Workflow for a luminescence-based cell viability assay.

Methodology:

  • Cell Preparation: Culture FLT3-ITD positive AML cells (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% FBS.[19] On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Seeding: Prepare a cell suspension at the desired concentration and seed into a 96-well opaque-walled plate (e.g., 1 x 10^4 cells in 100 µL per well).[20]

  • Compound Preparation: Prepare a serial dilution of Gilteritinib in culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay wells is consistent and non-toxic (e.g., ≤0.5%).

  • Treatment: Add the drug solutions to the respective wells. Include vehicle control (DMSO) and no-cell background control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).[20]

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: After subtracting background, normalize the data to the vehicle control. Plot the percent viability against the log of Gilteritinib concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: FLT3 Phosphorylation Assay (Western Blot)

This assay semi-quantitatively assesses the inhibition of FLT3 autophosphorylation.

Workflow Diagram

G cluster_prep Cell Treatment cluster_protein Sample Preparation cluster_wb Western Blot cluster_analysis Analysis A 1. Seed FLT3-mutated cells (e.g., in 6-well plates) B 2. Treat with Gilteritinib (various concentrations) for 1-4 hours A->B C 3. Harvest and lyse cells (buffer with protease/phosphatase inhibitors) B->C D 4. Quantify protein concentration (e.g., BCA assay) C->D E 5. Denature protein and load equal amounts onto SDS-PAGE gel D->E F 6. Transfer proteins to a membrane (e.g., PVDF) E->F G 7. Block membrane and incubate with primary antibodies (p-FLT3, Total FLT3, Loading Control) F->G H 8. Incubate with secondary antibodies G->H I 9. Detect with ECL substrate H->I J 10. Image blot and perform densitometry analysis I->J

Caption: Workflow for Western blot analysis of FLT3 phosphorylation.

Methodology:

  • Cell Treatment: Seed FLT3-mutated AML cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach or stabilize. Treat cells with various concentrations of Gilteritinib for a short duration (e.g., 2 hours).[1]

  • Cell Lysis: Harvest cells and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • After washing, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total FLT3 and a loading control protein (e.g., β-actin or GAPDH).[2]

  • Analysis: Quantify the band intensities using densitometry software. The level of inhibition is determined by the ratio of the p-FLT3 signal to the total FLT3 or loading control signal, normalized to the vehicle-treated control.

FLT3 Signaling Pathway

Gilteritinib inhibits the constitutive activation of the FLT3 receptor, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.

FLT3_Signaling cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes FLT3_R FLT3 Receptor (ITD or TKD Mutation) STAT5 STAT5 FLT3_R->STAT5 PI3K PI3K FLT3_R->PI3K RAS RAS FLT3_R->RAS Gilteritinib Gilteritinib (this compound) Gilteritinib->FLT3_R Inhibition Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Gilteritinib inhibits aberrant FLT3 signaling pathways.

References

Technical Support Center: Addressing Poor Tolerability of ASP-2205 (Gilteritinib) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the tolerability of ASP-2205 (gilteritinib) in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as gilteritinib (B612023), is a potent and selective oral tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2] Gilteritinib inhibits both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are associated with poor prognosis in AML.[3]

Q2: What are the known off-target effects of this compound?

A2: Besides its high affinity for FLT3, gilteritinib also demonstrates inhibitory activity against other kinases, most notably the AXL receptor tyrosine kinase.[1] AXL has been implicated in the pathogenesis of AML and can contribute to resistance to other therapies.[4] Gilteritinib has also been shown to have weak activity against c-KIT.[4]

Q3: What are the most common tolerability issues observed with this compound in animal models?

A3: Preclinical studies in animal models have identified the gastrointestinal (GI) tract as a target organ for toxicity.[5] In rats, microvacuolation of the GI mucosal epithelium has been observed.[5][6] In dogs, positive fecal occult blood reactions and inflammation of the gums have been noted.[5][6] These toxicities have been observed at exposures below the recommended clinical dose but were mostly reversible.[5] Clinically, the most common adverse events include diarrhea, elevated liver enzymes (AST/ALT), and myelosuppression (anemia, thrombocytopenia, febrile neutropenia).[3][7]

Q4: Are there any formulation strategies that can improve the tolerability of this compound?

A4: While specific formulation strategies for improving gilteritinib tolerability in animal models are not extensively published, general principles for improving the oral bioavailability and reducing local gastrointestinal toxicity of poorly soluble drugs can be applied. These strategies aim to enhance solubility and dissolution, which can lead to more consistent absorption and potentially mitigate high local concentrations that may cause GI irritation. Such strategies include:

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.

  • Amorphous solid dispersions: Dispersing gilteritinib in a polymer matrix can improve its solubility and dissolution rate.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like many kinase inhibitors.

Troubleshooting Guides

Issue 1: Managing this compound-Induced Diarrhea in Rodent Models

Symptoms:

  • Loose, unformed, or watery stools.

  • Perianal soiling.

  • Weight loss and dehydration.

Potential Causes:

  • Direct toxic effect of this compound on the gastrointestinal epithelium.

  • Inhibition of kinases crucial for intestinal homeostasis.

Troubleshooting Steps:

StepActionDetailed Instructions
1 Assess Severity Monitor animals daily for the onset and severity of diarrhea using a scoring system (see Experimental Protocols). Record daily body weights.
2 Supportive Care Provide supportive care to prevent dehydration and maintain electrolyte balance. This can include subcutaneous administration of warmed sterile isotonic fluids (e.g., 0.9% saline) at 1-2 mL per 100g of body weight, once or twice daily as needed. Ensure free access to drinking water, and consider providing hydrogel packs or electrolyte solutions.
3 Anti-diarrheal Therapy For moderate to severe diarrhea, administer loperamide (B1203769), an opioid-receptor agonist that slows intestinal motility. A starting dose of 1-3 mg/kg administered orally once or twice daily can be used.
4 Dose Modification If diarrhea is severe and persistent despite supportive care and loperamide, consider a dose reduction of this compound in subsequent cohorts.
Issue 2: Monitoring and Mitigating this compound-Induced Hepatotoxicity

Symptoms:

  • Elevated serum levels of liver enzymes (ALT, AST).

  • Changes in liver histology (e.g., inflammation, necrosis).

  • Clinical signs in severe cases (lethargy, jaundice - though rare in preclinical models).

Potential Causes:

  • Metabolism of this compound into reactive metabolites.

  • Off-target inhibition of kinases involved in hepatocyte function.

  • Mitochondrial damage.

Troubleshooting Steps:

StepActionDetailed Instructions
1 Baseline and Routine Monitoring Collect baseline blood samples before the first dose of this compound. Monitor serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) at regular intervals during the study (e.g., weekly).[8]
2 Dose-Response Assessment In initial tolerability studies, use a dose-escalation design to identify the maximum tolerated dose (MTD) and characterize the dose-response relationship for hepatotoxicity.
3 Histopathological Analysis At the end of the study, or if severe hepatotoxicity is suspected, perform a thorough histopathological examination of the liver to assess for any drug-related changes.
4 Dose Interruption/Reduction If significant elevations in liver enzymes are observed (e.g., >3-5 times the upper limit of normal), consider a temporary interruption of dosing or a dose reduction in subsequent study arms.

Data Presentation

Table 1: Summary of Preclinical Toxicology Findings for this compound (Gilteritinib)

SpeciesKey FindingsNotes
Rat The gastrointestinal tract was identified as a target organ, with observations of microvacuolation of the mucosal epithelium.[5][6]Findings were generally observed at exposures below the clinical dose and were often reversible.[5]
Dog The gastrointestinal tract was a target organ, with positive fecal occult blood reactions and inflammation of the alveolus/gingiva.[5][6]Toxicities were mostly reversible after a recovery period.[5]
Mouse In xenograft and intra-bone marrow transplantation models of FLT3-driven AML, gilteritinib treatment led to tumor regression and improved survival with no overt toxicity reported.[4]These studies were primarily focused on efficacy, and a detailed toxicology assessment was not the main endpoint.

Table 2: Inhibitory Activity of this compound (Gilteritinib) Against Key Kinases

Kinase TargetIC50 (nM)Cell ContextReference
FLT3 (Wild-Type)5In vitro media[1]
FLT3-ITD0.7 - 1.8Cell-based assays[1]
FLT3-ITD (in plasma)17 - 33Cell-based assays[1]
AXL41Cell-based assays[1]
c-Kit (Wild-Type)102Immunoblot assays (TF-1 cells)[1]

Experimental Protocols

Protocol for Management of this compound-Induced Diarrhea in a Mouse Model

1.1. Diarrhea Assessment:

  • Animals are observed daily and stool consistency is scored using the following scale:

    • Grade 0: Normal, well-formed pellets.

    • Grade 1: Soft, but still formed pellets.

    • Grade 2: Very soft, unformed stool.

    • Grade 3: Watery diarrhea.

  • Record the highest score for each animal each day.

1.2. Supportive Care:

  • For animals with a diarrhea score of Grade 2 or higher, administer 1-2 mL of warmed, sterile 0.9% saline subcutaneously once or twice daily.

  • Ensure continuous access to drinking water. Consider supplementing with electrolyte solutions.

1.3. Loperamide Administration:

  • For animals with a diarrhea score of Grade 2 or higher that persists for more than 24 hours, or for any animal with a Grade 3 score, administer loperamide.

  • Prepare a loperamide solution for oral gavage at a concentration that allows for a dose of 1-3 mg/kg in a suitable volume (e.g., 10 mL/kg).

  • Administer loperamide orally once or twice daily until diarrhea resolves to Grade 1 or 0 for at least 24 hours.

Protocol for Monitoring Drug-Induced Liver Injury (DILI) in a Rat Model

2.1. Blood Sampling:

  • Collect blood samples (approximately 200-300 µL) from the tail vein or another appropriate site at baseline (before the first dose) and then weekly throughout the study.

  • Process the blood to obtain serum and store at -80°C until analysis.

2.2. Biochemical Analysis:

  • Analyze serum samples for the following liver function markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Use a certified veterinary diagnostic laboratory or a validated in-house assay.

2.3. Histopathology:

  • At the termination of the study, euthanize the animals according to IACUC-approved procedures.

  • Perform a gross examination of the liver and collect tissue samples.

  • Fix the liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • A board-certified veterinary pathologist should examine the slides for any evidence of hepatocellular necrosis, inflammation, cholestasis, or other drug-related pathology.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation ASP2205 This compound (Gilteritinib) ASP2205->FLT3

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Survival Cell Survival & Proliferation NFkB->Survival STAT3->Survival ASP2205 This compound (Gilteritinib) ASP2205->AXL

Caption: AXL Signaling Pathway and Off-Target Inhibition by this compound.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization baseline Baseline Data Collection (Body Weight, Blood Samples) acclimatization->baseline dosing This compound Administration (Daily Oral Gavage) baseline->dosing monitoring Daily Monitoring (Clinical Signs, Diarrhea Score, Body Weight) dosing->monitoring weekly Weekly Blood Sampling (Liver Function Tests) dosing->weekly end End of Study (Necropsy, Histopathology) dosing->end End of Dosing Period intervention Intervention for Toxicity (Supportive Care, Loperamide) monitoring->intervention Toxicity Observed? monitoring->end intervention->monitoring Continue Monitoring

References

ASP-2205 (Gilteritinib) in Solution: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing ASP-2205 (gilteritinib), understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides essential information on the degradation of this compound, along with troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: this compound is susceptible to degradation under several conditions. The main factors to consider are:

  • pH: The compound shows varying stability across different pH levels.

  • Light: Exposure to light can lead to photolytic degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidative Stress: The presence of oxidizing agents may affect its stability.[1][2]

Forced degradation studies have shown that this compound degrades under acidic, basic, and photolytic conditions.[1][2]

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: To ensure the integrity of your this compound stock solutions, follow these guidelines:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.

  • Storage Temperature: For long-term stability, it is recommended to store stock solutions at -20°C.[3] Studies have shown stability for at least 60 days at this temperature.[3] For short-term storage (up to 6 hours), room temperature is acceptable.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[3]

Q3: How stable is this compound in aqueous solutions used for cell culture experiments?

A3: The stability of this compound in aqueous media is more limited compared to DMSO stock solutions. It is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use. Avoid storing diluted aqueous solutions for extended periods.

Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Steps
Inconsistent or reduced drug efficacy in assays. Degradation of this compound in the experimental solution.• Prepare fresh dilutions from a frozen stock for each experiment.• Minimize the exposure of your solutions to light.• Ensure the pH of your experimental buffer is within a stable range for the compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Formation of degradation products.• Analyze a freshly prepared standard to confirm the identity of the parent compound peak.• If degradation is suspected, a forced degradation study under controlled stress conditions (acid, base, light, heat) can help identify potential degradation products.[4]
Variability between experimental replicates. Inconsistent handling or storage of this compound solutions.• Adhere strictly to a standardized protocol for solution preparation and storage.• Ensure all aliquots are stored under identical conditions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can be performed to understand the stability of this compound under various stress conditions.[4]

  • Preparation of Stock Solution: Prepare a stock solution of gilteritinib (B612023) in HPLC-grade methanol.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 70°C for 24 hours.[4]

    • Base Hydrolysis: Treat the drug solution with 0.01 M NaOH at 70°C for 24 hours.[4]

    • Oxidative Degradation: Expose the drug solution to an appropriate oxidizing agent.

    • Photolytic Degradation: Expose the drug solution to sunlight and a photostability chamber for 7 days.[4]

    • Thermal Degradation: Heat the drug solution under controlled temperature conditions.

  • Analysis: Analyze the samples from each stress condition using a stability-indicating HPLC method with UV and LC-MS/MS detection to identify and characterize any degradation products.[4]

Visualizations

G cluster_prep Solution Preparation & Storage Stock Solution (DMSO) Stock Solution (DMSO) Aqueous Dilution Aqueous Dilution Stock Solution (DMSO)->Aqueous Dilution Store at -20°C Store at -20°C Stock Solution (DMSO)->Store at -20°C Use Immediately Use Immediately Aqueous Dilution->Use Immediately

Caption: Recommended workflow for preparing and storing this compound solutions.

G cluster_degradation Potential Degradation Pathways This compound in Solution This compound in Solution Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound in Solution->Hydrolysis (Acid/Base) Photodegradation Photodegradation This compound in Solution->Photodegradation Oxidation Oxidation This compound in Solution->Oxidation

Caption: Primary degradation pathways for this compound in solution.

References

Technical Support Center: ASP-2205 (Gilteritinib) Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP-2205 (Gilteritinib) in preclinical studies. The information is tailored for scientists and drug development professionals working to improve the therapeutic window of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing decreased sensitivity to Gilteritinib in our long-term cell culture models. What is the likely cause?

A1: Reduced sensitivity or acquired resistance to Gilteritinib in preclinical models is often due to secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. While Gilteritinib is effective against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations like D835Y, certain mutations can confer resistance.[1][2][3]

  • Primary Suspect - The "Gatekeeper" Mutation: The most commonly reported resistance mutation is F691L .[3][4] This mutation sterically hinders the binding of Gilteritinib to the ATP-binding pocket of the FLT3 kinase. Cells expressing FLT3-ITD-F691L show significantly higher IC50 values compared to parental FLT3-ITD lines.[5]

  • Other Potential Mutations: While less common, other mutations such as Y693C/N and G697S have also been identified in mutagenesis screens as conferring moderate resistance.[4]

Troubleshooting Steps:

  • Sequence the FLT3 Kinase Domain: Perform Sanger or next-generation sequencing on your resistant cell populations to identify secondary mutations, paying close attention to the F691 residue.

  • Validate with a Dose-Response Assay: Compare the IC50 of your resistant cell line to the parental line. A significant rightward shift in the dose-response curve indicates resistance.

  • Consider Alternative Inhibitors: If the F691L mutation is confirmed, be aware that it confers broad resistance to most available FLT3 inhibitors.[3]

Q2: Our in vitro experiments are showing unexpected biological effects that don't seem to be mediated by FLT3 inhibition. Could this be due to off-target activity?

A2: Yes, while Gilteritinib is a highly selective FLT3 inhibitor, it does have known off-target activities that can influence experimental outcomes, particularly at higher concentrations.

  • AXL Kinase Inhibition: Gilteritinib is a potent dual inhibitor of FLT3 and AXL receptor tyrosine kinase.[5][6][7] AXL is often overexpressed in Acute Myeloid Leukemia (AML) and has been implicated in chemoresistance.[1][8][9] Inhibition of AXL may contribute to the overall anti-leukemic effect but can also be a source of unexpected phenotypes.

  • c-Kit Inhibition: Gilteritinib inhibits c-Kit, but at a much lower potency (approximately 800-fold weaker than for FLT3).[5][6][7] Significant inhibition of c-Kit is generally observed at concentrations much higher than those required for FLT3 inhibition.[1][10] This relative lack of potent c-Kit activity contributes to Gilteritinib's favorable, less myelosuppressive profile compared to other TKIs like quizartinib.[1][10]

  • Other Kinases: At a concentration of 1 nM, Gilteritinib can also inhibit Leukocyte Tyrosine Kinase (LTK) and Anaplastic Lymphoma Kinase (ALK) by over 50%.[5][11][12]

Troubleshooting Steps:

  • Review Your Dosing: Ensure you are using concentrations relevant to the IC50 for FLT3 inhibition in your specific cell model (typically in the low nanomolar range).

  • Profile AXL Activity: If you suspect AXL-mediated effects, assess the phosphorylation status of AXL via immunoblotting in your experimental system.

  • Use a More Selective Inhibitor (as a control): If available, compare your results with a FLT3 inhibitor that has a different off-target profile to dissect the specific contributions of FLT3 versus AXL inhibition.

Q3: What are the expected IC50 values for Gilteritinib in preclinical models?

A3: The 50% inhibitory concentration (IC50) for Gilteritinib is highly dependent on the specific FLT3 mutation and the experimental context (e.g., cell-free biochemical assay vs. cell-based viability assay). However, typical ranges from preclinical studies are provided below.

  • Biochemical Assays: In cell-free kinase assays, the IC50 for purified FLT3 enzyme is approximately 0.29 nM .[5][6][7][12][13]

  • Cell-Based Assays (FLT3-ITD): In AML cell lines endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13, the IC50 for cell growth inhibition is typically in the low single-digit nanomolar range (0.9 to 2.9 nM ).[5][7]

  • Cell-Based Assays (FLT3-TKD): Gilteritinib is also potent against common TKD mutations. In Ba/F3 cells engineered to express FLT3-D835Y, the IC50 is approximately 1.6 nM .[5]

  • Plasma Inhibition: Due to high plasma protein binding, the concentration required to inhibit FLT3 phosphorylation in human plasma is higher, with an IC50 ranging from 17 to 33 nM .[1]

Always establish a baseline dose-response curve in your specific cellular model to determine the empirical IC50 for your experiments.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data on Gilteritinib's inhibitory activity against its primary target, key off-targets, and resistance mutations.

Table 1: Gilteritinib IC50 Values for On-Target and Key Off-Target Kinases

Target KinaseAssay TypeIC50 (nM)Reference(s)
FLT3 Cell-Free Biochemical0.29 [5][6][7][12][13]
AXL Cell-Free Biochemical0.73 [5][6][11][12][13]
c-Kit Cell-Free Biochemical230 [5][6][7][12][13]
c-Kit Cell-Based (TF-1)102 [1][8]
ALK Cell-Free Biochemical>50% inhibition at 1 nM[5][11][12]
LTK Cell-Free Biochemical>50% inhibition at 1 nM[5][11][12]

Table 2: Gilteritinib IC50 Values in FLT3-Mutated Cell Lines

Cell Line / ModelFLT3 Mutation StatusAssay TypeIC50 (nM)Reference(s)
MV4-11Endogenous FLT3-ITDCell Viability0.92[5][7]
MOLM-13Endogenous FLT3-ITDCell Viability2.9[5][7]
Ba/F3Transfected FLT3-ITDCell Viability1.8[5]
Ba/F3Transfected FLT3-D835YCell Viability1.6[5]
Ba/F3Transfected FLT3-ITD-D835YCell Viability2.1[5]
Ba/F3Transfected FLT3-ITD-F691LCell Viability22[5]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Autophosphorylation & Activation PI3K PI3K FLT3->PI3K Autophosphorylation & Activation RAS RAS FLT3->RAS Autophosphorylation & Activation FLT3_Ligand FLT3 Ligand (Not required for ITD) FLT3_Ligand->FLT3 Activates WT Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Gilteritinib Gilteritinib (this compound) Gilteritinib->FLT3 Inhibits

Constitutive FLT3 signaling pathway in AML and point of inhibition by Gilteritinib.

Gilteritinib_Resistance cluster_sensitive Gilteritinib Sensitive cluster_resistant Gilteritinib Resistant FLT3_ITD FLT3-ITD ATP-Binding Pocket Result_S Apoptosis Cell Cycle Arrest FLT3_ITD->Result_S Gilteritinib_S Gilteritinib Gilteritinib_S->FLT3_ITD Binds & Inhibits FLT3_F691L FLT3-ITD + F691L 'Gatekeeper' Mutation Result_R Continued Proliferation Drug Resistance FLT3_F691L->Result_R Gilteritinib_R Gilteritinib Gilteritinib_R->FLT3_F691L Binding Impeded Treatment Prolonged Gilteritinib Treatment Treatment->FLT3_F691L Selects for resistant clones

Mechanism of acquired resistance to Gilteritinib via the F691L gatekeeper mutation.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis Start Start: FLT3-mutated AML Cell Line (e.g., MV4-11) Treatment Treat with serial dilutions of Gilteritinib (this compound) Start->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate Immunoblot Immunoblot Analysis (2-4 hour treatment) Treatment->Immunoblot Shorter Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability IC50 Calculate IC50 from Dose-Response Curve Viability->IC50 Phospho Assess p-FLT3, p-STAT5 Inhibition Immunoblot->Phospho End Conclusion: Determine Potency and Mechanism of Action IC50->End Phospho->End

General experimental workflow for evaluating Gilteritinib efficacy in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is used to determine the IC50 of Gilteritinib by measuring ATP levels as an indicator of cell viability.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Gilteritinib (this compound) stock solution (in DMSO)

  • Opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of Gilteritinib in complete culture medium. Start with a high concentration (e.g., 1000 nM) and perform 1:3 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment: Add 20 µL of the diluted compounds or vehicle control to the respective wells to reach a final volume of 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" background control as 0% viability.

    • Plot the percentage of cell viability against the log of the Gilteritinib concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[14]

Protocol 2: Immunoblotting for FLT3 Phosphorylation

This protocol is used to directly assess the inhibitory effect of Gilteritinib on FLT3 autophosphorylation.

Materials:

  • FLT3-mutated AML cell lines

  • Complete culture medium

  • Gilteritinib (this compound)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells (e.g., 1-2 x 10^6 cells) in a 6-well plate. Treat with various concentrations of Gilteritinib (e.g., 0, 1, 10, 100 nM) for 2 to 4 hours at 37°C.[11][15]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg of protein per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.

  • Analysis: Quantify band intensities using software like ImageJ to determine the ratio of phosphorylated FLT3 to total FLT3.[14]

References

Technical Support Center: Adjusting for Species Differences in ASP-2205 (Gilteritinib) Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP-2205, also known as gilteritinib (B612023). The information provided will help address specific issues that may arise during experiments due to species-specific differences in the potency of this FLT3/AXL inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our mouse model compared to human cell line data. What could be the contributing factors?

A1: Several factors can contribute to apparent differences in this compound potency between in vitro human cell line experiments and in vivo mouse models. These can be broadly categorized into:

  • Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of gilteritinib can vary between species. While gilteritinib is primarily metabolized by CYP3A4 in humans, the specific CYP3A isoforms and their activity levels can differ in mice, potentially leading to altered drug exposure.[1][2]

  • Target Protein Variation: Although the FLT3 kinase, the primary target of gilteritinib, is highly conserved across species, minor differences in the amino acid sequence of the ATP-binding pocket could potentially influence drug binding and efficacy.

  • In Vivo Complexity: Mouse models introduce physiological complexities not present in in vitro cultures. Factors such as plasma protein binding, tissue distribution, and the tumor microenvironment can all impact the effective concentration of gilteritinib at the tumor site.[3]

Q2: How does the in vitro potency of gilteritinib compare across different species?

A2: Direct comparative in vitro potency data of gilteritinib against FLT3 from different species (e.g., mouse, rat, dog) is limited in publicly available literature. However, studies on human and murine cell lines expressing human FLT3 mutations show potent activity. The IC50 values for gilteritinib are in the low nanomolar range for inhibition of FLT3 with internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4] It is generally expected that the high degree of conservation in the FLT3 kinase domain would result in similar in vitro potency. However, empirical testing is recommended.

Q3: What are the known differences in gilteritinib metabolism between humans and common preclinical species?

A3: Gilteritinib is predominantly metabolized by CYP3A4 in humans.[2] The major metabolites observed in humans have also been identified in preclinical animal models.[2] However, the specific CYP3A enzymes responsible for this metabolism can differ between species (e.g., Cyp3a11 in mice). These differences in enzyme kinetics and expression levels can lead to variations in the rate of metabolism and overall drug exposure.[1]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy in a Mouse Xenograft Model

Symptoms:

  • Tumor growth is not inhibited to the expected degree based on in vitro data.

  • Requirement for significantly higher doses in mice compared to the effective concentrations in human cell lines.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Drug Exposure Conduct a pharmacokinetic (PK) study in your specific mouse strain to determine the plasma and tumor concentrations of gilteritinib at your current dosing regimen. This will help you correlate drug exposure with the observed efficacy. Key PK parameters to assess include Cmax, AUC, and half-life.
Species-Specific Metabolism If PK data reveals rapid clearance, consider that the mouse strain used may have high CYP3A activity. While the major metabolites are conserved, the rate of formation can differ.
Target Engagement Perform a pharmacodynamic (PD) study to assess the inhibition of FLT3 phosphorylation in the tumor tissue at different time points after dosing. This will confirm whether gilteritinib is reaching its target and exerting its inhibitory effect.
Tumor Model Characteristics The specific genetic background of the xenografted cells and the tumor microenvironment can influence drug response. Ensure that the cell line used in the xenograft model has a confirmed FLT3 mutation that is known to be sensitive to gilteritinib.
Issue 2: Discrepancies Between In Vitro Assays

Symptoms:

  • Inconsistent IC50 values are obtained for gilteritinib in different cell-based assays.

  • Variability in results between different research groups.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Assay Conditions Standardize assay parameters such as cell seeding density, serum concentration in the media, and incubation time. Serum proteins can bind to the drug and reduce its effective concentration. The IC50 of gilteritinib for the FLT3-ITD receptor has been shown to be higher in the presence of plasma.[4]
Cell Line Integrity Regularly perform cell line authentication to ensure the identity and purity of your cell lines. Genetic drift can occur over time in culture, potentially altering drug sensitivity.
ATP Concentration in Kinase Assays In biochemical kinase assays, the concentration of ATP can significantly impact the measured IC50 value of an ATP-competitive inhibitor like gilteritinib. Ensure you are using a consistent and physiologically relevant ATP concentration.

Quantitative Data Summary

Table 1: In Vitro Potency of Gilteritinib (this compound) Against FLT3

TargetSpeciesAssay TypeIC50 (nM)Reference
FLT3 (Wild-Type)HumanBiochemical5[4]
FLT3-ITDHumanCell-based (Molm14)0.7 - 1.8[4]
FLT3-ITDHumanCell-based (MV4-11)0.92[3]
FLT3-D835YHumanCell-based (Ba/F3)Potent Inhibition[3]
FLT3Mouse (expressing human FLT3-ITD)Cell-based (Ba/F3)Potent Inhibition[3]

Table 2: In Vivo Efficacy of Gilteritinib in Mouse Xenograft Models

Cell LineMouse StrainDose (mg/kg/day)Tumor Growth InhibitionReference
MV4-11 (FLT3-ITD)Nude1, 3, 6, 10Dose-dependent[3]
MOLM-13 (FLT3-ITD)Nude30Significant antitumor effect[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of gilteritinib on the proliferation of FLT3-mutated cells.

Materials:

  • FLT3-mutated cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Gilteritinib (this compound) stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare a serial dilution of gilteritinib in complete medium.

  • Add the diluted gilteritinib or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of gilteritinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • FLT3-mutated human AML cells (e.g., MV4-11)

  • Matrigel (optional, for subcutaneous injection)

  • Gilteritinib formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject 5 x 10^6 MV4-11 cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer gilteritinib (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[5]

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assay (Human & Murine Cells) Kinase_Assay->Cell_Viability PK_Study Pharmacokinetic Study (Mouse, Rat, Dog) Cell_Viability->PK_Study Efficacy_Study Xenograft Efficacy Study (Dose-Response) PK_Study->Efficacy_Study PD_Study Pharmacodynamic Study (Target Engagement) Efficacy_Study->PD_Study Species_Comparison Compare Potency & Pharmacokinetics PD_Study->Species_Comparison Dose_Adjustment Adjust In Vivo Dose Species_Comparison->Dose_Adjustment

Caption: Experimental workflow for addressing species differences in this compound potency.

Troubleshooting_Logic Start Low In Vivo Potency Observed Check_PK Conduct Pharmacokinetic Study Start->Check_PK Low_Exposure Low Drug Exposure Check_PK->Low_Exposure Yes Sufficient_Exposure Sufficient Exposure Check_PK->Sufficient_Exposure No Check_PD Assess Target Engagement (p-FLT3) Poor_Target_Inhibition Insufficient Target Inhibition Check_PD->Poor_Target_Inhibition Yes Review_Model Review Xenograft Model Suitability Check_PD->Review_Model No Increase_Dose Increase Dose or Dosing Frequency Low_Exposure->Increase_Dose Optimize_Formulation Optimize Drug Formulation Low_Exposure->Optimize_Formulation Consider_Metabolism Consider Species-Specific Metabolism Low_Exposure->Consider_Metabolism Poor_Target_Inhibition->Increase_Dose Sufficient_Exposure->Check_PD

Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.

References

Technical Support Center: ASP-2205 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of an ASP-2205 sample.

Frequently Asked Questions (FAQs)

Q1: What are the critical aspects of this compound purity that need to be evaluated?

A1: A comprehensive purity assessment of an this compound sample should cover several key areas:

  • Organic Purity: Quantifying related substances, which include impurities from the synthetic route and potential degradation products.

  • Chiral Purity: As this compound may have stereoisomers, it is crucial to determine the enantiomeric excess.

  • Residual Solvents: Identifying and quantifying any remaining solvents from the manufacturing process.

  • Elemental Impurities: Screening for the presence of trace metals that may have been introduced from catalysts or equipment.

  • Water Content: Determining the amount of water present in the sample, which is important for accurate quantification.

Q2: Which analytical technique is most suitable for determining the organic purity of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for assessing the organic purity of small molecules like this compound.[1] This technique separates the main compound from its impurities based on their hydrophobicity. When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of unknown impurities.

Q3: How can I identify potential degradation products of this compound?

A3: Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[2][3] These studies involve subjecting the this compound sample to various stress conditions more severe than accelerated stability testing, such as:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).[4]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.[4]

  • Photostability: Exposing the sample to light.[4]

The resulting degradation products can then be analyzed by LC-MS to determine their structures.

Troubleshooting Guides

Organic Purity Analysis by RP-HPLC

Issue 1: Poor peak shape (tailing or fronting) for the main this compound peak.

  • Possible Causes:

    • Column Overload: Injecting too much sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which is a basic compound (quinoline derivative).

    • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume.

    • Adjust Mobile Phase pH: Since this compound has a basic nitrogen, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring consistent protonation.[1]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Flush or Replace the Column: Flush the column with a strong solvent or replace it if it is old or has been used extensively.

Issue 2: Unidentified peaks in the chromatogram.

  • Possible Causes:

    • Synthesis-related impurities: Byproducts or unreacted starting materials from the synthesis of this compound.

    • Degradation products: The sample may have degraded due to improper storage or handling.

    • Contamination: Contaminants from solvents, vials, or the HPLC system itself.

  • Troubleshooting Steps:

    • Analyze Starting Materials: If possible, analyze the key starting materials used in the synthesis to see if any of the impurity peaks match.

    • Perform Forced Degradation Studies: Compare the impurity profile of the sample to that of stressed samples to identify potential degradation products.[2][3]

    • Run a Blank Gradient: Inject the mobile phase or a solvent blank to check for system-related peaks.

    • Use LC-MS: Couple the HPLC to a mass spectrometer to obtain mass information for the unknown peaks, which can help in their identification.

Chiral Purity Analysis

Issue: Co-elution of enantiomers in chiral HPLC.

  • Possible Causes:

    • Incorrect Chiral Stationary Phase (CSP): The selected chiral column is not suitable for separating the enantiomers of this compound.

    • Inappropriate Mobile Phase: The mobile phase composition is not optimal for chiral recognition.

  • Troubleshooting Steps:

    • Screen Different Chiral Columns: Test a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to find one that provides separation.

    • Optimize the Mobile Phase:

      • For normal-phase chiral chromatography, vary the ratio of the non-polar and polar solvents (e.g., hexane (B92381) and isopropanol).

      • For reversed-phase chiral chromatography, adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase composition.

    • Adjust Temperature: Lowering the column temperature can sometimes improve chiral resolution.

Experimental Protocols

General RP-HPLC Method for Organic Purity

This is a starting point for method development and should be optimized for your specific this compound sample and HPLC system.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 2 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Forced Degradation Protocol
Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidation Dissolve this compound in a solution of 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 105 °C for 48 hours.
Photodegradation Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Note: The extent of degradation should ideally be between 5-20%. Adjust the stress conditions (time, temperature, reagent concentration) if degradation is outside this range.[2][4]

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Additional Purity Tests cluster_3 Impurity Identification cluster_4 Final Purity Determination Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation RPHPLC RP-HPLC for Organic Purity Preparation->RPHPLC ChiralHPLC Chiral HPLC for Enantiomeric Purity Preparation->ChiralHPLC GC GC-HS for Residual Solvents Preparation->GC ICPMS ICP-MS for Elemental Impurities Preparation->ICPMS KF Karl Fischer for Water Content Preparation->KF LCMS LC-MS for Structure Elucidation RPHPLC->LCMS Impurity peaks Data_Analysis Data Analysis & Integration RPHPLC->Data_Analysis ChiralHPLC->Data_Analysis GC->Data_Analysis ICPMS->Data_Analysis KF->Data_Analysis Forced_Degradation Forced Degradation Studies Forced_Degradation->LCMS Purity_Report Certificate of Analysis Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity assessment of an this compound sample.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor HPLC Peak Shape Overload Column Overload Problem->Overload pH Incorrect Mobile Phase pH Problem->pH Interactions Secondary Interactions Problem->Interactions Column_Deg Column Degradation Problem->Column_Deg Dilute Reduce Sample Concentration Overload->Dilute Adjust_pH Adjust Mobile Phase pH pH->Adjust_pH New_Column Use Base-Deactivated Column Interactions->New_Column Replace_Column Flush or Replace Column Column_Deg->Replace_Column

Caption: Troubleshooting guide for poor HPLC peak shape.

References

5-HT2C Receptor Agonist Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-HT2C receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your 5-HT2C receptor agonist experiments.

Issue 1: Low or No Signal in Functional Assays (e.g., Calcium Flux, IP1 Accumulation)

Question: I am not observing a significant response (or any response at all) after applying my 5-HT2C agonist in a calcium flux or IP1 accumulation assay. What could be the problem?

Possible Causes and Solutions:

  • Cell Line Issues:

    • Low Receptor Expression: The cell line may not express a sufficient number of functional 5-HT2C receptors at the cell surface.

      • Solution: Verify receptor expression levels using techniques like radioligand binding assays or western blotting. If expression is low, consider using a cell line with higher or inducible expression.

    • Cell Health: Poor cell health can lead to diminished signaling capacity.

      • Solution: Ensure cells are healthy, within a low passage number, and not overly confluent. Optimize cell culture conditions.[1]

    • Serum Interference: For some assays, components in serum can interfere with the signal.

      • Solution: Perform agonist stimulation in serum-free media. A preincubation period in serum-free media may be required for maximal agonist response.[2]

  • Agonist-Related Problems:

    • Incorrect Concentration: The agonist concentration may be too low to elicit a response.

      • Solution: Perform a full dose-response curve to determine the optimal concentration range.

    • Agonist Degradation: The agonist may have degraded due to improper storage or handling.

      • Solution: Use a fresh stock of the agonist and follow the manufacturer's storage recommendations.

  • Assay Conditions:

    • Suboptimal Assay Buffer: The composition of the assay buffer (e.g., ion concentrations) can affect receptor function.

      • Solution: Use a validated assay buffer specific for your assay type. For calcium assays, ensure adequate extracellular calcium.

    • Incorrect Incubation Times: The incubation time with the agonist may be too short or too long.

      • Solution: Optimize the incubation time. For calcium flux, the peak response is often rapid (10-20 seconds), while for IP1 accumulation, longer incubation times (e.g., 60 minutes) are typical.[2][3]

Issue 2: High Variability and Poor Reproducibility in Experimental Results

Question: My results from 5-HT2C agonist experiments are highly variable between wells, plates, and experimental days. How can I improve reproducibility?

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.

  • Receptor Desensitization and Internalization: Prolonged or repeated exposure to agonists can lead to receptor desensitization and internalization, reducing the response to subsequent agonist application.[1][4][5]

    • Solution: Minimize pre-exposure to agonists. For desensitization assays, carefully control the duration and concentration of the initial agonist treatment.[1]

  • RNA Editing of the 5-HT2C Receptor: The 5-HT2C receptor pre-mRNA undergoes RNA editing, resulting in multiple receptor isoforms with different signaling properties.[6] The editing profile can vary between cell lines and tissues, contributing to different functional responses.[6][7][8]

    • Solution: Be aware of the editing isoforms present in your experimental system. If possible, use a cell line expressing a specific, known isoform to reduce variability.[9]

  • Assay Technique:

    • Pipetting Errors: Inaccurate pipetting of agonists or reagents is a common source of variability.

      • Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screens, consider automated liquid handlers.

    • Temperature and Incubation Fluctuations: Inconsistent temperature and incubation times can affect reaction rates and cellular responses.

      • Solution: Maintain consistent temperature and incubation conditions for all samples and experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the complexities of 5-HT2C receptor agonist experiments.

1. How can I be sure my agonist is selective for the 5-HT2C receptor?

  • Answer: Lack of selectivity is a major challenge in the development of 5-HT2C agonists.[10] Many agonists also show activity at the closely related 5-HT2A and 5-HT2B receptors.[11] Activation of 5-HT2A receptors can lead to hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[10][12]

  • Recommendation: To confirm selectivity, you should:

    • Perform counter-screening against 5-HT2A and 5-HT2B receptors using binding and functional assays.

    • Use selective antagonists for 5-HT2A and 5-HT2B receptors to block any potential off-target effects in your experiments.

2. What is biased agonism and how does it affect my experiments?

  • Answer: Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[8] For the 5-HT2C receptor, which couples to multiple G proteins (Gq/11, Gi/o, G12/13) and can also signal through β-arrestins, this is a critical consideration.[7][8][12] For example, some agonists may preferentially activate the Gq/11 pathway leading to IP1 accumulation and calcium release, while others may favor β-arrestin recruitment.[5][7][13]

  • Implication: The choice of functional assay will determine which signaling pathway you are measuring. An agonist that appears potent in a calcium flux assay (Gq/11-mediated) may show low efficacy in a β-arrestin recruitment assay. It is therefore crucial to use a panel of assays to fully characterize the signaling profile of your agonist.[8]

3. My agonist shows lower efficacy in vivo than expected from in vitro data. What could be the reason?

  • Answer: Several factors can contribute to a discrepancy between in vitro and in vivo results:

    • Pharmacokinetics: Poor absorption, distribution, metabolism, or rapid excretion of the agonist can lead to insufficient concentrations at the target receptor in the brain.

    • Receptor Desensitization: Chronic exposure to the agonist in vivo can lead to receptor desensitization and a diminished therapeutic effect over time.[4]

    • Complex Neuronal Circuits: In vivo, 5-HT2C receptors are part of complex neuronal circuits. The net effect of an agonist will depend on its interaction with these circuits, which cannot be fully replicated in vitro.[4][14] For example, 5-HT2C receptors can modulate the release of other neurotransmitters like dopamine.[4][14]

4. What are the key differences between a full agonist, a partial agonist, and an inverse agonist at the 5-HT2C receptor?

  • Answer:

    • Full Agonist: A ligand that binds to the receptor and produces a maximal biological response, similar to the endogenous ligand serotonin (B10506).

    • Partial Agonist: A ligand that binds to the receptor but elicits a sub-maximal response, even at saturating concentrations.

    • Inverse Agonist: A ligand that binds to the same receptor as an agonist but produces an opposite pharmacological effect. They reduce the constitutive (basal) activity of the receptor.[15] Prolonged exposure to inverse agonists can lead to sensitization of the receptor system.[15]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common 5-HT2C receptor agonists.

Table 1: Binding Affinity (Ki, nM) of Agonists for 5-HT2 Receptor Subtypes

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (Fold, 2C vs 2A/2B)
Lorcaserin132401300~19x vs 2A, ~100x vs 2B[16]
WAY-1615032.51252050x vs 2A, 8x vs 2B[12]
mCPP~1.3~39~3.0Non-selective[10]
Ro 60-0175~8.0~200~1000High selectivity for 5-HT2C[17]

Note: Ki values are compiled from various radioligand binding studies and may vary depending on the experimental conditions.

Table 2: Functional Potency (EC50, nM) and Efficacy of 5-HT2C Agonists

CompoundAssay TypeEC50 (nM)Efficacy (Emax %)
5-HTCalcium Flux1.16[18]100
LorcaserinIP Accumulation~15Full Agonist[16]
2C-CCalcium Flux24.294[19]
WAY-161503IP Accumulation~10Full Agonist

Note: EC50 and Emax values are dependent on the specific assay and cell line used.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol provides a general guideline for a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [3H]mesulergine).

  • Test compound (agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known non-labeled ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon agonist-induced activation of the Gq/11 pathway.

Materials:

  • Cells stably expressing the 5-HT2C receptor (e.g., CHO-K1 or HEK293).[1][2]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test agonist.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR).[20]

Procedure:

  • Seed the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test agonist in assay buffer.

  • Place the plate in the fluorescence plate reader.

  • Measure the baseline fluorescence.

  • Inject the agonist at various concentrations and immediately start recording the fluorescence signal over time. The peak response usually occurs within 10-20 seconds.[2]

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the dose-response curve to determine the EC50 and Emax values.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2C receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • Cells co-expressing the 5-HT2C receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.[21]

  • Test agonist.

  • Assay medium.

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • 96- or 384-well white plates.

  • Luminometer.

Procedure:

  • Seed the cells in the microplates.

  • Prepare serial dilutions of the test agonist.

  • Add the agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[21]

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for a specified time at room temperature to allow the signal to develop.

  • Measure the luminescent signal using a luminometer.

  • Normalize the data to a reference full agonist.

  • Plot the dose-response curve to determine the EC50 and Emax values.[21]

Visualizations

G cluster_0 cluster_1 Gq/11 Pathway cluster_2 β-Arrestin Pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binding Gq Gαq/11 Receptor->Gq Activates GRK GRK Receptor->GRK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates BetaArrestin β-Arrestin P_Receptor->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization ERK ERK Signaling BetaArrestin->ERK

Caption: 5-HT2C receptor canonical signaling pathways.

G cluster_workflow Calcium Flux Assay Workflow Start Start Seed Seed 5-HT2C expressing cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with Fluo-4 AM dye Incubate1->Load Wash Wash cells Load->Wash Read Measure baseline fluorescence in FLIPR Wash->Read Prepare Prepare agonist serial dilutions Inject Inject agonist and record fluorescence Prepare->Inject Read->Inject Analyze Analyze data (ΔF/F) Inject->Analyze End End Analyze->End

Caption: Experimental workflow for a calcium flux assay.

G Problem Low or no signal in functional assay? CheckCells Check Cell Line Problem->CheckCells Possible Cause CheckAgonist Check Agonist Problem->CheckAgonist Possible Cause CheckAssay Check Assay Conditions Problem->CheckAssay Possible Cause ReceptorExpr Verify receptor expression CheckCells->ReceptorExpr Solution CellHealth Assess cell health (viability, passage #) CheckCells->CellHealth Solution Serum Test serum-free media CheckCells->Serum Solution Concentration Run dose-response curve CheckAgonist->Concentration Solution Degradation Use fresh agonist stock CheckAgonist->Degradation Solution Buffer Optimize assay buffer CheckAssay->Buffer Solution Time Optimize incubation time CheckAssay->Time Solution

Caption: Troubleshooting logic for low signal in functional assays.

References

Technical Support Center: Long-Term Storage of Small Molecule Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for ASP-2205 solutions is not publicly available. The following guidelines are based on established best practices for the long-term storage of small molecule inhibitors and are intended to provide general recommendations. Researchers should always perform their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reconstituting and storing small molecule inhibitors?

A1: Dimethylsulfoxide (DMSO) is a commonly recommended solvent for dissolving and storing many organic small molecules for biological experiments. However, it is crucial to consult the manufacturer's product data sheet for the recommended solvent for a specific compound. When using DMSO, it is advisable to use a fresh, anhydrous grade to prevent compound degradation that can be accelerated by moisture.

Q2: How should I prepare my stock solutions for long-term storage?

A2: To ensure the stability and longevity of your small molecule inhibitor, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in the appropriate solvent.[1] After complete dissolution, which can be aided by vortexing or brief sonication, the stock solution should be aliquoted into small, single-use volumes in sterile, light-protecting tubes.[1] This practice minimizes the number of freeze-thaw cycles the stock solution is subjected to, which can degrade the compound over time.[2]

Q3: What is the optimal temperature for long-term storage of small molecule inhibitor solutions?

A3: For long-term storage, it is generally recommended to store aliquots of stock solutions at -80°C.[1] Storage at -20°C is suitable for shorter periods, potentially up to one month, while -80°C is recommended for storage up to 6 months or longer.[2] As a general guide, compounds stored at -20°C in powder form may be stable for up to 3 years.[2][3] Always refer to the product-specific guidelines if available.

Q4: My small molecule was shipped at room temperature, but the vial says to store it at -20°C. Is it still viable?

A4: Yes, this is common practice. Small molecules are often stable at ambient temperatures for the duration of shipping and normal handling.[2] Upon receipt, you should follow the long-term storage instructions provided on the product label or technical data sheet.[2]

Q5: How can I prevent my inhibitor from precipitating when I dilute it into an aqueous buffer or cell culture medium?

A5: Precipitation can occur when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous solution. To avoid this, it is best to make initial serial dilutions in the same solvent (e.g., DMSO) and then add the final diluted sample to your aqueous buffer or medium. Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5% for DMSO) to avoid toxicity to cells.[2]

Troubleshooting Guide

Issue 1: Inconsistent results between experimental replicates.

  • Possible Cause: Inhibitor Stock Solution Inconsistency.

    • Troubleshooting Step: Avoid using old stock solutions. It is best practice to prepare fresh stock solutions from powder and aliquot them for single use to minimize freeze-thaw cycles.[1] You can also verify the concentration of your stock solution using methods like spectrophotometry or HPLC.[1]

  • Possible Cause: Pipetting Errors.

    • Troubleshooting Step: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques, especially when working with small volumes.

Issue 2: The small molecule powder is difficult to see in the vial.

  • Possible Cause: Small Quantity of Compound.

    • Troubleshooting Step: For smaller quantities of compounds, the powder may coat the bottom or walls of the vial, making it difficult to see.[2] When preparing your solution, ensure that the solvent comes into contact with all surfaces of the vial to dissolve all of the compound.[2]

Issue 3: Difficulty dissolving the inhibitor.

  • Possible Cause: Compound Characteristics or Contaminated Solvent.

    • Troubleshooting Step: First, check if your solvent is contaminated (e.g., DMSO can absorb moisture).[3] Some inhibitors are inherently difficult to dissolve and may require additional mixing methods such as vortexing or ultrasonication.[3] Gentle heating (no higher than 50°C) can also be attempted, but with caution to avoid altering the product.[3]

Data Presentation

Table 1: Illustrative Stability of a Generic Small Molecule Inhibitor Under Various Storage Conditions. This table provides a hypothetical example to demonstrate how stability data can be presented. It is crucial to generate specific data for your compound of interest and experimental conditions.

Storage ConditionDurationStabilityNotes
37°C (in cell culture media)48 hoursVariableStandard cell culture conditions.[1]
4°C (in PBS)> 2 weeksGoodSuitable for short-term storage of working solutions.[1]
-20°C (in DMSO)Up to 1 monthHighRecommended for short to medium-term storage.[2]
-80°C (in DMSO)> 1 yearVery HighOptimal for long-term archival storage of stock solutions.[1]
Ambient Lab Light24 hoursReducedDegradation may be accelerated by light exposure.[1]
Dark (in incubator)48 hoursImprovedProtect from light to maximize stability.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of Small Molecule Inhibitor Stock Solutions

  • Weighing: Carefully weigh the powdered inhibitor in a fume hood.

  • Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).[1]

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication.[1]

  • Sterilization (Optional): If a sterile solution is required, filter the stock solution using a 0.2 μm microfilter.[2]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Visualizations

G cluster_0 Troubleshooting Workflow: Suspected Solution Degradation A Inconsistent Experimental Results or Loss of Activity B Prepare Fresh Stock Solution from Powder A->B C Aliquot into Single-Use Vials B->C D Store Aliquots at -80°C C->D E Re-run Experiment with Fresh Solution D->E F Results Consistent? E->F G Issue Resolved: Original Stock Degraded F->G Yes H Investigate Other Experimental Variables F->H No G cluster_1 Workflow for Preparing and Storing Stock Solutions Start Start Weigh Weigh Powdered Compound Start->Weigh Dissolve Dissolve in Recommended Solvent to High Concentration Weigh->Dissolve Solubilize Ensure Complete Solubilization (Vortex/Sonicate) Dissolve->Solubilize Aliquot Aliquot into Single-Use, Light-Protecting Tubes Solubilize->Aliquot Store Store at -80°C for Long-Term Storage Aliquot->Store End End Store->End

References

Validation & Comparative

A Comparative Analysis of the Potency of 5-HT2C Receptor Agonists: ASP-2205 and Lorcaserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of two selective serotonin (B10506) 2C (5-HT2C) receptor agonists: ASP-2205 and lorcaserin (B1675133). The information presented herein is intended to assist researchers in understanding the pharmacological characteristics of these compounds, supported by available experimental data.

Introduction

Both this compound and lorcaserin are selective agonists of the 5-HT2C receptor, a G protein-coupled receptor primarily expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of appetite, mood, and other physiological processes. Lorcaserin, formerly marketed as Belviq, was approved for weight management but was later withdrawn from the market due to a potential increased risk of cancer.[1][2] this compound is a novel 5-HT2C receptor agonist that has been investigated for its effects on urethral closure function.[3] This guide focuses on a direct comparison of their potency based on key in vitro pharmacological parameters.

Data Presentation: In Vitro Potency at the 5-HT2C Receptor

The following table summarizes the available quantitative data on the potency of this compound and lorcaserin at the human 5-HT2C receptor. It is important to note that the EC50 and Ki values represent different aspects of a drug's interaction with its target. The EC50 value indicates the concentration of an agonist that produces 50% of the maximal response in a functional assay, reflecting its potency in eliciting a biological effect. The Ki value, or inhibition constant, represents the binding affinity of a ligand for a receptor. A lower value for both parameters indicates higher potency or affinity.

CompoundParameterValue (nM)Assay Type
This compound EC500.85Intracellular Ca2+ Mobilization Assay[3]
Lorcaserin Ki15 ± 1Radioligand Binding Assay[4]
EC509 ± 0.5Inositol Phosphate Accumulation Assay

Based on the available data, this compound demonstrates sub-nanomolar potency in a functional assay, suggesting it is a highly potent agonist of the 5-HT2C receptor. Lorcaserin also shows high affinity and potent functional activity at the nanomolar level. A direct comparison of potency is best made using the same assay type; however, the provided EC50 values suggest that this compound is a more potent agonist than lorcaserin in functional assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 5-HT2C receptor agonists and a general experimental workflow for determining their in vitro potency.

5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT2C_Receptor 5-HT2C Receptor Gq_alpha Gαq 5-HT2C_Receptor->Gq_alpha Activates Agonist This compound or Lorcaserin Agonist->5-HT2C_Receptor Binds to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Satiety Signal) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified signaling pathway of 5-HT2C receptor agonists.

Experimental Workflow for In Vitro Potency Determination cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep Prepare cell membranes expressing 5-HT2C receptor Competition_Binding Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Competition_Binding Filtration Separate bound and free radioligand by filtration Competition_Binding->Filtration Counting Quantify radioactivity Filtration->Counting Ki_Calc Calculate IC50 and Ki values Counting->Ki_Calc Cell_Culture Culture cells expressing 5-HT2C receptor Assay_Setup Load cells with fluorescent dye (Ca2+) or radiolabeled precursor (IP) Cell_Culture->Assay_Setup Compound_Addition Add varying concentrations of test compound Assay_Setup->Compound_Addition Measurement Measure fluorescence (Ca2+) or radioactivity (IP) Compound_Addition->Measurement EC50_Calc Calculate EC50 value Measurement->EC50_Calc

Figure 2: General experimental workflow for potency determination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for determining the potency of G protein-coupled receptor agonists.

Radioligand Binding Assay (for Ki Determination of Lorcaserin)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a known radioligand from the 5-HT2C receptor.

1. Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-mesulergine (a 5-HT2C receptor antagonist).

  • Test compound: Lorcaserin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane pellets and resuspend them in assay buffer to a specific protein concentration (e.g., 10-20 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

    • Competition: Cell membranes, radioligand, and serial dilutions of lorcaserin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the lorcaserin concentration.

    • Determine the IC50 value (the concentration of lorcaserin that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for EC50 Determination of this compound)

This protocol describes a functional assay to measure the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

1. Materials:

  • A cell line stably expressing the human 5-HT2C receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared in assay buffer, to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, automatically inject the different concentrations of this compound into the wells.

  • Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over a period of time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Conclusion

Both this compound and lorcaserin are potent 5-HT2C receptor agonists. Based on the available functional data, this compound exhibits a higher potency (lower EC50) than lorcaserin. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize the in vitro pharmacology of such compounds. For researchers in drug development, the direct comparison of these potency values is crucial for lead candidate selection and optimization. It is important to consider that in vitro potency is only one aspect of a drug's overall profile, and further in vivo studies are necessary to determine therapeutic efficacy and safety.

References

Comparative Analysis of ASP-2205 and Duloxetine on Urethral Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ASP-2205 and duloxetine (B1670986), focusing on their effects on urethral pressure for the potential treatment of stress urinary incontinence (SUI). The information is intended for researchers, scientists, and professionals in drug development, presenting experimental data, protocols, and mechanistic insights.

Overview of Compounds

This compound: A potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1] It has been investigated for its potential to enhance the urethral closure reflex.[1]

Duloxetine: A dual serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake inhibitor (SNRI).[2] It is an established pharmacologic therapy for SUI, believed to increase the activity of the pudendal nerve via actions in the central nervous system.[2][3]

Comparative Efficacy on Urethral Pressure

A key clinical trial directly compared the effects of this compound and duloxetine on urethral pressure in healthy female subjects.[4] The results indicate contrasting effects on the primary endpoint of opening urethral pressure (OUP).

Table 1: Comparison of Urethral Pressure Changes in a Phase 1 Clinical Trial

ParameterThis compound (10 mg and 60 mg)Duloxetine (80 mg)Placebo
Change in Resting Opening Urethral Pressure (OUP) No significant increase at any time point.[4]Significant increase, with a maximal rise of 18.1 cmH₂O.[4]No significant change.[4]
Change in Squeezing Opening Urethral Pressure (OUP) No increase; a significant decrease was observed with the 60 mg dose from 6 to 24 hours post-dosing.[4]Significant increase, with a maximal rise of 16.8 cmH₂O.[4]No significant change.[4]

In preclinical studies involving anesthetized rats, this compound demonstrated a dose-dependent increase in leak point pressure (LPP), a measure of urethral resistance.[1] This effect was not observed for resting urethral pressure.[1] In contrast, duloxetine has been shown in animal models to increase external urethral sphincter electromyographic activity.[2]

Experimental Protocols

  • Study Design: A phase 1, single-site, placebo-controlled, randomized, four-period, cross-over study was conducted.[4]

  • Participants: Healthy female subjects between the ages of 18 and 55.[4] A total of 16 subjects completed the study.[4]

  • Interventions: Single oral doses of 10 mg and 60 mg of this compound, 80 mg of duloxetine, and a placebo were administered in separate periods.[4]

  • Pharmacodynamic Endpoint: The primary outcome was the opening urethral pressure (OUP), which was corrected for the placebo effect.[4]

  • Measurement: OUP was measured using urethral pressure reflectometry under both resting and squeezing conditions of the pelvic floor.[4] Measurements were taken before dosing and at 3, 6, 12, and 24 hours after dosing.[4]

  • Animal Model: Female Sprague-Dawley rats were used for the experiments.[5]

  • Drug Administration: this compound was administered intraduodenally (i.d.) at doses of 0.1-1 mg/kg or intravenously (i.v.) at a dose of 0.3 mg/kg.[1]

  • Measurement of Leak Point Pressure (LPP): LPP was measured in anesthetized rats to assess urethral resistance.[1]

  • Urethral Closure Response: The study also evaluated the effect of this compound on urethral closure responses induced by intravesical pressure loading.[1]

  • Mechanism of Action Investigation: To explore the mechanism, a selective 5-HT2C receptor antagonist (SB242084) was used, and bilateral transection of the pudendal nerve was performed.[1]

Signaling Pathways and Experimental Workflow

The mechanisms of action for this compound and duloxetine differ significantly, targeting distinct pathways to potentially influence urethral pressure.

cluster_ASP2205 This compound Signaling Pathway ASP2205 This compound HT2C 5-HT2C Receptor ASP2205->HT2C Agonist Gq Gq Protein HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Increase IP3->Ca Induces Pudendal Pudendal Nerve-Mediated Urethral Closure Reflex Ca->Pudendal Enhances cluster_Duloxetine Duloxetine Signaling Pathway Duloxetine Duloxetine Reuptake Serotonin (5-HT) and Norepinephrine (NE) Reuptake Transporters Duloxetine->Reuptake Inhibits Synaptic Increased Synaptic 5-HT and NE Reuptake->Synaptic Leads to Onuf Onuf's Nucleus (Sacral Spinal Cord) Synaptic->Onuf Acts on Pudendal Increased Pudendal Nerve Activity Onuf->Pudendal Stimulates Sphincter Increased Urethral Sphincter Contraction Pudendal->Sphincter Innervates cluster_Workflow Clinical Trial Experimental Workflow Recruitment Recruit Healthy Female Subjects (18-55 years) Randomization Randomize to Four-Period Cross-Over Design Recruitment->Randomization Period1 Period 1: Administer Intervention 1 Randomization->Period1 Period2 Period 2: Administer Intervention 2 Randomization->Period2 Period3 Period 3: Administer Intervention 3 Randomization->Period3 Period4 Period 4: Administer Intervention 4 Randomization->Period4 Measurement Measure OUP at Predose, 3, 6, 12, and 24 hours post-dose Period1->Measurement Period2->Measurement Period3->Measurement Period4->Measurement Analysis Analyze Data and Compare Effects of Interventions Measurement->Analysis

References

Head-to-Head Comparison of ASP-2205 with Other 5-HT2C Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the 5-HT2C receptor agonist ASP-2205 with other key alternatives, namely lorcaserin (B1675133) and WAY-163909. The following sections detail their comparative in vitro and in vivo pharmacology, supported by experimental data and methodologies.

In Vitro Pharmacological Profile: A Comparative Analysis

The cornerstone of evaluating 5-HT2C receptor agonists lies in their in vitro pharmacological profile, specifically their binding affinity (Ki), functional potency (EC50), and selectivity against other serotonin (B10506) receptor subtypes, particularly 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy. Therefore, high selectivity for the 5-HT2C receptor is a critical attribute for a therapeutic candidate.

This compound has been identified as a potent and selective 5-HT2C receptor agonist.[1] In vitro studies have demonstrated its high potency in functional assays. For instance, in an intracellular Ca2+ mobilization assay, this compound showed an EC50 of 0.85 nM for the human 5-HT2C receptor and 2.5 nM for the rat 5-HT2C receptor.[1][2]

Lorcaserin, a well-characterized 5-HT2C agonist, exhibits a binding affinity (Ki) of approximately 15 nM for the human 5-HT2C receptor.[3][4] It demonstrates functional selectivity, being 18-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor and 104-fold over the 5-HT2B receptor in an inositol (B14025) phosphate (B84403) accumulation assay.[3][4] Other reports suggest a selectivity of approximately 15-fold over 5-HT2A and 100-fold over 5-HT2B receptors.[5]

WAY-163909 is another potent and selective 5-HT2C agonist with a reported binding affinity (Ki) of around 10 nM for the human 5-HT2C receptor.[6] It shows low intrinsic activity as a partial agonist at 5-HT2B receptors and lacks functional activity at 5-HT2A receptors.[6]

The following tables summarize the available quantitative data for a direct comparison of these three agonists.

Table 1: Comparative In Vitro Binding Affinity and Selectivity of 5-HT2C Agonists

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (Fold vs. 5-HT2C)
This compound 5-HT2CData Not Available-
5-HT2AData Not Available-
5-HT2BData Not Available-
Lorcaserin 5-HT2C15 ± 1[3][4]-
5-HT2A~270 (18-fold)[3][4]18[3][4]
5-HT2B~1560 (104-fold)[3][4]104[3][4]
WAY-163909 5-HT2C~10[6]-
5-HT2ANo functional activity[6]High
5-HT2BPartial agonist activity[6]Moderate

Table 2: Comparative In Vitro Functional Potency of 5-HT2C Agonists

CompoundAssaySpeciesEC50 (nM)Efficacy (Emax)
This compound Ca2+ MobilizationHuman0.85[1][2]Data Not Available
Ca2+ MobilizationRat2.5[1][2]Data Not Available
Lorcaserin Inositol Phosphate AccumulationHumanData Not AvailableFull Agonist[3][4]
WAY-163909 Data Not AvailableHumanData Not AvailableData Not Available

In Vivo Pharmacological Profile: A Comparative Overview

The in vivo effects of these 5-HT2C agonists have been investigated in various preclinical and clinical models, often reflecting their intended therapeutic applications.

This compound has been primarily studied for its effects on the lower urinary tract. In anesthetized rats, intraduodenal administration of this compound (0.1-1 mg/kg) dose-dependently increased the leak point pressure, an indicator of urethral resistance. This effect was inhibited by a selective 5-HT2C receptor antagonist, SB242084, confirming the mechanism of action.[1] However, in a clinical study with healthy women, single oral doses of 10 and 60 mg of ASP2205 did not increase urethral pressure, and central nervous system-related side effects like dizziness and nausea were observed, particularly at the higher dose.[7]

In contrast, the in vivo research on lorcaserin and WAY-163909 has predominantly focused on their effects on appetite and body weight. Chronic daily treatment with lorcaserin in rats on a high-fat diet resulted in dose-dependent reductions in food intake and body weight gain over a 4-week period.[4] Similarly, WAY-163909 has demonstrated robust dose-dependent effects in animal models of obesity.[8] In rhesus monkeys, WAY-163909 was shown to attenuate cocaine and methamphetamine self-administration, suggesting its potential in treating substance use disorders.[6]

Due to the different therapeutic indications and endpoints studied, a direct head-to-head comparison of the in vivo efficacy of this compound with lorcaserin and WAY-163909 is challenging based on the currently available literature.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist 5HT2C_Receptor 5-HT2C Receptor Agonist->5HT2C_Receptor Binds to Gq_alpha Gαq 5HT2C_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

A common experimental workflow to determine the functional potency of a 5-HT2C agonist is the calcium flux assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

experimental_workflow start Start: Cell Culture cell_seeding Seed cells expressing 5-HT2C receptors start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading agonist_addition Add varying concentrations of agonist (e.g., this compound) dye_loading->agonist_addition fluorescence_measurement Measure fluorescence change over time agonist_addition->fluorescence_measurement data_analysis Analyze data to determine EC50 and Emax fluorescence_measurement->data_analysis end End: Results data_analysis->end

Caption: Experimental Workflow for Calcium Flux Assay.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

  • Radioligand: e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [3H]mesulergine for 5-HT2C.

  • Test compounds: this compound, lorcaserin, WAY-163909.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM EDTA.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • In each well of a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of a known non-labeled ligand (e.g., mianserin) is used instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for EC50 and Emax determination)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the agonist-induced increase in intracellular calcium concentration.

Materials:

  • HEK-293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds: this compound, lorcaserin, WAY-163909.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a dye-containing solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve using non-linear regression analysis. The Emax is often expressed as a percentage of the response to a reference full agonist, such as serotonin.

Conclusion

For researchers in the field, the choice between these agonists will depend on the specific research question and the desired therapeutic application. This compound's high potency makes it a valuable tool for investigating 5-HT2C receptor function. Lorcaserin and WAY-163909, with their more extensive characterization in CNS-related disorders, remain important reference compounds. Further head-to-head studies, particularly those evaluating the binding affinity and in vivo efficacy of this compound in models of obesity or other CNS disorders, would be invaluable for a more complete comparative assessment.

References

Validating On-Target Effects of ASP-2205: A Comparative Guide for New Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of ASP-2205, a potent and selective 5-HT2C receptor agonist, in a new experimental model. By objectively comparing its performance with other known 5-HT2C receptor agonists, lorcaserin (B1675133) and vabicaserin, this document offers the necessary data and detailed experimental protocols to ensure robust and reliable validation of your findings.

Introduction to this compound and the 5-HT2C Receptor

This compound is a novel agonist that demonstrates high potency and selectivity for the 5-hydroxytryptamine 2C (5-HT2C) receptor.[1][2] This G-protein coupled receptor is predominantly expressed in the central nervous system and is a key therapeutic target for a range of conditions, including obesity and psychiatric disorders. Activation of the 5-HT2C receptor primarily initiates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.

To confirm that the observed effects of this compound in a novel experimental model are indeed mediated by its interaction with the 5-HT2C receptor, it is crucial to conduct a series of validation experiments. These typically involve quantifying the compound's binding affinity and functional potency, and demonstrating that its effects can be blocked by a selective antagonist.

Comparative In Vitro Pharmacology

The following table summarizes the in vitro pharmacological data for this compound and two other well-characterized 5-HT2C receptor agonists, lorcaserin and vabicaserin. This data allows for a direct comparison of their potency and binding affinity.

CompoundAssay TypeParameterValue (nM)SpeciesReference
This compound Calcium MobilizationEC500.85Human[1][2]
Calcium MobilizationEC502.5Rat[1][2]
Lorcaserin Radioligand BindingKi15Human[3][4]
Inositol Phosphate AccumulationEC509Human[5]
Vabicaserin Radioligand BindingKi3Human[6][7]
Calcium MobilizationEC508Human[6][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for validation, the following diagrams are provided.

G_q_alpha_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Agonist->Receptor Binds Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_model New Experimental Model Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (Ca²⁺ Flux or IP1 Accumulation) (Determine EC50) Binding->Functional Model_Test Test this compound in New Model (Observe Phenotype) Functional->Model_Test Antagonist Antagonist Challenge (e.g., with SB242084) Model_Antagonist Co-administer this compound + 5-HT2C Antagonist Antagonist->Model_Antagonist Model_Test->Model_Antagonist Conclusion Validate On-Target Effect Model_Antagonist->Conclusion

Workflow for Validating On-Target Effects.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are essential for accurately determining the binding affinity and functional potency of this compound and its comparators.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-mesulergine.

  • Non-labeled competitor: this compound, lorcaserin, vabicaserin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the non-labeled competitor compounds.

  • In a 96-well plate, add the assay buffer, competitor dilution (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding), radioligand (at a concentration near its Kd), and cell membranes.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in a dye-loading solution for 45-60 minutes at 37°C.[8]

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and reference agonists.

  • Use a fluorescence microplate reader to measure the baseline fluorescence, then inject the compound dilutions and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Plot the concentration-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To provide a more direct measure of Gq/11 signaling by quantifying the accumulation of IP1.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • [3H]myo-inositol or a non-radioactive IP1 detection kit (e.g., HTRF).

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Lysis buffer.

  • Anion-exchange chromatography columns (for radioactive assay) or HTRF-compatible plate reader.

Procedure:

  • Seed cells in a 96-well plate. For the radioactive assay, label the cells with [3H]myo-inositol for 18-24 hours.

  • Wash the cells and add stimulation buffer containing LiCl and varying concentrations of this compound or a reference agonist.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and, for the radioactive method, separate the [3H]-labeled inositol phosphates using anion-exchange chromatography. For the HTRF assay, add the detection reagents.[9][10]

  • Quantify the amount of IP1 by scintillation counting or HTRF.

  • Plot the concentration-response curve to determine the EC50 value.

Validation in a New Experimental Model

To validate the on-target effects of this compound in your specific experimental model, it is essential to demonstrate that the observed physiological or behavioral effects are blocked by a selective 5-HT2C receptor antagonist, such as SB242084.[1][2] Co-administration of this compound with the antagonist should reverse the effects seen with this compound alone, providing strong evidence that the compound is acting through the intended 5-HT2C receptor pathway.

By following the comparative data and detailed protocols in this guide, researchers can confidently validate the on-target effects of this compound in any new experimental model, ensuring the integrity and reproducibility of their scientific findings.

References

A Cross-Validation of ASP-2205 Binding Affinity Data for the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of ASP-2205, a potent 5-HT2C receptor agonist, with other relevant compounds. The data presented is intended to offer an objective overview of this compound's performance and is supported by detailed experimental protocols for key assays.

Comparative Binding Affinity of 5-HT2C Receptor Ligands

The following table summarizes the binding affinities (EC50 and pKi) of this compound and a selection of other compounds targeting the 5-HT2C receptor. Lower EC50 and higher pKi values are indicative of greater potency and binding affinity, respectively.

Compound NameCompound TypeReceptor Subtype(s)Binding Affinity (EC50/pKi)Assay Type
This compound AgonistHuman 5-HT2CEC50 = 0.85 nM Intracellular Ca2+ mobilization
Rat 5-HT2CEC50 = 2.5 nM Intracellular Ca2+ mobilization
SB242084 AntagonistHuman 5-HT2CpKi = 9.0 Radioligand Binding Assay
Human 5-HT2BpKi = 7.0Radioligand Binding Assay
Human 5-HT2ApKi = 6.8Radioligand Binding Assay
Lorcaserin AgonistHuman 5-HT2CKi = 15 nMRadioligand Binding Assay
Human 5-HT2AKi = 112 - 266 nMRadioligand Binding Assay
Human 5-HT2BKi = 174 - 1560 nMRadioligand Binding Assay
WAY-161503 AgonistHuman 5-HT2CKi = ~10 nMRadioligand Binding Assay
Human 5-HT2AKi = 212 nMRadioligand Binding Assay
Human 5-HT2BKi = 65 - 460 nMRadioligand Binding Assay

Experimental Protocols

Intracellular Ca2+ Mobilization Assay

This functional assay is employed to determine the potency of an agonist (e.g., this compound) by measuring the increase in intracellular calcium concentration following receptor activation. The half-maximal effective concentration (EC50) is a key parameter derived from this assay.

Methodology:

  • Cell Culture: A cell line stably expressing the 5-HT2C receptor is cultured in multi-well plates until a confluent monolayer is formed.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits an increase in fluorescence upon binding to free intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test agonist are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. Agonist binding to the 5-HT2C receptor triggers a Gq-coupled signaling cascade, leading to the release of intracellular calcium stores and a subsequent increase in fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of a compound for a receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for the 5-HT2C receptor), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_0 5-HT2C Receptor Signaling Pathway ASP2205 This compound (Agonist) Receptor 5-HT2C Receptor ASP2205->Receptor Binds to Gq_protein Gq Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of the 5-HT2C receptor activated by an agonist like this compound.

G cluster_1 Experimental Workflow: Intracellular Ca2+ Mobilization Assay start Start cell_culture Culture 5-HT2C Receptor-Expressing Cells start->cell_culture dye_loading Load Cells with Ca2+-Sensitive Dye cell_culture->dye_loading compound_addition Add Varying Concentrations of this compound dye_loading->compound_addition fluorescence_measurement Measure Fluorescence Intensity Over Time compound_addition->fluorescence_measurement data_analysis Analyze Data and Determine EC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the EC50 of an agonist using a calcium mobilization assay.

Assessing the Functional Selectivity of ASP-2205 at the 5-HT2C Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ASP-2205, a potent and selective serotonin (B10506) 5-HT2C receptor agonist, against other well-characterized agonists. The focus is on functional selectivity, a key concept in modern pharmacology where a ligand can differentially activate distinct signaling pathways downstream of a single receptor, leading to varied physiological outcomes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of these compounds.

Introduction to 5-HT2C Receptor Signaling and Functional Selectivity

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant target for therapeutic intervention in a range of disorders, including obesity, psychiatric conditions, and urinary incontinence. Upon activation, the 5-HT2C receptor can couple to several G-protein subtypes, primarily Gαq/11, but also Gαi/o and Gα12/13. Additionally, it can trigger signaling through β-arrestin pathways. This multiplicity of signaling cascades means that different agonists can stabilize distinct receptor conformations, leading to preferential activation of one pathway over others—a phenomenon known as functional selectivity or biased agonism. Understanding the unique signaling "fingerprint" of a 5-HT2C agonist is crucial for predicting its therapeutic efficacy and side-effect profile.[1][2]

Comparative Analysis of 5-HT2C Receptor Agonists

This section compares the functional selectivity of this compound with several other notable 5-HT2C receptor agonists: Lorcaserin, Ro 60-0175, WAY 163909, and Vabicaserin. The available data on their potency and efficacy across different signaling pathways are presented below.

Data Presentation

Table 1: Potency (EC50/pEC50) of 5-HT2C Receptor Agonists in Gq/11-Mediated Signaling

CompoundAssay TypeEC50 (nM)pEC50Reference
This compound Intracellular Ca2+ mobilization0.859.07[3]
LorcaserinInositol Phosphate Accumulation--[4]
Ro 60-0175-32-527.29-7.49[5]
WAY 163909---[6]
VabicaserinCalcium Mobilization88.10[7]

Note: A direct comparison of EC50 values should be made with caution due to variations in assay types and experimental conditions.

Table 2: Comprehensive Functional Selectivity Profile of Selected 5-HT2C Agonists (Data from BRET Assays)

LigandGq/11 PathwayGi/o PathwayG12/13 Pathwayβ-Arrestin 1/2 RecruitmentOverall Profile vs. 5-HTReference
LorcaserinFull AgonistFull AgonistFull AgonistHigh EfficacySimilar to 5-HT[1]
Ro 60-0175Full AgonistFull AgonistFull AgonistHigh EfficacySimilar to 5-HT[1]
WAY 163909Full AgonistFull AgonistFull AgonistHigh EfficacySimilar to 5-HT[1]

Note: As of the latest available data, a comprehensive functional selectivity profile for this compound across G-protein subtypes and β-arrestin recruitment is not publicly available. The existing data for this compound is limited to its potent activation of the Gq/11 pathway, as indicated by intracellular calcium mobilization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to assess the functional selectivity of 5-HT2C receptor agonists.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing Gq/11 pathway activation.

  • Cell Culture and Seeding: HEK293 cells stably or transiently expressing the human 5-HT2C receptor are cultured in appropriate media. Cells are then seeded into 96- or 384-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for approximately 1 hour at 37°C. An anion-exchange inhibitor like probenecid (B1678239) is often included to prevent dye leakage.

  • Compound Addition and Signal Detection: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Test compounds, including this compound and reference agonists, are prepared in serial dilutions and added to the wells. The instrument simultaneously monitors the change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration.

  • Data Analysis: The fluorescence signal is plotted against the compound concentration to generate dose-response curves. EC50 values, representing the concentration at which 50% of the maximal response is achieved, are calculated to determine the potency of the agonists.

Bioluminescence Resonance Energy Transfer (BRET) Assays for G-Protein Activation and β-Arrestin Recruitment

BRET assays are powerful tools for measuring protein-protein interactions in live cells and are well-suited for quantifying functional selectivity.

General Principle: BRET relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP, or Venus). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor by its substrate leads to energy transfer and emission of light by the acceptor.

Experimental Workflow for G-Protein Activation:

  • Constructs: Cells are co-transfected with plasmids encoding the 5-HT2C receptor, a Gα subunit, a Gβ subunit fused to the BRET acceptor, and a Gγ subunit. A separate construct, often a fragment of a G-protein coupled receptor kinase (GRK) fused to the BRET donor, is used to detect free Gβγ dimers.

  • Cell Culture and Transfection: HEK293T cells are typically used and transfected with the appropriate plasmids.

  • Assay Procedure: Transfected cells are harvested and plated in a white microplate. The BRET substrate (e.g., coelenterazine (B1669285) h) is added. Upon agonist stimulation, the G-protein heterotrimer dissociates, and the acceptor-tagged Gβγ dimer binds to the donor-tagged sensor, resulting in an increase in the BRET signal.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. Dose-response curves are generated by plotting the change in BRET ratio against the agonist concentration to determine potency (EC50) and efficacy (Emax) for each G-protein subtype.

Experimental Workflow for β-Arrestin Recruitment:

  • Constructs: Cells are co-transfected with the 5-HT2C receptor fused to the BRET donor (e.g., Rluc) and β-arrestin (1 or 2) fused to the BRET acceptor (e.g., GFP).

  • Cell Culture and Transfection: As with the G-protein assay, HEK293T cells are commonly used.

  • Assay Procedure: Transfected cells are plated, and the BRET substrate is added. Upon agonist binding and subsequent receptor phosphorylation, the acceptor-tagged β-arrestin is recruited to the donor-tagged receptor, leading to an increased BRET signal.

  • Data Analysis: The BRET ratio is calculated and plotted against agonist concentration to determine the potency and efficacy of β-arrestin recruitment.

Visualizations

Signaling Pathways

5-HT2C_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2C 5-HT2C Receptor Gq11 Gαq/11 5HT2C->Gq11 This compound, Lorcaserin, etc. Gio Gαi/o 5HT2C->Gio Lorcaserin, etc. G1213 Gα12/13 5HT2C->G1213 Lorcaserin, etc. bArrestin β-Arrestin 5HT2C->bArrestin Lorcaserin, etc. PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC RhoGEF RhoGEF G1213->RhoGEF ERK ERK bArrestin->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca2 ↑ Ca2+ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC

Caption: 5-HT2C receptor signaling pathways.

Experimental Workflow

Functional_Selectivity_Workflow Ca_Assay Intracellular Ca2+ Mobilization Assay Gq11_Pathway Gq/11 Pathway Ca_Assay->Gq11_Pathway BRET_G G-Protein Activation BRET Assay BRET_G->Gq11_Pathway Gio_Pathway Gi/o Pathway BRET_G->Gio_Pathway G1213_Pathway G12/13 Pathway BRET_G->G1213_Pathway BRET_Arr β-Arrestin Recruitment BRET Assay bArrestin_Pathway β-Arrestin Pathway BRET_Arr->bArrestin_Pathway Data_Analysis Data Analysis (Potency & Efficacy) Test_Compound Test Compound (e.g., this compound) Test_Compound->Ca_Assay Test_Compound->BRET_G Test_Compound->BRET_Arr

Caption: Experimental workflow for assessing functional selectivity.

Discussion and Conclusion

This compound is a potent agonist of the 5-HT2C receptor, demonstrating high potency in activating the Gq/11 signaling pathway, as evidenced by its sub-nanomolar EC50 in an intracellular calcium mobilization assay.[3] This places it among the more potent 5-HT2C agonists characterized to date.

However, a comprehensive assessment of its functional selectivity is currently limited by the lack of publicly available data on its activity at other G-protein subtypes (Gi/o, G12/13) and in β-arrestin recruitment assays. In contrast, compounds like lorcaserin, Ro 60-0175, and WAY 163909 have been shown to be relatively balanced agonists, activating a broad range of G-protein signaling pathways and promoting β-arrestin recruitment with profiles similar to the endogenous ligand, serotonin.[1]

The clinical and physiological implications of this potential difference in signaling profile are significant. For instance, the therapeutic effects of 5-HT2C agonists in obesity are thought to be mediated primarily through the Gq/11 pathway, while activation of other pathways, such as G12/13 or β-arrestin, could be associated with different physiological responses or potential side effects. The observation that this compound did not increase urethral pressure in healthy women, despite showing efficacy in a rat model, highlights the complexity of translating preclinical findings and underscores the importance of understanding the full signaling profile of a drug candidate.[8][9]

For a more complete understanding of this compound's therapeutic potential and to objectively compare its performance with other alternatives, further studies are required to elucidate its activity across the full spectrum of 5-HT2C receptor-mediated signaling pathways. Such data would provide a more nuanced understanding of its mechanism of action and could help to explain its observed in vivo effects. Researchers are encouraged to utilize comprehensive assay platforms, such as BRET, to fully characterize the functional selectivity of novel 5-HT2C receptor agonists like this compound.

References

A Comparative Analysis of the Side Effect Profiles of 5-HT2C Agonists: ASP-2205 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective serotonin (B10506) 2C (5-HT2C) receptor agonists represents a promising therapeutic avenue for a variety of central nervous system disorders. However, mitigating on-target side effects remains a critical challenge. This guide provides a comparative analysis of the side effect profile of the investigational 5-HT2C agonist ASP-2205 against other notable agents in its class, Lorcaserin and m-Chlorophenylpiperazine (mCPP), supported by available clinical and preclinical data.

Overview of 5-HT2C Agonist-Induced Side Effects

Activation of the 5-HT2C receptor, while therapeutically beneficial for conditions like obesity and psychiatric disorders, is often associated with a distinct set of adverse events. The most commonly reported side effects across this class of drugs include headache, dizziness, and nausea. The selectivity of an agonist for the 5-HT2C receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, is a key determinant of its overall side effect profile. Off-target activation can lead to more severe adverse effects, including hallucinations (5-HT2A) and cardiovascular issues (5-HT2B).

Quantitative Comparison of Side Effect Incidence

The following table summarizes the incidence of common side effects observed in clinical trials for this compound, Lorcaserin, and mCPP. It is important to note that the available data for this compound is from a small, single-dose Phase 1 study, which may not be fully representative of the side effect profile in a larger patient population over a longer duration.

Side EffectThis compound (10mg and 60mg)[1]Lorcaserin (10mg twice daily)m-Chlorophenylpiperazine (mCPP)Placebo
Dizziness Experienced by all subjects8.2%Not specified3.8%
Nausea Experienced by all subjects8.3%Not specifiedNot specified
Headache Not specified18%Frequently reported11%
Anxiety Not specifiedNot specifiedFrequently reportedNot specified
Panic Attack Not specifiedNot specified5% (0.25 mg/kg), 15% (0.5 mg/kg)[2]Not specified

Data for Lorcaserin is from a pooled analysis of the BLOOM and BLOSSOM Phase III trials. Data for mCPP on panic attacks is from a dose-response study in normal subjects. Other side effects are qualitatively reported as frequent. Placebo data is from the Lorcaserin trials.

Detailed Experimental Protocols

A clear understanding of the methodologies used to assess and report side effects is crucial for interpreting clinical trial data.

This compound: Phase 1, Single-Dose Study

A Phase 1, single-site, placebo-controlled, randomized, four-period, cross-over study was conducted in 18 healthy female subjects aged 18 to 55.[1] The study involved single oral doses of 10 mg and 60 mg of this compound, 80 mg of duloxetine, and a placebo.[1] Safety and tolerability were assessed, with a focus on central nervous system-related side effects.[1] The study reported that all subjects experienced dizziness and nausea during this compound treatment, with the effects being most pronounced at the 60 mg dose.[1]

Lorcaserin: BLOOM and BLOSSOM Phase III Trials

The safety and efficacy of Lorcaserin were established in two large-scale, randomized, double-blind, placebo-controlled Phase III trials. In these studies, adverse events were systematically collected at each study visit. The assessment of side effects likely followed standardized procedures, such as the use of questionnaires and spontaneous reporting, which were then coded using a standardized medical dictionary, like MedDRA. The severity of adverse events is typically graded using a scale such as the Common Terminology Criteria for Adverse Events (CTCAE), which classifies events from Grade 1 (mild) to Grade 5 (death).[3][4][5][6][7]

m-Chlorophenylpiperazine (mCPP): Clinical Research Studies

mCPP has been used extensively as a research tool to probe the serotonin system. In clinical studies, its side effects have been documented through various assessment methods. For instance, a dose-response study in 20 normal subjects used a placebo-controlled design to measure behavioral responses and physical symptoms after oral administration of 0.25 mg/kg and 0.5 mg/kg of mCPP.[2] The study noted a significant increase in the number of physical symptoms at the higher dose and reported the incidence of panic attacks.[2]

Signaling Pathway and Experimental Workflow

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist (e.g., this compound) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses Ca_release->Response PKC->Response

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Experimental Workflow for Adverse Event Assessment

The following diagram illustrates a typical workflow for the assessment of adverse events in a clinical trial setting.

adverse_event_workflow cluster_trial_conduct Clinical Trial Conduct cluster_assessment Adverse Event Assessment cluster_reporting Reporting and Analysis participant Trial Participant intervention Drug Administration (e.g., this compound) participant->intervention monitoring Ongoing Monitoring (Visits, Diaries, Calls) intervention->monitoring detection AE Detection (Spontaneous Report or Query) monitoring->detection documentation AE Documentation (Source Documents, eCRF) detection->documentation grading Severity Grading (e.g., CTCAE Scale) documentation->grading causality Causality Assessment (Relatedness to Drug) grading->causality reporting Reporting to Sponsor & Regulatory Authorities causality->reporting analysis Data Analysis (Incidence, Severity) reporting->analysis profile Side Effect Profile Generation analysis->profile

References

Validating Downstream Pathway Activation by ASP-2205 (Gilteritinib): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205, also known as gilteritinib (B612023) (Xospata®), is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It has been approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2] Mutations in the FLT3 gene, which occur in approximately one-third of AML patients, lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[4][5] this compound demonstrates efficacy against both major types of FLT3 mutations: internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1][6]

Validation of downstream pathway inhibition is critical to confirm the mechanism of action of targeted therapies like this compound and to understand potential resistance mechanisms. This guide provides a comparative overview of this compound's effects on key downstream signaling pathways, methods for validating target engagement, and a comparison with other FLT3 inhibitors.

FLT3 Downstream Signaling Pathways

Upon activation, FLT3 triggers several key downstream signaling cascades that are crucial for cell survival and proliferation. The main pathways include:

  • RAS/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pathway plays a critical role in promoting cell survival and proliferation, and inhibiting apoptosis.

  • JAK/STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD-mutated AML and is a key driver of leukemic cell proliferation.[4][5]

This compound exerts its therapeutic effect by binding to the ATP-binding site of the FLT3 receptor, which inhibits its autophosphorylation and subsequently blocks these downstream signaling cascades, leading to apoptosis in FLT3-expressing leukemic cells.[7][8]

FLT3_Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation ASP2205 This compound (Gilteritinib) ASP2205->FLT3 Inhibits

Caption: FLT3 signaling pathways inhibited by this compound.

Comparison of this compound with Other FLT3 Inhibitors

This compound is considered a second-generation FLT3 inhibitor with a more potent and selective profile compared to first-generation inhibitors like midostaurin (B1676583) and sorafenib (B1663141). It is a Type I inhibitor, meaning it can bind to FLT3 in both its active and inactive conformations, making it effective against both ITD and TKD mutations.[6] In contrast, Type II inhibitors like sorafenib and quizartinib (B1680412) bind only to the inactive conformation, rendering them less effective against TKD mutations, which are a known mechanism of resistance.[6][9]

Studies have shown that gilteritinib effectively suppresses the autophosphorylation of FLT3 and its downstream signaling molecules, including STAT5, AKT, and ERK, even in cells with TKD mutations that are resistant to quizartinib.[10]

Table 1: Comparative Inhibition of Downstream FLT3 Signaling

CompoundInhibitor TypeTarget MutationsIC50 (p-FLT3)Inhibition of p-STAT5Inhibition of p-ERK
This compound (Gilteritinib) Type I ITD & TKD ~0.29 nM High High
QuizartinibType IIITD~1.1 nMHighModerate
MidostaurinType IITD & TKD~10 nMModerateModerate
SorafenibType IIITD~26 nMModerateLow

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. The qualitative inhibition levels (High, Moderate, Low) are based on published preclinical data describing the relative potencies of these inhibitors.[10][11]

Experimental Protocols for Pathway Validation

Validating the inhibition of downstream signaling is crucial. Western blotting and phospho-flow cytometry are two common and powerful techniques for this purpose.

Experimental Workflow:

Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed FLT3-mutant AML cells treat Treat with this compound vs. Control/Other Inhibitors start->treat lyse Cell Lysis treat->lyse flow Phospho-Flow Cytometry treat->flow wb Western Blot (p-STAT5, p-ERK, etc.) lyse->wb

Caption: General workflow for validating pathway inhibition.

Detailed Protocol: Western Blot for Phospho-STAT5 (p-STAT5)

This protocol provides a method to assess the phosphorylation status of STAT5 in FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture FLT3-mutant AML cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe for total STAT5 and a loading control like β-actin.[12][13]

Detailed Protocol: Phospho-Flow Cytometry for Downstream Signaling

Phospho-flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level, which is particularly useful for heterogeneous samples like primary patient cells.

1. Cell Stimulation and Treatment:

  • Prepare a single-cell suspension of AML cells.

  • Treat cells with this compound or other inhibitors at desired concentrations for 15-30 minutes at 37°C. Include an unstimulated control.

2. Fixation:

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 10 minutes at 37°C. This cross-links proteins and preserves the phosphorylation state.

3. Permeabilization:

  • Permeabilize the cells by adding ice-cold methanol (B129727) and incubating on ice for at least 30 minutes. This allows antibodies to access intracellular targets.

4. Antibody Staining:

  • Wash the permeabilized cells with staining buffer (PBS with 0.5% BSA).

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies. This can include surface markers to identify specific cell populations (e.g., CD34, CD117) and intracellular antibodies against phosphorylated proteins (e.g., Alexa Fluor 647 anti-pSTAT5, PE anti-pERK).

  • Incubate for 30-60 minutes at room temperature in the dark.

5. Data Acquisition and Analysis:

  • Wash the cells to remove unbound antibodies.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-specific antibodies. Compare the MFI of treated samples to the control to determine the extent of pathway inhibition.[14][15][16]

Conclusion

This compound (gilteritinib) is a potent FLT3 inhibitor that effectively blocks downstream signaling pathways crucial for the survival of FLT3-mutated AML cells.[11] Its ability to inhibit both ITD and TKD mutations provides a significant advantage over other FLT3 inhibitors that are susceptible to resistance via TKD mutations.[6] The experimental methods outlined in this guide, such as Western blotting and phospho-flow cytometry, are essential tools for researchers to validate the on-target effects of this compound, compare its efficacy to other compounds, and investigate the complex signaling networks that drive leukemogenesis. This rigorous validation is a cornerstone of preclinical and clinical drug development, ensuring a comprehensive understanding of the therapeutic's mechanism of action.

References

Comparative Analysis of ASP-2205 (Gilteritinib) Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the FLT3 inhibitor gilteritinib (B612023) (formerly ASP-2205) in comparison to other notable FLT3 inhibitors, quizartinib (B1680412) and sunitinib (B231).

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of gilteritinib (this compound), a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, alongside two other significant FLT3 inhibitors, quizartinib and sunitinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by preclinical and clinical experimental data.

Executive Summary

Gilteritinib (this compound) is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing its therapeutic use and for the development of future FLT3 inhibitors. This guide presents a side-by-side comparison of key pharmacokinetic parameters for gilteritinib, quizartinib, and sunitinib, highlighting their similarities and differences in both preclinical species and humans.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gilteritinib, quizartinib, and sunitinib from various preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters
ParameterGilteritinib (this compound)QuizartinibSunitinibSpecies
Oral Bioavailability (%) 5.65% (for a PROTAC derivative)[2]Increased with food~100%Rat
NDNDNDMouse
NDNDNDDog
Plasma Protein Binding (%) ~90% (in vivo, human)>99% (human)95% (human)Human
NDND93.8% (unbound fraction 0.062)[3]Rat
NDND95%Mouse
NDND92.4%Dog
Key Metabolites M17 (major circulating)AC886 (active)SU12662 (N-desethyl, active)Various
Primary Metabolic Pathway CYP3A4-mediatedCYP3A4-mediatedCYP3A4-mediated N-deethylationVarious

ND: Not Disclosed in the searched articles.

Table 2: Clinical Pharmacokinetic Parameters (Human)
ParameterGilteritinib (this compound)QuizartinibSunitinib
Time to Max. Concentration (Tmax) (hours) 2 - 6[4][5]46 - 12
Elimination Half-life (t½) (hours) 113[4][5]10340 - 60
Route of Elimination Primarily feces[4][5]Primarily feces (76.3%)[6]Primarily feces (61%)
Effect of Food on Absorption Not significant[4][5]Minor, can be taken without regard to food[7]No significant effect
Metabolizing Enzyme CYP3A4[4][5]CYP3A4[8]CYP3A4

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, based on established methodologies in the field, representative protocols for key pharmacokinetic experiments are provided below.

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)

Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats or mice.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) or CD-1 mice (25-30 g) are used. Animals are fasted overnight prior to dosing.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t½.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study (Representative Protocol)

Objective: To characterize the absorption, metabolism, and excretion of a drug in healthy human subjects.

Methodology:

  • Study Population: A small number of healthy male volunteers are typically enrolled.

  • Dosing: A single oral dose of the radiolabeled drug (e.g., containing approximately 100 µCi of [14C]-labeled compound) is administered.[6]

  • Sample Collection: Blood, plasma, urine, and feces are collected at regular intervals for a specified period (e.g., up to 336 hours post-dose).[6]

  • Radioactivity Measurement: Total radioactivity in all collected samples is measured using liquid scintillation counting or accelerator mass spectrometry.

  • Metabolite Profiling: Plasma, urine, and fecal samples are analyzed to identify and quantify the parent drug and its metabolites using techniques like LC-MS/MS and radio-HPLC.

  • Mass Balance Calculation: The total amount of radioactivity recovered in urine and feces is calculated to determine the mass balance of the administered dose.

Visualizations

The following diagrams illustrate the typical workflow of a pharmacokinetic study and the logical flow of a comparative analysis.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Dose Administration (Oral Gavage) Dose Administration (Oral Gavage) Blood Sampling (Serial) Blood Sampling (Serial) Dose Administration (Oral Gavage)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Radiolabeled Drug Administration Radiolabeled Drug Administration Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Radiolabeled Drug Administration->Sample Collection (Blood, Urine, Feces) Radioactivity Measurement Radioactivity Measurement Sample Collection (Blood, Urine, Feces)->Radioactivity Measurement Metabolite Profiling Metabolite Profiling Radioactivity Measurement->Metabolite Profiling Mass Balance Assessment Mass Balance Assessment Metabolite Profiling->Mass Balance Assessment Preclinical Phase Preclinical Phase Clinical Phase Clinical Phase

Caption: Experimental Workflow for Pharmacokinetic Studies.

G Start Start Data Collection Data Collection Start->Data Collection Preclinical Data Preclinical Data Data Collection->Preclinical Data Clinical Data Clinical Data Data Collection->Clinical Data Comparative Analysis Comparative Analysis Preclinical Data->Comparative Analysis Clinical Data->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: Logical Flow of Comparative Pharmacokinetic Analysis.

References

Comparison Guide: Confirming the Absence of Activity at 5-HT2A and 5-HT2B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally confirm the absence of functional activity of test compounds at the serotonin (B10506) 5-HT2A and 5-HT2B receptors. Objectively comparing a novel compound's performance with reference compounds is critical for predicting its therapeutic potential and off-target liabilities. An absence of activity at the 5-HT2A receptor is often desired to avoid potential psychedelic effects, while inactivity at the 5-HT2B receptor is crucial to mitigate the risk of drug-induced cardiac valvulopathy.[1][2][3][4]

This document details the primary signaling pathways, outlines key experimental protocols for assessing receptor interaction and functional response, and presents a structured approach for data comparison.

5-HT2A and 5-HT2B Receptor Signaling Pathways

Both 5-HT2A and 5-HT2B receptors belong to the G protein-coupled receptor (GPCR) superfamily.[5][6] Their canonical signaling pathway involves coupling to Gq/G11 proteins.[5][6][7] Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can be measured in functional assays.[7][10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A / 5-HT2B Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Agonist Agonist (e.g., 5-HT) Agonist->Receptor Binds

Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2B receptors.

Experimental Methodologies

To comprehensively assess a compound's activity, a two-tiered approach is recommended: first, determine if the compound physically binds to the receptor (binding assay), and second, measure the functional consequence of any binding (functional assay).

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8] These are typically competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The output is an inhibition constant (Ki), which indicates the concentration of the test compound required to occupy 50% of the receptors. A high Ki value suggests low binding affinity.

Experimental Protocol: 5-HT2A Competitive Radioligand Binding Assay

  • Materials:

    • Membrane preparation from cells stably expressing the human 5-HT2A receptor.[11]

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).[8]

    • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Ketanserin).

    • Test compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., GF/B filter).[12]

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, [3H]Ketanserin, and either assay buffer (for total binding), non-specific binding control, or the test compound.[8]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.[8]

    • Wash the filters several times with ice-cold wash buffer.[8]

    • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the biological response following receptor activation. Since 5-HT2A and 5-HT2B receptor activation leads to an increase in intracellular calcium, calcium flux assays are a direct and robust method to quantify agonist activity.[13][14][15] The absence of a calcium response in the presence of a test compound is a strong indicator of a lack of agonism.

Experimental Protocol: 5-HT2B Calcium Flux Assay

  • Materials:

    • Cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).[14]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[16][17]

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES.[17]

    • Positive control agonist: 5-HT or a selective 5-HT2B agonist (e.g., BW723C86).[18]

    • Negative control: Assay buffer.

    • Test compound at various concentrations.

    • Fluorescence microplate reader (e.g., FlexStation or FLIPR).[19][20]

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.[20]

    • Load the cells with the calcium-sensitive dye by incubating them with a dye solution (e.g., 4 µM Fluo-4 AM) for 60 minutes at 37°C in the dark.[17]

    • Wash the cells with assay buffer to remove excess dye, leaving a final volume in each well.[17]

    • Place the plate in the fluorescence reader and record a stable baseline fluorescence for 10-20 seconds.[17]

    • Add the test compound or control solutions to the wells and immediately begin measuring the kinetic fluorescence signal for at least 120 seconds.[17]

  • Data Analysis:

    • The change in intracellular calcium is measured as the change in fluorescence intensity over time.

    • For agonist testing, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

Data Presentation and Comparison

To confirm the absence of activity, the data for a test compound should be compared against a panel of controls, including a known agonist, a known antagonist, and a compound known to be inactive.

Table 1: Comparative Binding Affinities (Ki) at 5-HT2A and 5-HT2B Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)Interpretation
Test Compound >10,000>10,000Negligible binding affinity
Serotonin (5-HT)505[22]10 - 50[1]Binds to both receptors
Ketanserin (Antagonist)1.1[11][22]~200High affinity for 5-HT2A
Trazodone (Antagonist)~100High Affinity[1]Binds to both, potent 5-HT2B antagonist[1][23]
Phentermine>10,000[4]>10,000[4]Inactive control; no significant binding

Table 2: Comparative Functional Activity (EC50/IC50) at 5-HT2A and 5-HT2B Receptors

CompoundAssay TypeReceptorActivityEC50 / IC50 (nM)Emax (% of 5-HT)Interpretation
Test Compound Calcium Flux5-HT2AAgonist>10,000~0%No agonist activity
Test Compound Calcium Flux5-HT2BAgonist>10,000~0%No agonist activity
Serotonin (5-HT)Calcium Flux5-HT2AAgonist47[24]100%Full agonist
Serotonin (5-HT)Calcium Flux5-HT2BAgonist~10100%Full agonist
KetanserinCalcium Flux5-HT2AAntagonistIC50 = 5.7[24]N/APotent antagonist
TrazodoneCalcium Flux5-HT2BAntagonistPotent[1][23]N/APotent antagonist

Experimental Workflow

The logical flow for testing a compound involves sequential screening through binding and functional assays to build a complete profile of its activity, or lack thereof, at the target receptors.

Experimental_Workflow Start Test Compound BindingAssay Radioligand Binding Assay (5-HT2A & 5-HT2B) Start->BindingAssay Decision_Bind Does it bind? (Ki < 1 µM) BindingAssay->Decision_Bind FunctionalAssay Functional Assay (e.g., Calcium Flux) Decision_Bind->FunctionalAssay Yes Report_Inactive Conclusion: Compound lacks significant activity Decision_Bind->Report_Inactive No Decision_Agonist Is it an agonist? (Emax > 10%) FunctionalAssay->Decision_Agonist Report_Binder Conclusion: Compound is a non-agonist binder (Potential Antagonist) Decision_Agonist->Report_Binder No Report_Agonist Conclusion: Compound is an agonist Decision_Agonist->Report_Agonist Yes

Workflow for confirming the absence of activity at 5-HT2 receptors.

References

Validating ASP-2205 Target Engagement: A Comparative Guide to Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of ASP-2205, a potent and selective 5-HT2C receptor agonist. While the clinical development of this compound for urinary incontinence has been discontinued (B1498344) due to tolerability issues, the principles of robust target validation remain critical in drug discovery. Here, we focus on the utility of knockout (KO) models as a gold-standard for confirming on-target activity and compare this approach with alternative methods.

Introduction to this compound and Target Engagement

This compound is a small molecule that functions as a potent and selective agonist for the human 5-HT2C receptor, with an EC50 of 0.85 nM in in-vitro assays.[1][2][3][4] The intended mechanism of action involves the activation of the 5-HT2C receptor, which is a G protein-coupled receptor that, upon stimulation, leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[5] Validating that a compound like this compound engages its intended target in a cellular and organismal context is a pivotal step in preclinical drug development to ensure that the observed phenotype is a direct result of on-target activity.

The Gold Standard: Target Validation Using Knockout Models

The most definitive method for validating that the effects of a compound are mediated by a specific target is to utilize a knockout model, where the gene encoding the target protein is deleted. This approach provides a clean background to assess the compound's activity, as the primary target is absent.

Experimental Workflow for Knockout Model Validation

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assay Functional Assay cluster_analysis Data Analysis & Comparison wt Wild-Type (WT) Cells wt_vehicle WT + Vehicle wt->wt_vehicle wt_asp2205 WT + this compound wt->wt_asp2205 ko 5-HT2CR KO Cells (e.g., CRISPR-Cas9) ko_vehicle KO + Vehicle ko->ko_vehicle ko_asp2205 KO + this compound ko->ko_asp2205 assay Downstream Signaling Readout (e.g., Calcium Flux, IP1 accumulation) wt_vehicle->assay Baseline wt_asp2205->assay Response ko_vehicle->assay Baseline ko_asp2205->assay No Response analysis Compare Responses assay->analysis

Figure 1: Experimental workflow for validating this compound target engagement using a 5-HT2C receptor knockout cell line.
Detailed Experimental Protocols

1. Generation of 5-HT2C Receptor Knockout (KO) Cell Line:

  • Cell Line Selection: Choose a human cell line endogenously expressing the 5-HT2C receptor (e.g., HEK293 cells with ectopic expression or a neuronal cell line).

  • CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting an early exon of the HTR2C gene to induce a frameshift mutation leading to a non-functional protein.

  • Transfection and Selection: Co-transfect the selected cells with plasmids encoding Cas9 nuclease and the designed gRNAs. Select single-cell clones.

  • Validation of Knockout: Screen the clones for the absence of the 5-HT2C receptor protein by Western blot and confirm the genomic deletion by Sanger sequencing.

2. Functional Assay (Calcium Flux):

  • Cell Plating: Plate both wild-type (WT) and 5-HT2C receptor KO cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Treat the cells with a dose-response of this compound or vehicle control.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. The activation of the Gq-coupled 5-HT2C receptor by this compound is expected to induce an increase in intracellular calcium.

Comparative Data Analysis

The data obtained from the knockout validation studies can be summarized to clearly demonstrate on-target activity.

Cell LineTreatmentExpected Calcium Flux (ΔRFU)Interpretation
Wild-Type Vehicle10 ± 2Baseline
This compound (10 nM)150 ± 15Robust on-target activity
5-HT2CR KO Vehicle11 ± 3Baseline
This compound (10 nM)12 ± 4No response, confirming target specificity

Alternative Methods for Target Engagement

While knockout models provide the most definitive evidence, other techniques are commonly used to assess target engagement.

Pharmacological Inhibition

This method involves using a known selective antagonist of the target to block the effect of the agonist.

signaling_pathway ASP2205 This compound HTR2C 5-HT2C Receptor ASP2205->HTR2C Activates Gq Gq HTR2C->Gq Activates Antagonist Selective Antagonist (e.g., SB242084) Antagonist->HTR2C Blocks PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Calcium Ca2+ Release IP3_DAG->Calcium Leads to

Figure 2: Signaling pathway illustrating pharmacological inhibition of the 5-HT2C receptor.

Protocol: Pre-incubate wild-type cells with a selective 5-HT2C receptor antagonist (e.g., SB242084) before adding this compound. A significant reduction in the this compound-induced response in the presence of the antagonist suggests on-target activity.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Protocol: Treat intact cells with this compound or vehicle. Heat the cell lysates to various temperatures, and then analyze the amount of soluble 5-HT2C receptor protein remaining by Western blot. Binding of this compound is expected to stabilize the receptor, leading to more soluble protein at higher temperatures.

Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Knockout Models Genetic ablation of the targetUnambiguous evidence of on-target activity; ideal for phenotypic screens.Time-consuming and resource-intensive to generate and validate KO models.
Pharmacological Inhibition Competitive binding of an antagonistRelatively quick and easy to perform; uses readily available reagents.Dependent on the selectivity of the antagonist; potential for off-target effects of the antagonist.
CETSA Ligand-induced thermal stabilizationMeasures direct target engagement in a cellular context; no need for labeled compounds.Technically challenging; may not be suitable for all targets.

Conclusion

The use of knockout models represents the most rigorous approach for validating the target engagement of a compound like this compound. By demonstrating a complete lack of response in cells devoid of the 5-HT2C receptor, researchers can be highly confident that the observed biological effects are mediated through this specific target. While other methods such as pharmacological inhibition and CETSA provide valuable supporting evidence, the definitive nature of knockout studies makes them an indispensable tool in modern drug discovery. For a compound like this compound, applying this level of rigor early in the preclinical phase is essential for making informed decisions about its continued development.

References

Safety Operating Guide

Navigating the Disposal of ASP-2205: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory materials is a critical component of ensuring safety and regulatory compliance. The disposal procedure for a substance labeled "ASP-2205" is contingent on its specific chemical nature, as this designation is used for multiple, distinct products. This guide provides detailed disposal protocols for three different substances identified as this compound: a non-hazardous in-vitro fertilization (IVF) medium, a hazardous epoxy resin component, and a pharmacologically active research compound.

Case 1: this compound as a Non-Hazardous IVF Medium (Vitrolife)

The product "ASP" from Vitrolife is a bicarbonate and HEPES buffered medium intended for oocyte retrieval and rinsing. According to its Safety Data Sheet (SDS), it is not classified as hazardous.

Immediate Safety and Handling:

  • Use aseptic working techniques during handling.

  • The substance is not expected to be a skin or eye irritant.[1]

  • Spills may cause slippery surfaces; absorb the liquid and clean the area to prevent falls.[1]

  • The material will not burn.[1]

Disposal Procedures:

While classified as non-hazardous, "ASP" contains the medicinal components heparin and gentamicin. Therefore, it should be disposed of in accordance with standard clinical practices for medical waste.

  • Segregation: Do not mix with hazardous chemical waste.

  • Collection: Collect unused or excess media in a designated container for medical or biohazardous waste.

  • Final Disposal: Treat or dispose of the waste material in accordance with all local, state/provincial, and national requirements for clinical waste.[1][2] This often involves incineration or autoclaving by a licensed waste management service.

Summary of Key Information:
PropertyDescriptionCitation
Hazard Classification Non-Hazardous[1]
Primary Hazards Slippery when spilled[1]
Personal Protective Equipment Standard laboratory attire (gloves, lab coat)
Spill Procedure Absorb liquid, clean and dry the area.[1]
Disposal Method Treat as standard clinical/medical waste.[2][3]

Disposal Workflow for Non-Hazardous this compound (IVF Medium):

start Unused/Excess This compound Medium is_contaminated Is the medium biologically contaminated? start->is_contaminated biohazard_waste Collect in Biohazard Waste Container is_contaminated->biohazard_waste  Yes non_hazardous_waste Collect in designated non-hazardous clinical waste container is_contaminated->non_hazardous_waste  No final_disposal Dispose via licensed medical waste contractor biohazard_waste->final_disposal non_hazardous_waste->final_disposal end Disposal Complete final_disposal->end

Disposal workflow for non-hazardous this compound.

Case 2: AS-2205 as a Hazardous Epoxy Resin Component

"AS-2205" is also identified as a component of a two-part epoxy system. The Safety Data Sheet for "AS-2205 / AS-2206 4 Minutes 3 Ton Epoxy Part B" indicates that this is a hazardous substance.

Immediate Safety and Handling:

  • Hazardous Ingredients: Contains Phenol, styrenated; 2,4,6-TRIS(DIMETHYLAMINOMETHYL)PHENOL; and 2-PIPERAZIN-1-YLETHYLAMINE, among others.

  • Health Hazards: Causes skin irritation and may cause an allergic skin reaction. It can cause serious eye damage and is suspected of damaging fertility or the unborn child.[4] It is also harmful to aquatic life with long-lasting effects.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and suitable protective clothing. Ensure good ventilation.[4]

Disposal Procedures:

The disposal of this two-part epoxy depends on whether the components are mixed and cured.

  • Unused, Unmixed Components: Both the resin (Part A) and the hardener (Part B, AS-2205) are considered hazardous waste.[5] They should be collected in separate, clearly labeled, and sealed containers for hazardous chemical waste.

  • Mixed, Uncured Epoxy: Any excess mixed epoxy that has not fully hardened is also considered hazardous waste.[5] Collect this in a designated container for hazardous chemical waste.

  • Mixed and Fully Cured Epoxy: Once the epoxy is fully cured, the solid, inert plastic is generally considered non-hazardous and can often be disposed of in regular solid waste.[6][7][8] To dispose of small leftover amounts, it is best to mix them in the correct ratio and allow them to fully cure before disposal.

  • Empty Containers: Containers that held the epoxy components must be "RCRA empty" before being discarded in regular trash. For acutely hazardous materials, this may require triple rinsing, with the rinsate collected as hazardous waste.[9]

Summary of Key Information:
PropertyDescriptionCitation
Hazard Classification Hazardous[4]
Primary Hazards Skin/eye irritant, sensitizer, reproductive toxicity, aquatic hazard.[4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, protective clothing.[4]
Spill Procedure Absorb with inert material and collect for hazardous waste disposal.[4]
Disposal Method As hazardous chemical waste (uncured); as solid waste (fully cured).[5][10]

Disposal Workflow for Hazardous AS-2205 (Epoxy):

start Unused/Excess AS-2205 Epoxy is_mixed Are epoxy components mixed? start->is_mixed unmixed_waste Collect unmixed components in separate, labeled hazardous waste containers is_mixed->unmixed_waste  No is_cured Is the mixed epoxy fully cured? is_mixed->is_cured  Yes hazardous_disposal Dispose via licensed hazardous waste contractor unmixed_waste->hazardous_disposal uncured_waste Collect uncured mixture in hazardous waste container is_cured->uncured_waste  No cured_waste Dispose of cured solid in regular solid waste is_cured->cured_waste  Yes uncured_waste->hazardous_disposal end Disposal Complete cured_waste->end hazardous_disposal->end

Disposal workflow for hazardous AS-2205 epoxy.

Case 3: ASP2205 Fumarate (B1241708) as a Pharmacologically Active Compound

ASP2205 fumarate is described as a novel and potent 5-HT2C receptor agonist used in pharmacological research. As a biologically active compound, it must be treated as a hazardous pharmaceutical waste.

Immediate Safety and Handling:

  • Health Hazards: The full toxicological properties of many research compounds are not known. Assume the substance is hazardous and avoid contact with skin and eyes, and inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses. Handling of the powdered form should be done in a fume hood or other ventilated enclosure.

Disposal Procedures:

The disposal of investigational drugs and research compounds is strictly regulated.

  • Segregation: Do not mix with other waste streams. All materials contaminated with ASP2205 fumarate, including stock vials, solutions, contaminated gloves, and bench paper, must be segregated as hazardous pharmaceutical waste.

  • Collection:

    • Solid Waste: Collect dry powder, contaminated vials, and other contaminated solids in a clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing ASP2205 fumarate in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and list the full chemical name ("ASP2205 fumarate") and its approximate concentration.

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) until it is collected.[11]

  • Final Disposal: Disposal must be handled by a licensed hazardous waste management company, typically through high-temperature incineration.[11][12] Never dispose of pharmacologically active compounds down the drain or in regular trash.

Summary of Key Information:
PropertyDescriptionCitation
Hazard Classification Hazardous Pharmaceutical Waste[13]
Primary Hazards Biologically active; full toxicological profile likely unknown.
Personal Protective Equipment Lab coat, gloves, safety glasses; use fume hood for powders.
Spill Procedure Follow laboratory-specific procedures for hazardous spills.
Disposal Method Collection for incineration by a licensed hazardous waste contractor.[11][12][14]

Disposal Workflow for ASP2205 Fumarate (Research Compound):

start Unused/Waste ASP2205 Fumarate waste_type What is the form of the waste? start->waste_type solid_waste Collect solids (powder, vials, contaminated PPE) in a labeled hazardous waste container waste_type->solid_waste Solid liquid_waste Collect liquid solutions in a sealed, labeled hazardous waste container waste_type->liquid_waste Liquid storage Store in designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage disposal Arrange pickup by licensed hazardous waste contractor for incineration storage->disposal end Disposal Complete disposal->end

Disposal workflow for ASP2205 fumarate.

References

Essential Safety and Logistical Information for Handling ASP-2205

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions for ASP-2205

This compound is a potent and selective 5-HT2C receptor agonist.[1][2] As there is no publicly available, specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the high degree of caution appropriate for a pharmacologically active and potentially hazardous substance. The following guidelines are based on best practices for handling potent research compounds.[3][4][5]

Personal Protective Equipment (PPE): A comprehensive personal protective equipment protocol must be strictly followed when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[3]

  • Eye Protection: Safety glasses with side shields or goggles must be worn at all times.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect against splashes and contamination.[3]

  • Respiratory Protection: For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use of a powder-containment balance enclosure is recommended for weighing the solid material.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.

Spill Procedures:

  • For liquid spills: Gently apply absorbent material, working from the outside in.

  • For solid spills: Carefully cover the powder with damp paper towels to avoid creating dust.

  • Collect all cleanup materials in a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Report any spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[3]

Operational and Disposal Plans

Storage and Stability:

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. A supplier suggests that shipment is at room temperature in the continental US, but storage should follow the recommendations on the Certificate of Analysis.[1]

  • Stability: As with many research compounds, long-term stability is best maintained by storing it under recommended conditions, protected from light and moisture.

Waste Disposal: The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3] Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[6]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively confirmed. At a minimum, segregate waste into solid and liquid hazardous waste.[3]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". If in a solution, the solvent must also be indicated.

  • Solid Waste: Solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) should be collected in a separate, clearly labeled solid hazardous waste container.[3]

  • Liquid Waste: All aqueous and solvent solutions containing this compound should be collected in a designated liquid hazardous waste container. The container should be securely capped when not in use.[3]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O[1]
Molecular Weight 300.44 g/mol [1]
EC₅₀ (human 5-HT2C receptor) 0.85 nM[1][2]
EC₅₀ (rat 5-HT2C receptor) 2.5 nM[1][2]
Physical State Not specified, likely a solidN/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
pKa Not specifiedN/A
logP Not specifiedN/A

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the functional activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium concentration.[7][8][9][10]

Objective: To determine the potency (EC₅₀) of this compound in activating the human 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • This compound.

  • Positive control agonist (e.g., serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the 5-HT2C receptor-expressing cells into the microplates at an appropriate density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).[8]

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer, potentially containing probenecid.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading into the cells.[8]

    • After incubation, wash the cells with assay buffer to remove any excess dye.[8]

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer. It is common to prepare these at a higher concentration (e.g., 2x or 5x) than the final desired concentration in the assay.

    • Prepare similar dilutions of the positive control agonist.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Measure the baseline fluorescence of each well before the addition of the compound.

    • Use the instrument's automated injection function to add the this compound dilutions and control solutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium flux initiated by receptor activation.

  • Data Analysis:

    • The change in fluorescence intensity is indicative of the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

Visualization of the 5-HT2C Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASP2205 This compound Receptor 5-HT2C Receptor ASP2205->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates release from PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse triggers PKC->CellularResponse triggers

Caption: Canonical Gq/11 signaling pathway activated by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.